molecular formula C13H11NO3 B069167 Benzyl 6-hydroxynicotinate CAS No. 191157-01-4

Benzyl 6-hydroxynicotinate

Cat. No.: B069167
CAS No.: 191157-01-4
M. Wt: 229.23 g/mol
InChI Key: HGBIRINXNOIQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-hydroxynicotinate is a valuable synthetic intermediate and chemical building block in organic chemistry and pharmaceutical research. This compound features a benzyl ester group protecting the carboxylic acid function of the 6-hydroxynicotinic acid scaffold, which contains a privileged pyridine heterocycle with a hydroxyl substituent. Its primary research value lies in its utility as a precursor for the synthesis of more complex molecules, particularly in medicinal chemistry programs targeting nicotinic acid derivatives or other heterocyclic compounds. The presence of both the ester-protected carboxylate and the hydroxyl group on the pyridine ring allows for selective functionalization and further derivatization, enabling researchers to explore structure-activity relationships in drug discovery. This compound is of significant interest in the development of potential enzyme inhibitors, receptor ligands, and other bioactive molecules. It is strictly intended for laboratory research purposes in chemical synthesis and analytical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-12-7-6-11(8-14-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBIRINXNOIQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427468
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191157-01-4
Record name BENZYL 6-HYDROXYNICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 6-hydroxynicotinate (CAS No. 191157-01-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-hydroxynicotinate, also known as benzyl 6-oxo-1,6-dihydropyridine-3-carboxylate, is a heterocyclic compound incorporating a pyridone ring, a benzyl ester, and a carboxylic acid derivative. The pyridone scaffold is a recognized privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and potential applications of this compound, serving as a foundational resource for its use in research and drug discovery. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical profile.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol .[3] Its structure features a benzyl ester of 6-hydroxynicotinic acid, which exists in tautomeric equilibrium with the 6-pyridone form. The pyridone tautomer is generally favored.[2]

PropertyValueSource
CAS Number 191157-01-4[3]
Molecular Formula C₁₃H₁₁NO₃[3]
Molecular Weight 229.23 g/mol [3]
Appearance White Solid[4]
Melting Point 178-181 °C[5]
Boiling Point 440.3 °C at 760 mmHg (Predicted)[6]
Density 1.26 g/cm³ (Predicted)[6]
Solubility Profile

Predicting the solubility of a compound is crucial for its application in experimental settings. The solubility of this compound is influenced by its molecular structure, which contains both polar (pyridone ring, ester linkage) and non-polar (benzyl group) moieties.[4] This amphiphilic nature suggests a varied solubility profile across different solvent classes.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe polar pyridone and ester groups can interact favorably with the dipoles of these solvents.
Halogenated Dichloromethane, ChloroformModerately SolubleThese solvents can dissolve a wide range of organic compounds with moderate polarity.
Alcohols Methanol, EthanolSparingly SolubleThe ability to hydrogen bond with the pyridone moiety may be counteracted by the non-polar benzyl group.
Aromatic Toluene, BenzeneSparingly SolubleFavorable π-π stacking interactions between the aromatic rings can be limited by the polar functional groups.
Ethers Diethyl ether, THFSparingly to InsolubleThe lower polarity of ethers may not be sufficient to overcome the crystal lattice energy of the solid.
Aqueous WaterInsolubleThe presence of the large non-polar benzyl group is expected to significantly limit aqueous solubility.

Synthesis of this compound

The synthesis of this compound is most readily achieved through the Fischer-Speier esterification of 6-hydroxynicotinic acid with benzyl alcohol in the presence of an acid catalyst.[7][8] This method is a classic and efficient way to form esters from carboxylic acids and alcohols.[9][10]

Proposed Synthetic Protocol: Fischer-Speier Esterification

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve maximum yield.

Materials:

  • 6-Hydroxynicotinic acid

  • Benzyl alcohol (large excess, can also act as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-hydroxynicotinic acid (1 equivalent) and a large excess of benzyl alcohol (5-10 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Reaction_Setup Combine Reactants 6-Hydroxynicotinic_Acid->Reaction_Setup Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Setup Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Monitor by TLC Workup Aqueous Work-up Reflux->Workup Cool to RT Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Fischer Esterification Workflow for this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the analysis of its structural components and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the benzyl and pyridone moieties.[11][12][13]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d1HH-2 (pyridone ring)
~7.8dd1HH-4 (pyridone ring)
~7.3-7.5m5HPhenyl protons of benzyl group
~6.5d1HH-5 (pyridone ring)
~5.3s2H-CH₂- (benzyl group)
~12.0br s1HN-H (pyridone ring)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.[14][15][16][17]

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~163C-6 (C=O, pyridone)
~145C-2 (pyridone)
~140C-4 (pyridone)
~136C-ipso (phenyl)
~128-129C-ortho, C-meta, C-para (phenyl)
~120C-3 (pyridone)
~110C-5 (pyridone)
~67-CH₂- (benzyl)
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.[18][19][20]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~3000-2800BroadN-H stretch (H-bonded)
~1720StrongC=O stretch (ester)
~1660StrongC=O stretch (pyridone)
~1600, 1495, 1450Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (ester)
Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a benzyl ester.[21][22][23][24]

m/zProposed Fragment
229[M]⁺ (Molecular ion)
138[M - C₇H₇]⁺ (Loss of benzyl radical)
91[C₇H₇]⁺ (Tropylium ion, characteristic for benzyl group)

Potential Applications and Biological Activity

Anti-inflammatory and Analgesic Potential

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[25][26] The pyridone ring is also a common scaffold in molecules with anti-inflammatory activity.[1] Therefore, this compound could be a candidate for screening in anti-inflammatory and analgesic assays.

Antimicrobial Activity

Derivatives of nicotinic acid have demonstrated activity against a range of bacterial and fungal pathogens.[27][28] The pyridone core is also present in several antimicrobial agents.[1] This suggests that this compound could be explored for its potential as an antimicrobial compound.

Anticancer and Enzyme Inhibition

The pyridone scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous anticancer agents.[1][2] Nicotinic acid derivatives have also shown promise as cytotoxic agents.[29] Furthermore, the 6-hydroxynicotinate moiety is a substrate for certain enzymes, suggesting that its derivatives could be designed as enzyme inhibitors.[30]

Potential_Applications cluster_applications Potential Therapeutic Areas Benzyl_6_hydroxynicotinate This compound Anti_inflammatory Anti-inflammatory Agents Benzyl_6_hydroxynicotinate->Anti_inflammatory Based on Nicotinic Acid and Pyridone Scaffolds Antimicrobial Antimicrobial Agents Benzyl_6_hydroxynicotinate->Antimicrobial Based on Nicotinic Acid and Pyridone Scaffolds Anticancer Anticancer Agents Benzyl_6_hydroxynicotinate->Anticancer Based on Privileged Pyridone Scaffold Enzyme_Inhibition Enzyme Inhibitors Benzyl_6_hydroxynicotinate->Enzyme_Inhibition Potential as a Substrate Analog

Caption: Potential Research Applications of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety data for related pyridine carboxylic acids, general laboratory safety precautions should be observed.[31][32][33][34][35]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its incorporation of the biologically active pyridone and nicotinic acid scaffolds. This guide provides a foundational understanding of its synthesis, physicochemical properties, and spectroscopic characteristics, largely derived from established chemical principles and data from related compounds. The potential applications in anti-inflammatory, antimicrobial, and anticancer research warrant further investigation. It is hoped that this comprehensive technical guide will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this promising molecule.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Polarity and Solubility of Organic Compounds. Chemniverse. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

  • Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Sci-Hub. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. [Link]

  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Cole-Parmer. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • NMR Predictor. Chemaxon Docs. [Link]

  • PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. W. W. Norton. [Link]

  • The Main Fragmentation Reactions of Organic Compounds. Wiley. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • How to Make Esters through Esterification | Examples Explained!. YouTube. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

Sources

Benzyl 6-hydroxynicotinate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 6-hydroxynicotinate is a heterocyclic organic compound that belongs to the class of pyridinecarboxylic acid derivatives. Its structure, featuring a benzyl ester of a hydroxynicotinic acid core, presents an interesting scaffold for medicinal chemistry and drug development. The presence of the benzyl moiety, a common functional group in many pharmaceuticals, combined with the substituted pyridine ring, suggests a potential for diverse biological activities.[1] This guide provides a detailed overview of the molecular and chemical properties of this compound, its synthesis, analytical characterization, and potential applications in the field of drug discovery.

Molecular and Chemical Properties

This compound has the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol .[2] The compound is also known by its IUPAC name, benzyl 6-oxo-1H-pyridine-3-carboxylate.[2] It exists in a tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone forms, with the latter generally being the more stable.

Physicochemical Data
PropertyValueSource
Molecular Formula C13H11NO3PubChemLite[2]
Molecular Weight 229.23 g/mol PubChemLite[2]
IUPAC Name benzyl 6-oxo-1H-pyridine-3-carboxylatePubChemLite[2]
Predicted XlogP 1.3PubChemLite[2]
Hydrogen Bond Donor Count 1PubChemLite[2]
Hydrogen Bond Acceptor Count 3PubChemLite[2]
Rotatable Bond Count 4PubChemLite[2]
Chemical Structure

The chemical structure of this compound consists of a benzyl alcohol moiety ester-linked to the carboxylic acid group of 6-hydroxynicotinic acid.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor, 6-hydroxynicotinic acid, followed by its esterification with benzyl alcohol.

Step 1: Synthesis of 6-Hydroxynicotinic Acid from Coumalic Acid

A well-established method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonia.[3][4]

  • Preparation of Methyl Coumalate: In a round-bottomed flask, add 35 g of finely powdered coumalic acid to 100 ml of concentrated sulfuric acid while maintaining the temperature below 30°C with an ice-water bath.[4]

  • Slowly add 50 ml of methanol, ensuring the temperature does not exceed 35°C.[4]

  • Heat the mixture on a boiling water bath for 1.5 hours.[4]

  • Cool the reaction mixture and pour it into 500 ml of an ice-water slurry.[4]

  • Neutralize the solution with a slurry of sodium carbonate.[4]

  • Filter the precipitated methyl coumalate and wash with cold water. Air-dry the product.[4]

  • Preparation of 6-Hydroxynicotinic Acid: In a beaker cooled in an ice-water bath, add 18 g of methyl coumalate portion-wise to a mixture of 20 ml of ammonia solution and 30 ml of water, keeping the temperature below 20°C.[4]

  • Stir the solution for 45 minutes at 20°C.[4]

  • Add the resulting solution to a boiling solution of 40 g of sodium hydroxide in 250 ml of water.[4]

  • Boil for 5 minutes, then cool to 10°C.[4]

  • Precipitate the product by adding concentrated hydrochloric acid.[4]

  • Filter and dry the resulting 6-hydroxynicotinic acid.[4]

Step 2: Fischer Esterification of 6-Hydroxynicotinic Acid

The final step is the esterification of 6-hydroxynicotinic acid with benzyl alcohol, typically catalyzed by a strong acid. This is a classic Fischer esterification reaction.[5][6]

  • In a round-bottomed flask, suspend 6-hydroxynicotinic acid in an excess of benzyl alcohol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[5]

  • Heat the reaction mixture to reflux, with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and remove the excess benzyl alcohol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G Coumalic_Acid Coumalic Acid Methyl_Coumalate Methyl Coumalate Coumalic_Acid->Methyl_Coumalate H2SO4, Methanol Six_Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Methyl_Coumalate->Six_Hydroxynicotinic_Acid 1. NH3 2. NaOH, H2O 3. HCl Benzyl_6_Hydroxynicotinate This compound Six_Hydroxynicotinic_Acid->Benzyl_6_Hydroxynicotinate H+ (cat.), Reflux Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzyl_6_Hydroxynicotinate

Caption: Synthetic pathway for this compound.

Analytical Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely in the range of 260-280 nm).

  • Injection Volume: 10-20 µL.

This method can be used to determine the purity of the synthesized compound and to monitor the progress of the synthesis reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected proton NMR spectrum would show characteristic signals for the benzyl group (aromatic protons and the CH₂ group) and the protons on the hydroxynicotinate ring.

Potential Applications in Drug Development

While specific pharmacological data for this compound is not widely available, its structural features suggest several potential areas of investigation for drug development.

Vasodilatory and Rubefacient Properties

The related compound, Benzyl nicotinate, is known for its use as a rubefacient and vasodilator, increasing blood flow to the skin.[7][8] It is plausible that this compound may exhibit similar properties, making it a candidate for topical formulations aimed at improving local circulation or enhancing the penetration of other active pharmaceutical ingredients.

Enzyme Inhibition

The N-benzyl group is a common motif in various enzyme inhibitors, including acetylcholinesterase inhibitors.[9] The hydroxypyridone core of the molecule could also participate in binding to the active sites of various enzymes. Therefore, this compound could be screened against a panel of enzymes to identify potential inhibitory activity.

Antiviral Activity

N-benzyl hydroxypyridone carboxamides have been identified as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). This suggests that the N-benzyl hydroxypyridone scaffold, present in a tautomeric form of this compound, is a promising starting point for the development of new antiviral agents.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for the related compound, Benzyl nicotinate, it should be handled with care. It may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Conclusion

This compound is a compound with interesting potential for drug development, stemming from its hybrid structure. While further research is needed to fully elucidate its pharmacological profile, this guide provides a solid foundation for its synthesis, characterization, and potential therapeutic applications. The structural similarities to known bioactive molecules make it a compelling candidate for further investigation in medicinal chemistry programs.

References

  • Boyer, J. H., & Schoen, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. DOI: 10.15227/orgsyn.036.0044
  • HK Technical. (2021, July 9).
  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid.
  • Master Organic Chemistry. (2023).
  • Google Patents. (1992). US5082777A - Process for the production of 6-hydroxynicotinic acid.
  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
  • Reaction Chemistry & Engineering. (2019).
  • PubChemLite.
  • PubMed. (2025).
  • PubChem.
  • PMC. (2010).
  • ResearchGate. (2014).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.

Sources

An In-depth Technical Guide to the Physical Properties of Benzyl 6-hydroxynicotinate: Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-hydroxynicotinate is a compound of interest in pharmaceutical research and development, valued for its potential therapeutic applications. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physical properties is paramount for quality control, formulation development, and ensuring regulatory compliance. Among these properties, the melting point stands out as a critical indicator of purity and identity.

This technical guide provides a comprehensive exploration of the melting point of this compound. It is designed to move beyond a simple statement of the value, offering instead a deeper understanding of the theoretical underpinnings, a detailed methodology for its accurate determination, and a discussion of factors that can influence this crucial physical constant. As Senior Application Scientists, our goal is to equip you with not only the "what" but also the "why" and "how" of melting point analysis for this compound, ensuring the integrity and reproducibility of your research.

The Significance of Melting Point in a Pharmaceutical Context

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of the purity of the compound. Impurities disrupt the crystal lattice of the solid, typically leading to two observable effects: a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry and pharmaceutical sciences.

Therefore, the accurate determination of the melting point of this compound serves two primary purposes:

  • Identity Confirmation: The observed melting point can be compared to a reference value to confirm the identity of a synthesized or procured sample.

  • Purity Assessment: A sharp melting range that is close to the literature value is indicative of a high degree of purity. Conversely, a broad and depressed melting range suggests the presence of impurities.

Reported Melting Point of this compound

The reported melting point for this compound is in the range of 178-181°C .[1] This value serves as a benchmark for researchers working with this compound. It is important to note that the experimental conditions under which this value was determined can influence the results. Therefore, a standardized and well-controlled methodology is crucial for obtaining comparable and reliable data.

Factors Influencing the Melting Point of this compound

Impurities and Melting Point Depression

The presence of impurities is the most common reason for deviations from the expected melting point. In the context of the synthesis of this compound, which is typically prepared by the esterification of 6-hydroxynicotinic acid with benzyl alcohol, potential impurities could include:

  • Unreacted Starting Materials:

    • 6-Hydroxynicotinic Acid: This precursor has a significantly higher melting point, around 310-316°C.[2][3][4][5][6] Its presence as an impurity would likely lead to a broad and difficult-to-interpret melting behavior.

    • Benzyl Alcohol: With a boiling point of approximately 205°C, residual benzyl alcohol is more likely to be a liquid or gaseous impurity at the melting point of the product and could lead to a depressed and broad melting range.[7][8][9][10][11]

    • Nicotinic Acid: Should the starting material contain nicotinic acid as an impurity, its high melting point of 234-239°C would also affect the final product's melting characteristics.[12][13][14][15][16]

  • By-products of the Synthesis: Depending on the synthetic route, various side reactions could lead to the formation of by-products that would act as impurities.

The following table summarizes the physical properties of this compound and its potential impurities:

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting/Boiling Point (°C)
This compound C13H11NO3229.23178-181 (Melting Point) [1]
6-Hydroxynicotinic AcidC6H5NO3139.11~314-316 (Melting Point)[3][4][6]
Nicotinic AcidC6H5NO2123.11~236-239 (Melting Point)[13][14]
Benzyl AlcoholC7H8O108.14~205 (Boiling Point)[7][9]
Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including different melting points. While there are no specific studies on the polymorphism of this compound, it is a known phenomenon for other nicotinate derivatives. Therefore, it is a theoretical possibility that different crystallization conditions could lead to the formation of different polymorphs of this compound, each with its own characteristic melting point. Researchers should be aware of this possibility, especially if they observe melting points that are consistently different from the reported value, yet sharp.

Experimental Protocol for Melting Point Determination

The following protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature" and is designed to ensure accuracy and reproducibility.[17][18]

Apparatus
  • Melting point apparatus with a heating block and a temperature probe.

  • Capillary tubes (closed at one end).

  • Sample grinder (e.g., mortar and pestle).

  • Spatula.

Procedure
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

    • Grind a small amount of the sample into a fine powder using a clean mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the closed end.

    • The packed sample should be approximately 2-4 mm high.

  • Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid value (e.g., 10-20°C per minute) to quickly determine an approximate melting range.

    • Once the approximate range is known, allow the apparatus to cool.

    • Prepare a new capillary with the sample.

    • Set the heating rate to a slow and steady value, typically 1-2°C per minute, starting from a temperature about 10-15°C below the expected melting point. A slow heating rate is crucial for an accurate determination.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same slow rate and record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range between the onset and completion of melting is the melting range of the sample.

  • Confirmation and Purity Check:

    • A sharp melting range (typically 1-2°C) is indicative of a pure compound.

    • A broad melting range (greater than 2°C) suggests the presence of impurities.

    • For a definitive identity check, a mixed melting point determination can be performed. This involves mixing the sample with a known pure standard of this compound. If there is no depression or broadening of the melting point of the mixture, the sample is considered identical to the standard.

Experimental Workflow Diagram

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interp Interpretation Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Rapid Rapid Scan (Approx. MP) Place->Rapid Cool Cool Apparatus Rapid->Cool Slow Slow Scan (1-2°C/min) Cool->Slow Record Record T_onset & T_complete Slow->Record Compare Compare to Literature Value (178-181°C) Record->Compare Purity Assess Purity (Sharp vs. Broad Range) Compare->Purity Identity Confirm Identity (Mixed MP) Compare->Identity

Caption: Workflow for the determination of the melting point of this compound.

Troubleshooting and Interpretation of Results

ObservationPotential CauseRecommended Action
Broad Melting Range (>2°C) Presence of impurities.Purify the sample (e.g., by recrystallization) and repeat the measurement.
Melting Point Lower than Expected Presence of impurities.Purify the sample and repeat the measurement.
Sharp but Incorrect Melting Point Possible polymorphic form or misidentification of the compound.Characterize the sample using other analytical techniques (e.g., NMR, IR, MS). Consider recrystallization from a different solvent to see if a different polymorph is formed.
Substance Decomposes Before Melting Thermal instability of the compound.Record the decomposition temperature. This is a characteristic property of the substance.
Color Change Before Melting Decomposition or presence of an impurity that is thermally unstable.Note the temperature at which the color change occurs. This can be a useful identifying characteristic.

Conclusion

The melting point of this compound is a fundamental physical property that provides valuable insights into its identity and purity. A thorough and methodologically sound approach to its determination is essential for any researcher or professional in the field of drug development. By understanding the theoretical basis of melting point analysis, adhering to a standardized experimental protocol, and being aware of potential influencing factors such as impurities and polymorphism, scientists can ensure the quality and integrity of their work with this important compound. This guide serves as a foundational resource to achieve that goal, promoting both scientific rigor and practical application in the laboratory.

References

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, November 28). Nicotinic acid. Retrieved from [Link]

  • Wikipedia. (2024, December 1). Benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Benzyl Alcohol. Common Organic Chemistry. Retrieved from [Link]

  • Sciencemadness Wiki. (2023, September 9). Benzyl alcohol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Niacin (Nicotinic Acid). Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). Nicotinic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • European Pharmacopoeia. (2013). 2.2.14. Melting point - capillary method. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of Benzyl 6-hydroxynicotinate in various organic solvents. In the absence of extensive published data for this specific compound, this document serves as a practical whitepaper, emphasizing the foundational principles and detailed methodologies required to generate reliable solubility profiles. As drug development professionals, understanding the solubility of a compound is a critical early step, influencing everything from reaction chemistry and purification to formulation and bioavailability.

Understanding this compound: A Physicochemical Overview

To predict and understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

Chemical Structure:

Key Properties:

PropertyValueSource
CAS Number 191157-01-4
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Melting Point 178-181°C
Predicted XlogP 1.3

The structure reveals several key functional groups that govern its solubility:

  • Pyridine Ring with a Hydroxyl Group: The 6-hydroxynicotinate core can exist in tautomeric forms (the pyridone form is also possible). The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

  • Benzyl Ester Group: This group introduces a significant nonpolar, aromatic character (the benzyl group) and a polar ester linkage. The ester group can act as a hydrogen bond acceptor.

  • Overall Polarity: The combination of a polar heterocyclic core and a nonpolar benzyl group results in a molecule of intermediate polarity. The predicted XlogP of 1.3 quantitatively supports this, indicating a slight preference for a lipophilic environment over a hydrophilic one.

This structural duality is the cornerstone of our investigation. We can hypothesize that this compound will exhibit limited solubility in highly nonpolar solvents (like hexane) and also in highly polar solvents like water, but will likely show good solubility in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

The Thermodynamics of Solubility: A Foundational Perspective

Solubility is a thermodynamic equilibrium process. When a solid solute dissolves in a solvent, it is the result of a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. This process is governed by the Gibbs free energy of mixing (ΔG_mix), which must be negative for spontaneous dissolution to occur.

ΔG_mix = ΔH_sol - TΔS_sol

  • Enthalpy of Solution (ΔH_sol): Represents the net heat change. It includes the energy required to overcome the crystal lattice energy of the solid (endothermic) and the energy released upon solvation (exothermic).

  • Entropy of Solution (ΔS_sol): Represents the change in disorder. Dissolution of an ordered crystal into a liquid phase generally leads to an increase in entropy.

For drug development, we are primarily interested in the equilibrium solubility , which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, representing a thermodynamically stable state.[1] This is distinct from kinetic solubility, which measures the concentration of a compound that precipitates from a stock solution (often in DMSO) upon dilution in an aqueous buffer.[2] This guide will focus exclusively on determining the equilibrium solubility.

A Strategic Approach to Solvent Selection

The principle of "like dissolves like" provides a fundamental starting point for solvent selection.[3][4][5] To build a comprehensive solubility profile for this compound, a diverse set of organic solvents should be chosen, spanning a range of polarities and hydrogen bonding capabilities.

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP) . This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7][8] The principle states that substances with similar HSP values are likely to be miscible. While determining the precise HSP for a new compound requires extensive experimentation, the HSP of common solvents can guide our selection to probe these different interaction types.

Below is a recommended list of solvents for initial screening, categorized by their general properties:

SolventClassDielectric Constant (20°C)Polarity IndexKey Characteristics
Hexane Nonpolar1.890.1Primarily dispersion forces.
Toluene Nonpolar (Aromatic)2.382.4Aromatic, can engage in π-π stacking.
Dichloromethane Polar Aprotic9.083.1Dipolar interactions, weak H-bond acceptor.
Acetone Polar Aprotic20.75.1Strong dipole, good H-bond acceptor.
Ethyl Acetate Polar Aprotic6.024.4Ester functionality, H-bond acceptor.
Acetonitrile Polar Aprotic37.55.8Strong dipole, weak H-bond acceptor.
Isopropanol Polar Protic19.93.9H-bond donor and acceptor.
Ethanol Polar Protic24.54.3H-bond donor and acceptor.
Methanol Polar Protic32.75.1Strong H-bond donor and acceptor.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.77.2Highly polar, strong H-bond acceptor.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The gold standard for determining equilibrium solubility is the shake-flask method.[9][10][11] It is a robust and reliable technique when performed correctly.

Mandatory Visualization: Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

ShakeFlask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to vial with known volume of solvent A->B Dispense C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C Incubate D Allow to settle C->D Settle E Withdraw aliquot of supernatant D->E Sample F Filter (0.22 µm PTFE) to remove undissolved solid E->F Clarify G Dilute sample appropriately F->G Prepare H Quantify concentration (e.g., by HPLC) G->H Analyze I Calculate Solubility (mg/mL or mol/L) H->I Compute

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Detailed Step-by-Step Methodology

A. Materials and Reagents:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes

  • Syringes

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • Analytical balance

B. Equipment:

  • Orbital shaker or rotator capable of constant temperature incubation (e.g., 25°C ± 1°C)

  • Calibrated pH meter (for aqueous studies, if needed)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

C. Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound to a series of glass vials. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of the compound to each vial.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials at a moderate speed for a predetermined period. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, but this should be confirmed experimentally (see note below).

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid material at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles. Discard the first few drops to saturate the filter membrane.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

D. Self-Validating Protocol - Determining Equilibration Time:

To ensure true equilibrium has been reached, a time-point study is essential. Prepare several identical vials for a single solvent. Sample and analyze the supernatant at various time points (e.g., 4, 8, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus and remains constant over at least two consecutive time points.

Analytical Quantification: HPLC as the Method of Choice

While UV-Vis spectrophotometry can be used for quantification, High-Performance Liquid Chromatography (HPLC) is superior due to its specificity and ability to separate the analyte from any potential impurities or degradants.

A. HPLC Method Development Outline:

  • Column Selection: A C18 reversed-phase column is a versatile starting point.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.

  • Detection: Determine the wavelength of maximum absorbance (λ_max) for this compound by running a UV scan. This wavelength should be used for detection to maximize sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC and generate a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

  • Sample Analysis: Inject the diluted, filtered samples from the solubility experiment. Use the calibration curve to determine the concentration in the diluted sample, and then back-calculate the original concentration in the saturated solution.

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format. It is useful to express solubility in multiple units to cater to different scientific disciplines.

Example Data Table:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Qualitative Descriptor
Hexane25[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Toluene25[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate25[Experimental Value][Calculated Value][e.g., Freely Soluble]
Ethanol25[Experimental Value][Calculated Value][e.g., Very Soluble]
...............

Qualitative descriptors can be based on standard pharmacopeial definitions.

By systematically applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and accurately determine the solubility profile of this compound in a range of organic solvents. This foundational data is indispensable for guiding subsequent research, development, and formulation activities.

References

  • Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. [Link]

  • Solubility of Things. (n.d.). Quantitative Analysis Techniques. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

  • Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • NCBI StatPearls. (n.d.). Biochemistry, Dissolution and Solubility. [Link]

  • Chemistry LibreTexts. (2022, July 20). 4.4: Measuring Concentrations of Solutions. [Link]

  • JoVE. (2020, March 26). Solubility - Concept. [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Benzyl 6-hydroxynicotinate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An initial comprehensive search for the in vitro mechanism of action of Benzyl 6-hydroxynicotinate did not yield specific scientific literature detailing its molecular targets, signaling pathways, or cellular effects. The search results primarily provide information on related but distinct compounds such as benzyl nicotinate or nicotinic acid. This lack of specific, publicly available data on this compound makes it impossible to construct an in-depth, scientifically accurate technical guide on its mechanism of action as requested.

To proceed with creating a meaningful and accurate guide, it is necessary to first establish a foundational understanding from existing research. Without this, any discussion of mechanisms, experimental protocols, or data would be speculative and not meet the required standards of scientific integrity and trustworthiness for the intended audience of researchers and drug development professionals.

Therefore, the subsequent steps will focus on a broader search strategy to ascertain if any relevant information can be inferred from closely related analogs or if the compound is known by other nomenclature. Should this broader search also fail to yield actionable data, it will be concluded that there is insufficient public domain information to fulfill the user's request at this time.

Based on the initial findings, it is not currently possible to provide a detailed technical guide on the in vitro mechanism of action of this compound due to a lack of available scientific information on this specific compound in the public domain. Any attempt to create such a guide would be purely speculative and would not meet the standards of scientific accuracy and integrity required for the target audience.

If you are in possession of proprietary or unpublished data regarding this compound, I would be able to assist in structuring and presenting that information in the requested format. Alternatively, I can generate a guide on a related, well-researched compound if you provide an alternative topic.

Potential Therapeutic Targets of Benzyl 6-hydroxynicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 6-hydroxynicotinate, a derivative of nicotinic acid, presents a compelling avenue for therapeutic intervention, primarily through its anticipated role as a prodrug targeting the G protein-coupled receptor GPR109A. This guide delineates the scientific rationale for identifying GPR109A as the principal therapeutic target for the active metabolite, 6-hydroxynicotinic acid. We will explore the molecular mechanisms underpinning GPR109A activation and its subsequent signaling cascades, which are implicated in the regulation of lipid metabolism and inflammatory responses. Furthermore, this document provides a comprehensive framework of experimental protocols for the validation of this hypothesis, from confirming the enzymatic conversion of the parent compound to characterizing the pharmacological activity of its metabolite at the receptor level. Potential alternative targets are also discussed to provide a complete investigative landscape. This guide is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel therapeutics in metabolic and inflammatory diseases.

Introduction: The Prodrug Hypothesis for this compound

This compound is a benzyl ester of 6-hydroxynicotinic acid. Structurally, it is a derivative of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The esterification of the carboxylic acid group with a benzyl alcohol suggests a prodrug strategy. This approach is frequently employed in medicinal chemistry to enhance the pharmacokinetic properties of a drug, such as its absorption and distribution, by masking a polar functional group.

Our central hypothesis is that this compound is biologically inactive in its ester form and requires in vivo hydrolysis by ubiquitous carboxylesterases to release its active metabolite, 6-hydroxynicotinic acid. This active metabolite, being a structural analog of nicotinic acid, is then predicted to exert its therapeutic effects by acting as an agonist at the nicotinic acid receptor, GPR109A.

The rationale for this hypothesis is built upon two key pillars:

  • Enzymatic Bioactivation: Carboxylesterases are a class of enzymes widely distributed in the body, particularly in the liver, and are known to efficiently hydrolyze ester bonds, including those of benzyl esters.

  • Structural Analogy to a Known Ligand: The released 6-hydroxynicotinic acid is a close structural analog of nicotinic acid, a known potent agonist of GPR109A.

This guide will now delve into the primary therapeutic target, GPR109A, and subsequently outline the experimental methodologies required to rigorously test this prodrug hypothesis.

The Primary Therapeutic Target: GPR109A (HCAR2)

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), is the high-affinity receptor for nicotinic acid. It is a member of the GPCR superfamily and is primarily coupled to inhibitory G proteins of the Gαi/o family.

Tissue Distribution and Physiological Roles

GPR109A is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils. Its activation in these tissues leads to a range of physiological effects, making it a promising target for several therapeutic areas.

  • Dyslipidemia: In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and the subsequent release of free fatty acids into the bloodstream. This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.

  • Inflammation: GPR109A activation on immune cells has been shown to exert anti-inflammatory effects. For instance, it can suppress the production of pro-inflammatory cytokines and promote the differentiation of anti-inflammatory macrophages. This makes GPR109A a potential target for inflammatory conditions such as atherosclerosis.

  • Other Potential Roles: Emerging research suggests roles for GPR109A in antiviral innate immunity and even in the suppression of certain cancers.

Signaling Pathways

The activation of GPR109A initiates two main signaling pathways:

  • Gαi/o-Mediated Pathway (Canonical Pathway): Upon agonist binding, GPR109A couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. This pathway is primarily responsible for the metabolic effects of GPR109A activation.

  • β-Arrestin-Mediated Pathway (Non-Canonical Pathway): GPR109A can also signal through a β-arrestin-dependent pathway. This pathway is implicated in the "flushing" side effect associated with nicotinic acid therapy, which involves the release of prostaglandins. It is also thought to play a role in some of the anti-inflammatory and anti-atherosclerotic effects of GPR109A activation.

GPR109A_Signaling_Pathways cluster_membrane Cell Membrane cluster_canonical Gαi/o Pathway (Canonical) cluster_non_canonical β-Arrestin Pathway (Non-Canonical) GPR109A GPR109A Gai Gαi/o GPR109A->Gai bArrestin β-Arrestin GPR109A->bArrestin Ligand 6-Hydroxynicotinic Acid (Active Metabolite) Ligand->GPR109A AC Adenylyl Cyclase Gai->AC inhibits cAMP ↓ cAMP AC->cAMP Metabolic Metabolic Effects (e.g., ↓ Lipolysis) cAMP->Metabolic Inflammatory Inflammatory Response (e.g., Prostaglandin Release) bArrestin->Inflammatory

Experimental Validation of Therapeutic Targets

The following sections outline a comprehensive, step-by-step experimental workflow to validate the hypothesis that this compound is a prodrug whose active metabolite, 6-hydroxynicotinic acid, targets GPR109A.

Part 1: Confirmation of Prodrug Bioactivation

The initial and most critical step is to confirm the enzymatic hydrolysis of this compound into 6-hydroxynicotinic acid and benzyl alcohol.

prodrug_activation Prodrug This compound (Prodrug) Enzyme Carboxylesterases (e.g., in liver microsomes) Prodrug->Enzyme Metabolite 6-Hydroxynicotinic Acid (Active Metabolite) Enzyme->Metabolite Byproduct Benzyl Alcohol Enzyme->Byproduct

Experimental Protocol: In Vitro Esterase Hydrolysis Assay

Objective: To determine if this compound is hydrolyzed by carboxylesterases to 6-hydroxynicotinic acid.

Materials:

  • This compound

  • 6-Hydroxynicotinic acid (as a standard)

  • Human liver microsomes (or recombinant human carboxylesterases, hCE1 and hCE2)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (or recombinant esterase), and the this compound stock solution.

    • Include control reactions:

      • No enzyme control (to assess non-enzymatic hydrolysis).

      • No substrate control (to assess background).

  • Incubation: Incubate the reaction mixtures at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis:

    • Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of 6-hydroxynicotinic acid.

    • Use a standard curve for 6-hydroxynicotinic acid to accurately quantify its formation.

Data Analysis: Plot the concentration of this compound and 6-hydroxynicotinic acid over time to determine the rate of hydrolysis.

Part 2: Characterization of GPR109A as the Target of the Active Metabolite

Once the formation of 6-hydroxynicotinic acid is confirmed, the next step is to characterize its interaction with the GPR109A receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of 6-hydroxynicotinic acid to the GPR109A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A)

  • [³H]-Nicotinic acid (radioligand)

  • 6-Hydroxynicotinic acid (unlabeled competitor)

  • Nicotinic acid (unlabeled positive control)

  • Binding buffer

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled 6-hydroxynicotinic acid or nicotinic acid.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding of [³H]-nicotinic acid against the log concentration of the competitor (6-hydroxynicotinic acid or nicotinic acid).

  • Fit the data to a one-site competition model to determine the Ki (inhibitory constant) of 6-hydroxynicotinic acid, which represents its binding affinity.

Compound Predicted Binding Affinity (Ki)
Nicotinic AcidHigh (nM range)
6-Hydroxynicotinic AcidTo be determined

Experimental Protocol: Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of 6-hydroxynicotinic acid at the GPR109A receptor.

Materials:

  • A cell line stably expressing human GPR109A (e.g., CHO-K1-GPR109A)

  • Forskolin (an adenylyl cyclase activator)

  • 6-Hydroxynicotinic acid

  • Nicotinic acid (positive control agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of 6-hydroxynicotinic acid or nicotinic acid.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the cells for a defined period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the percentage of forskolin-stimulated cAMP levels against the log concentration of 6-hydroxynicotinic acid or nicotinic acid.

  • Determine the EC50 (half-maximal effective concentration) and the maximal efficacy (Emax) of 6-hydroxynicotinic acid. This will indicate whether it is a full or partial agonist.

Compound Predicted Functional Activity Predicted EC50
Nicotinic AcidFull AgonistnM to low µM range
6-Hydroxynicotinic AcidTo be determinedTo be determined

experimental_workflow cluster_part1 Part 1: Prodrug Bioactivation cluster_part2 Part 2: Target Characterization Hydrolysis Esterase Hydrolysis Assay (HPLC) Confirmation Confirmation of 6-Hydroxynicotinic Acid Formation Hydrolysis->Confirmation Binding Radioligand Binding Assay (Ki determination) Confirmation->Binding Functional Functional Assay (cAMP) (EC50 and Emax determination) Confirmation->Functional Characterization Characterization of 6-HNA as a GPR109A Agonist Binding->Characterization Functional->Characterization

Potential Alternative Therapeutic Targets

While GPR109A is the most probable target, a comprehensive investigation should also consider potential off-target effects or alternative mechanisms of action for both the parent compound and its metabolite.

  • Other Nicotinic Receptors: Although less likely due to structural differences, the interaction of 6-hydroxynicotinic acid with other nicotinic acetylcholine receptors (nAChRs) could be investigated, particularly if unexpected pharmacological effects are observed.

  • Carboxylesterases: While primarily viewed as activating enzymes, significant inhibition of specific carboxylesterases by this compound could represent an independent therapeutic target or a source of drug-drug interactions.

  • Transporters: The cellular uptake and efflux of this compound and 6-hydroxynicotinic acid may be mediated by specific transporters, which could be explored as secondary targets.

Conclusion

The available evidence strongly supports the hypothesis that this compound functions as a prodrug, with its therapeutic effects being mediated by the activation of the GPR109A receptor by its active metabolite, 6-hydroxynicotinic acid. The well-defined role of GPR109A in dyslipidemia and inflammation makes it a highly attractive target for drug development. The experimental framework provided in this guide offers a clear and robust pathway for the validation of this hypothesis and the comprehensive characterization of the therapeutic potential of this compound. Further investigation into the specific carboxylesterases involved in its bioactivation and a thorough evaluation of its in vivo efficacy and safety are warranted to advance this promising compound towards clinical application.

References

  • Inoue, M., Morikawa, M., Tsuboi, M., & Sugiura, M. (1979). Substrate Specificity of Carboxylesterase (E. C. 3. 1. 1. 1) from Several Animals. Journal of Pharmacobio-Dynamics, 2(3), 207-213. [Link]

  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011).

An In-Depth Technical Guide to Benzyl 6-hydroxynicotinate as a Novel Biochemical Probe for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential utility of Benzyl 6-hydroxynicotinate as a novel chemical probe in the field of proteomics. We will delve into the core principles of chemical proteomics, propose a strategic framework for employing this molecule, and provide detailed, field-proven methodologies to empower your research endeavors.

Part 1: The Strategic Imperative for Novel Chemical Probes in Proteomics

Modern proteomics has evolved beyond mere cataloging of proteins to understanding their dynamic functions, interactions, and regulation within the native cellular environment.[1][2] Chemical proteomics, in particular, utilizes small molecule probes to interrogate protein function, identify drug targets, and elucidate mechanisms of action.[3][4][5] The power of this approach lies in its ability to move from correlation to causation, directly linking the interaction of a small molecule with a protein to a functional outcome.

Two prominent strategies in chemical proteomics are Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP).[6][7]

  • Activity-Based Protein Profiling (ABPP): This technique employs chemical probes that covalently bind to the active sites of specific enzyme classes.[8][9][10] This allows for the assessment of the functional state of these enzymes in complex biological systems.[6][9]

  • Affinity-Based Protein Profiling (AfBPP): In this approach, probes are designed with a high affinity for a particular protein target.[6][11] Often, a photo-activatable crosslinker is incorporated to covalently capture the target protein upon UV irradiation.[5][6]

The discovery and application of novel chemical probes are paramount to expanding the scope of proteins that can be studied and to developing new therapeutic modalities.

Part 2: this compound - A Scaffold for Proteomic Discovery

This compound is a derivative of 6-hydroxynicotinic acid, a metabolite in the bacterial degradation pathway of nicotinic acid.[12][13][14] While its direct application in proteomics has not been extensively documented, its chemical structure presents an intriguing starting point for the development of novel chemical probes.

Chemical Properties and Potential for Protein Interaction:

  • CAS Number: 191157-01-4[15][16]

  • Molecular Formula: C13H11NO3[12]

  • Structure: The molecule contains a benzyl ester and a 6-hydroxynicotinamide core. The pyridinone ring system and the ester group offer potential sites for modification to incorporate reporter tags or crosslinking moieties.

The 6-hydroxynicotinamide core is of particular interest as it is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This suggests that this compound could potentially interact with a range of protein targets, including enzymes involved in nucleotide metabolism, signaling pathways, or as yet undiscovered "off-targets" of nicotinamide-like molecules.

Part 3: Transforming this compound into a Proteomic Probe

To be utilized as a chemical probe, this compound requires modification to include a reporter handle for detection and enrichment. Here, we propose two primary strategies for its derivatization:

Strategy 1: An Affinity-Based Probe with a Bioorthogonal Handle

This strategy involves synthesizing a derivative of this compound that incorporates a terminal alkyne or azide group. These "click chemistry" handles allow for the subsequent attachment of a reporter tag, such as biotin for enrichment or a fluorophore for imaging, in a highly specific and efficient manner.

Strategy 2: A Photo-Affinity Probe

For capturing transient or non-covalent interactions, a photo-affinity probe can be developed. This would involve incorporating a photo-activatable group, such as a diazirine or benzophenone, into the this compound scaffold, along with a reporter tag.

Part 4: Experimental Workflows for Target Identification and Validation

The following sections provide detailed, step-by-step protocols for the application of a hypothetical this compound-derived probe in proteomics research.

Synthesis of a this compound-Alkyne Probe

The synthesis of a suitable probe is the crucial first step. While a detailed synthetic route is beyond the scope of this guide, a plausible approach would involve the esterification of 6-hydroxynicotinic acid with a benzyl alcohol derivative containing a terminal alkyne.

Experimental Workflow: Target Identification using an Affinity-Based Probe

This workflow outlines the steps for identifying the protein targets of our hypothetical this compound-alkyne probe.

Figure 1: Workflow for target identification using an affinity-based probe.

Protocol:

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HeLa, HEK293T) to ~80% confluency.

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Determine the protein concentration of the lysate using a BCA assay.

  • Probe Incubation:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound-alkyne probe at a final concentration of 1-10 µM for 1 hour at 4°C.

    • Include a vehicle control (e.g., DMSO) and a competition control where the lysate is pre-incubated with an excess of the parent this compound compound before adding the probe.

  • Click Chemistry with Biotin-Azide:

    • To the probe-incubated lysate, add the click chemistry reagents: Biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate for 1 hour at room temperature to attach biotin to the probe-labeled proteins.

  • Streptavidin Enrichment:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.

    • Incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Target Identification:

    • Search the acquired MS/MS data against a human protein database to identify the proteins.

    • Compare the protein abundances between the probe-treated, vehicle control, and competition control samples to identify specific binding partners of the this compound probe.

Data Presentation and Interpretation

The quantitative data from the LC-MS/MS analysis should be summarized in a table for clear comparison.

Table 1: Hypothetical Target List for this compound Probe

Protein IDGene NameFold Enrichment (Probe/Vehicle)Fold Reduction (Competition)
P12345TARG115.210.5
Q67890TARG212.89.1
P54321TARG39.57.3

Proteins that show high enrichment in the probe-treated sample and a significant reduction in the competition control are considered high-confidence targets.

Experimental Workflow: Target Validation

Following target identification, it is crucial to validate the interaction between this compound and the identified target proteins.

Figure 2: Methods for validating target engagement.

Protocols:

  • Western Blot:

    • Perform the streptavidin pulldown as described above.

    • Elute the captured proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody specific to the candidate target protein.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact cells with this compound.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Analyze the soluble fraction by Western blot for the target protein. A shift in the melting temperature upon drug binding indicates target engagement.

  • Enzymatic Activity Assay:

    • If the identified target is an enzyme, perform an in vitro activity assay with the purified enzyme.

    • Measure the enzyme's activity in the presence and absence of this compound to determine if it acts as an inhibitor or activator.

Part 5: Future Perspectives and Conclusion

The framework presented in this guide offers a clear path for the development and application of this compound as a novel chemical probe for proteomics research. By leveraging the power of chemical proteomics, researchers can uncover new protein targets, elucidate biological pathways, and accelerate the discovery of new therapeutic agents. The journey from a simple chemical entity to a powerful research tool is paved with rigorous experimentation and a deep understanding of the underlying scientific principles. We encourage the scientific community to explore the potential of this compound and similar under-investigated molecules to illuminate the vast and complex landscape of the proteome.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Chemical proteomics. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF - Technische Universität München. Retrieved January 13, 2026, from [Link]

  • Activity-based protein profiling: A graphical review. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology, 37(12), 951. Retrieved January 13, 2026, from [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Pharmacology. Retrieved January 13, 2026, from [Link]

  • Chemical Probes and Activity-Based Protein Profiling for Cancer Research. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Chemical Proteomics. (n.d.). Creative Biolabs. Retrieved January 13, 2026, from [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2023). Molecular Cell, 83(10), 1725-1742.e12. Retrieved January 13, 2026, from [Link]

  • This compound (C13H11NO3). (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. (2019). PubMed. Retrieved January 13, 2026, from [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Quantitative proteomic analysis reveals target proteins of benzyl isothiocyanate against multidrug-resistant Staphylococcus aureus. (n.d.). Omsk Scientific Center of the Siberian Branch of the Russian Academy of Sciences. Retrieved January 13, 2026, from [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). PMC - PubMed Central. Retrieved January 13, 2026, from [Link]

  • Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. (n.d.). Beilstein Journals. Retrieved January 13, 2026, from [Link]

  • Quantitative Proteomic Analysis Reveals Target Proteins of Benzyl Isothiocyanate Against Multidrug-Resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Cutting-edge Proteomics: Techniques and their Applications. (n.d.). Longdom Publishing. Retrieved January 13, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinic Acid Derivative

Benzyl 6-hydroxynicotinate is a synthetic compound that merges the structural features of nicotinic acid (a form of vitamin B3) with a benzyl ester. Nicotinic acid is a well-characterized ligand for the G-protein coupled receptor GPR109A (also known as niacin receptor 1 or NIACR1), which is a target of significant therapeutic interest for dyslipidemia and inflammation.[1][2] The activation of GPR109A, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade has been shown to induce apoptosis in certain cancer cells and modulate inflammatory responses.[3][4]

The addition of a benzyl group to the 6-hydroxynicotinate backbone is a strategic chemical modification. Benzyl groups are known to increase the lipophilicity of molecules, which can enhance cell membrane permeability and bioavailability.[5][6][7] This structural feature suggests that this compound may exhibit improved cellular uptake compared to its parent compound, potentially leading to more potent biological activity.

These application notes provide a comprehensive experimental framework for the initial in vitro characterization of this compound. The protocols herein are designed to assess its cytotoxic profile, effects on cell proliferation, and its ability to modulate the GPR109A signaling pathway. The proposed model system is the Human Embryonic Kidney 293 (HEK293) cell line stably expressing the human GPR109A receptor, a well-established platform for studying GPCR signaling.[8][9][10]

Hypothesized Mechanism of Action: GPR109A-Mediated Signaling

We hypothesize that this compound acts as an agonist for the GPR109A receptor. Upon binding, it is expected to trigger the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. This can have various downstream consequences, including modulation of protein kinase A (PKA) activity and downstream signaling cascades such as the MAPK/ERK pathway.

GPR109A_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol B6H This compound GPR109A GPR109A Receptor B6H->GPR109A Binds G_protein Gi/o Protein (α, βγ) GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE-mediated Gene Transcription CREB->CRE Regulates

Caption: Hypothesized GPR109A signaling pathway activated by this compound.

Overall Experimental Workflow

The following workflow provides a systematic approach to characterizing the cellular effects of this compound, progressing from general cytotoxicity to specific mechanism-of-action studies.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_moa Mechanism of Action cluster_analysis Data Analysis prep_cells Culture & Maintain HEK293-GPR109A Cells cytotoxicity Cytotoxicity Assessment (MTT Assay) prep_cells->cytotoxicity proliferation Cell Proliferation Assay (MTT or similar) prep_cells->proliferation prep_compound Prepare Benzyl 6-hydroxynicotinate Stock Solution prep_compound->cytotoxicity prep_compound->proliferation cytotoxicity->proliferation Determine non-toxic concentration range reporter_assay GPCR Activation (CRE-Luciferase Assay) proliferation->reporter_assay western_blot Downstream Signaling (Western Blot for p-ERK) reporter_assay->western_blot data_analysis Data Interpretation & Dose-Response Curves western_blot->data_analysis

Sources

Application Notes and Protocols for the Synthesis and Purification of Benzyl 6-hydroxynicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a 6-hydroxy substituent and subsequent benzylation of the carboxylic acid moiety creates Benzyl 6-hydroxynicotinate, a versatile intermediate for the synthesis of a diverse array of potential drug candidates. The modulation of this core structure through the synthesis of various analogs allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of modern drug discovery. This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound and its analogs, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of this compound is most efficiently achieved through a two-step process: the synthesis of the 6-hydroxynicotinic acid precursor, followed by its esterification with benzyl alcohol.

Synthesis of 6-hydroxynicotinic Acid: A Comparative Overview

Several methods exist for the synthesis of 6-hydroxynicotinic acid. A common laboratory-scale synthesis involves the reaction of methyl coumalate with ammonia followed by hydrolysis.[2] For larger-scale and more environmentally benign production, enzymatic hydroxylation of nicotinic acid presents a highly efficient alternative, often utilizing microorganisms such as Achromobacter xylosoxydans or Pseudomonas species.[3][4][5] This biotechnological approach offers high yields and purity under mild conditions.[4][5]

Fischer-Speier Esterification: A Robust Method for Benzylation

The conversion of 6-hydroxynicotinic acid to its benzyl ester is effectively accomplished via the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[1][8][9]

Causality of Experimental Choices:

The selection of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by benzyl alcohol.[2][10][11][12] The use of an excess of benzyl alcohol and the removal of water as it is formed (typically through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus) drives the reversible reaction to completion in accordance with Le Châtelier's principle.[11][12] It is important to note that while the phenolic hydroxyl group on the pyridine ring could potentially undergo O-benzylation, the esterification of the carboxylic acid is generally the more kinetically and thermodynamically favored reaction under these acidic conditions.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 6-Hydroxynicotinic Acid + Benzyl Alcohol Reaction Fischer-Speier Esterification (H2SO4 catalyst, Toluene, Reflux) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine 6-hydroxynicotinic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (sufficient to suspend the reactants).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of this compound Analogs

The core structure of this compound offers multiple points for diversification to explore structure-activity relationships (SAR).

Strategies for Analog Synthesis:

  • Modification of the Benzyl Group: A variety of substituted benzyl alcohols can be used in the Fischer esterification to introduce different functionalities on the benzyl ring. This allows for the exploration of steric and electronic effects.

  • Substitution on the Pyridine Ring: While direct substitution on the pyridine ring of the final product can be challenging, analogs can be synthesized from appropriately substituted nicotinic acid precursors.

  • Modification of the 6-hydroxy Group: The hydroxyl group can be converted to other functionalities, such as ethers or esters, to probe the importance of this hydrogen bond donor.

Experimental Workflow for Analog Synthesis

Analog_Synthesis_Workflow cluster_analogs Analog Synthesis Strategies Core This compound Core Benzyl_Mod Vary Benzyl Alcohol Core->Benzyl_Mod Pyridine_Mod Use Substituted Nicotinic Acids Core->Pyridine_Mod Hydroxy_Mod Modify 6-OH Group Core->Hydroxy_Mod

Caption: Strategies for the synthesis of this compound analogs.

Table 1: Representative this compound Analogs

AnalogStarting MaterialsKey Modification
Benzyl 4-chloro-6-hydroxynicotinate4-chloro-6-hydroxynicotinic acid, Benzyl alcoholSubstitution on the pyridine ring
4-Methoxythis compound6-hydroxynicotinic acid, 4-Methoxybenzyl alcoholSubstitution on the benzyl group
Benzyl 6-methoxynicotinate6-methoxynicotinic acid, Benzyl alcoholModification of the 6-hydroxy group

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized compounds.

Purification Strategies

The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This technique is effective for obtaining highly pure crystalline solids. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) should be determined empirically.

  • Silica Gel Column Chromatography: This is the most common method for purifying small to medium-scale reactions. The polarity of the eluent system (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is critical for achieving good separation.

Decision Workflow for Purification Method Selection

Purification_Workflow Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Can_Recrystallize Can a suitable recrystallization solvent be found? Is_Solid->Can_Recrystallize Yes Column Silica Gel Column Chromatography Is_Solid->Column No Recrystallize Recrystallization Can_Recrystallize->Recrystallize Yes Can_Recrystallize->Column No Pure_Product Pure Product Recrystallize->Pure_Product Column->Pure_Product

Caption: Decision workflow for selecting a purification method.

Characterization Techniques

The structure and purity of the synthesized compounds should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

  • Melting Point (MP): For solid compounds, a sharp melting point range is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound.

Table 2: Expected Characterization Data for this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl protons (aromatic and methylene), and the protons on the pyridine ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the ester carbonyl and the carbons of the aromatic rings.
HRMS A molecular ion peak corresponding to the exact mass of C₁₃H₁₁NO₃.[13]
Melting Point A sharp and reproducible melting point range.
HPLC A single major peak indicating high purity.

References

  • PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Google Patents. Method for the production of 6-hydroxynicotinic acid.
  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Google Patents. Process for the production of 6-hydroxynicotinic acid.
  • PubChem. This compound. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • TÜBİTAK Academic Journals. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant,antimicrobial, enzyme inhibition, and cytotox. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

Application Notes and Protocols: Benzyl 6-hydroxynicotinate as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nicotinate Analogs

Nicotinic acid (niacin) and its derivatives are fundamental molecules in cellular metabolism, primarily known for their role as precursors to the coenzymes NAD+ and NADP+.[1] Beyond this essential function, pharmacological doses of nicotinic acid have been utilized as a lipid-lowering agent.[2][3] The structural backbone of nicotinic acid, a pyridine ring with a carboxylic acid substituent, has served as a scaffold for the development of various enzyme inhibitors.[4][5] Benzyl 6-hydroxynicotinate, a derivative of nicotinic acid, presents an interesting candidate for investigation as an enzyme inhibitor due to its structural similarities to known bioactive molecules. This document provides a detailed guide to developing and executing an enzyme inhibition assay for this compound, using Xanthine Oxidase as a scientifically-grounded, exemplary target.

The rationale for selecting Xanthine Oxidase (XO) as a primary target is based on the well-documented role of this enzyme in purine metabolism and its implication in conditions like gout and hyperuricemia.[6][7] Inhibitors of XO are a validated therapeutic approach for these conditions.[7] Given that the substrate for XO, xanthine, is a purine base, and nicotinic acid derivatives have been shown to interact with various enzymes, exploring the inhibitory potential of this compound against XO is a logical starting point for its characterization.

Principle of the Spectrophotometric Enzyme Inhibition Assay

The most common method for determining enzyme activity and inhibition is through spectrophotometry.[8][9] This technique relies on the principle that many enzymatic reactions involve a change in light absorbance at a specific wavelength.[8] In the case of Xanthine Oxidase, the enzyme catalyzes the oxidation of xanthine to uric acid. Uric acid has a distinct absorbance maximum at 295 nm, while the substrate, xanthine, does not absorb significantly at this wavelength.[6] Therefore, the rate of the enzymatic reaction can be monitored by measuring the increase in absorbance at 295 nm over time.

An inhibitor, such as the test compound this compound, will decrease the rate of uric acid formation, resulting in a slower increase in absorbance. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined.[10][11] The IC50 value is a quantitative measure of the inhibitor's potency.[10]

Experimental Workflow for this compound against Xanthine Oxidase

The following diagram illustrates the general workflow for assessing the inhibitory activity of this compound against Xanthine Oxidase.

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Detailed Protocol: Xanthine Oxidase Inhibition Assay

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the inhibitor.

Materials and Reagents
  • Xanthine Oxidase (XO): From bovine milk or other sources.

  • Xanthine: Substrate for XO.

  • This compound: Test inhibitor.

  • Allopurinol: Positive control inhibitor.[6][7]

  • Potassium Phosphate Buffer: 70 mM, pH 7.5.[6]

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and positive control.[7]

  • 96-well UV-transparent microplate.

  • Multichannel pipette.

  • Microplate spectrophotometer capable of reading absorbance at 295 nm in kinetic mode.[6]

Preparation of Solutions
  • Potassium Phosphate Buffer (70 mM, pH 7.5): Prepare and adjust the pH accurately.

  • Xanthine Solution (150 µM): Dissolve an appropriate amount of xanthine in the phosphate buffer. Gentle warming may be required to fully dissolve the substrate.[6]

  • Xanthine Oxidase Solution (0.1 units/mL): Dilute the stock XO enzyme in ice-cold phosphate buffer immediately before use. Keep on ice.

  • This compound Stock Solution (e.g., 10 mM): Dissolve the compound in 100% DMSO.

  • Allopurinol Stock Solution (e.g., 1 mM): Dissolve in 100% DMSO.

  • Working Solutions of Inhibitors: Prepare serial dilutions of the stock solutions of this compound and allopurinol in phosphate buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure
  • Assay Plate Setup: In a 96-well UV-transparent plate, add the following components to each well:

    • Blank wells: 200 µL of phosphate buffer.

    • Enzyme Control (No Inhibitor) wells: 120 µL of phosphate buffer + 20 µL of DMSO (or buffer if the inhibitor is water-soluble) + 60 µL of XO solution.

    • Positive Control wells: 100 µL of phosphate buffer + 20 µL of allopurinol working solution + 60 µL of XO solution.

    • Test Compound wells: 100 µL of phosphate buffer + 20 µL of this compound working solution + 60 µL of XO solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 25°C for 15 minutes.[6][7] This step allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 60 µL of the 150 µM xanthine solution to all wells except the blank wells.[6]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 295 nm every minute for a total of 10-15 minutes.

Data Analysis and Interpretation

  • Calculate the Reaction Velocity (Rate): For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and allopurinol:[7]

  • Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][10]

Expected Data Summary

The following table provides an example of how to structure the collected data for analysis.

Inhibitor Concentration (µM)Log(Inhibitor Concentration)Average Reaction Rate (ΔAbs/min)Standard DeviationPercent Inhibition (%)
0 (Enzyme Control)N/AValueValue0
[Concentration 1]ValueValueValueValue
[Concentration 2]ValueValueValueValue
[Concentration 3]ValueValueValueValue
[Concentration 4]ValueValueValueValue
[Concentration 5]ValueValueValueValue

Causality and Self-Validation in the Protocol

  • Why pre-incubate? Pre-incubation of the enzyme with the inhibitor ensures that any binding event between the two molecules reaches equilibrium before the substrate is introduced. This is crucial for obtaining accurate and reproducible inhibition data, especially for inhibitors that may have a slow binding mechanism.

  • Why use a positive control? Allopurinol is a well-characterized inhibitor of Xanthine Oxidase.[6] Including it in the assay serves as a validation of the experimental setup. If the IC50 value obtained for allopurinol is consistent with literature values, it provides confidence in the results obtained for the test compound.

  • Why monitor the reaction kinetically? A kinetic measurement provides more information than a single endpoint reading. It allows for the verification of a linear reaction rate and can help identify potential artifacts, such as inhibitor instability or substrate depletion.

  • Why is the final DMSO concentration important? High concentrations of organic solvents like DMSO can denature enzymes and affect their activity. Keeping the DMSO concentration low and consistent across all wells, including the enzyme control, is essential to ensure that any observed inhibition is due to the test compound and not the solvent.[7]

Exploring Other Potential Enzyme Targets

While Xanthine Oxidase is a strong starting point, the structural features of this compound suggest other potential enzyme targets that could be explored in subsequent studies.

  • Cytochrome P450 (CYP) Enzymes: Nicotinic acid and nicotinamide have been shown to inhibit certain CYP isozymes, such as CYP2D6, CYP3A4, and CYP2E1.[2][3] The mechanism of inhibition is thought to involve the coordination of the pyridine nitrogen to the heme iron of the enzyme.[2][3] Given its pyridine core, this compound could potentially interact with these drug-metabolizing enzymes.

  • Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in the cosmetics and dermatology fields.[12][13][14] The assay for tyrosinase inhibition is also spectrophotometric, typically monitoring the formation of dopachrome.[12]

  • Nicotinamidases: These enzymes hydrolyze nicotinamide to nicotinic acid.[15] Analogs of nicotinamide and nicotinic acid have been investigated as inhibitors of these enzymes.[15]

The following diagram illustrates the potential interaction of this compound with different enzyme classes.

EnzymeTargets cluster_targets Potential Enzyme Targets This compound This compound Xanthine Oxidase Xanthine Oxidase This compound->Xanthine Oxidase Purine Metabolism Cytochrome P450s Cytochrome P450s This compound->Cytochrome P450s Drug Metabolism Tyrosinase Tyrosinase This compound->Tyrosinase Melanin Synthesis Nicotinamidases Nicotinamidases This compound->Nicotinamidases NAD+ Metabolism

Caption: Potential Enzyme Targets for this compound.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the initial characterization of this compound as a potential enzyme inhibitor, using Xanthine Oxidase as a primary target. By following the detailed steps and understanding the rationale behind each experimental choice, researchers can obtain reliable and reproducible data to evaluate the inhibitory potency of this and other novel compounds. The exploration of additional enzyme targets will further elucidate the pharmacological profile of this compound and its potential for therapeutic development.

References

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. Retrieved from [Link]

  • Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications, 317(3), 950-956. Retrieved from [Link]

  • Natsir, N., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 981-988. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Retrieved from [Link]

  • Kim, J., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1033. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]

  • Malca, G. R. V., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Evans, D. R., & Oppenheimer, N. J. (1987). Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid. Biochemical Pharmacology, 36(21), 3633-3639. Retrieved from [Link]

  • De, A., & De, A. U. (1989). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Journal of Clinical Biochemistry and Nutrition, 7(2), 101-109. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Remington, S. J., et al. (2007). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 282(47), 34098-34106. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Retrieved from [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(23), 3432-3446. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2024). Systematic Review of Naturally Derived Substances That Act as Inhibitors of the Nicotine Metabolizing Enzyme Cytochrome P450 2A6. International Journal of Molecular Sciences, 25(15), 8031. Retrieved from [Link]

  • Petrauskas, V., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • Ganji, S. H., et al. (2007). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(10), 2132-2139. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Retrieved from [Link]

  • SlideShare. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Retrieved from [Link]

  • Hicks, K. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 32(12), e4824. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Hydroxynicotinate 3-monooxygenase. Retrieved from [Link]

  • Taly, A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 1968-1979. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bush, K. (1986). Evaluation of enzyme inhibition data in screening for new drugs. Drugs Under Experimental and Clinical Research, 12(6-7), 565-576. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.7: Enzyme Inhibition. Retrieved from [Link]

  • Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]

Sources

Application Note: Benzyl 6-hydroxynicotinate as a Novel Chemical Probe for Lysine-Centric Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note introduces Benzyl 6-hydroxynicotinate as a novel, lysine-reactive chemical probe for proteomics sample preparation. We present a comprehensive theoretical framework and a detailed experimental protocol for its application in covalently modifying proteins. The unique properties of the benzyl ester group allow for selective acylation of nucleophilic lysine residues under mild conditions. This modification introduces a stable tag that can be leveraged for various bottom-up proteomics workflows. We will detail the reaction mechanism, provide a step-by-step protocol for protein labeling and digestion, and discuss potential applications in protein quantification and interaction studies.

Introduction: The Need for Novel Protein Modification Reagents

Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins.[1] A critical aspect of many proteomics workflows is the chemical modification of proteins.[2] These modifications can serve various purposes, including:

  • Blocking reactive sites: Preventing unwanted side reactions during sample processing.[3]

  • Introducing stable isotope labels: For quantitative proteomics, such as in isotope-coded affinity tagging (ICAT).[4][5]

  • Enriching for specific protein subsets: By introducing affinity tags.

While numerous reagents exist for modifying common nucleophilic residues like cysteine and lysine, there is a continuous drive to develop novel probes with unique reactivity, selectivity, and utility.[6][7] Lysine, with its primary amine on the side chain, is a particularly attractive target for chemical modification due to its high abundance on protein surfaces and its key role in post-translational modifications (PTMs).[][9]

Here, we propose the use of this compound as a novel acylating agent for the selective modification of lysine residues in proteins. The benzyl ester offers a balance of reactivity and stability, allowing for efficient labeling under controlled pH conditions. The resulting modification introduces a benzylnicotinoyl group, providing a significant and predictable mass shift for mass spectrometry analysis.

Principle of the Method: Lysine Acylation by this compound

The proposed mechanism of action for this compound is the nucleophilic acyl substitution reaction with the primary amine of lysine residues. Under moderately basic conditions (pH 8.0-9.0), the ε-amino group of lysine is deprotonated, enhancing its nucleophilicity.[] This nucleophilic amine attacks the electrophilic carbonyl carbon of the benzyl ester in this compound. This leads to the formation of a stable amide bond and the release of benzyl alcohol as a byproduct.

The reaction is highly favorable for lysine residues and the N-terminal α-amino group of proteins. While other nucleophilic residues like cysteine, histidine, serine, and threonine exist, their reactivity towards acylation under these conditions is generally lower than that of primary amines.[10] Cysteine's high reactivity is often directed towards alkylating agents, and its modification can be controlled by pre-treatment if necessary.[11][12]

cluster_0 Reaction Mechanism Lysine Protein-Lysine-NH2 Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 8.0-9.0) Reagent This compound Reagent->Intermediate Product Acylated Protein-Lysine Intermediate->Product Collapse of Intermediate Byproduct Benzyl Alcohol Intermediate->Byproduct Leaving Group Departure

Figure 1: Proposed reaction of this compound with a lysine residue.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of proteins with this compound, followed by standard proteomics sample preparation for mass spectrometry analysis.

Materials and Reagents
ReagentSupplierCatalog No.
This compoundECHEMI191157-01-4
UreaMajor Suppliere.g., S2568
Dithiothreitol (DTT)Major Suppliere.g., D0632
Iodoacetamide (IAA)Major Suppliere.g., I1149
Trypsin, proteomics gradeMajor Suppliere.g., T6567
Ammonium Bicarbonate (NH4HCO3)Major Suppliere.g., A6141
Acetonitrile (ACN), LC-MS gradeMajor Suppliere.g., 34998
Formic Acid (FA), LC-MS gradeMajor Suppliere.g., 33015
Water, LC-MS gradeMajor Suppliere.g., W6-4
Step-by-Step Workflow

The overall workflow integrates the labeling step into a standard bottom-up proteomics sample preparation protocol.[13][14]

Figure 2: Workflow for proteomics sample preparation using this compound.

Detailed Protocol
  • Protein Extraction and Quantification:

    • Lyse cells or tissues using a suitable lysis buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

    • Quantify the protein concentration using a standard method (e.g., BCA assay).

  • Reduction:

    • To a protein solution (1-5 mg/mL), add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C.

  • Labeling with this compound:

    • Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound stock solution to the protein sample to a final concentration of 20 mM.

    • Ensure the pH of the solution is between 8.0 and 9.0. Adjust with 1 M Tris if necessary.

    • Incubate for 1 hour at room temperature with gentle shaking.

  • Alkylation:

    • Add iodoacetamide to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in the dark.

  • Sample Dilution and Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add proteomics-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Quenching and Desalting:

    • Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS.

    • When setting up the database search, include a variable modification on lysine (K) and the protein N-terminus corresponding to the mass of the nicotinoyl group (C6H4NO2) which is +106.0266 Da.

Expected Results and Applications

The addition of a benzylnicotinoyl group to lysine residues results in a monoisotopic mass shift of +197.0739 Da (from the addition of C13H9NO2). This significant and unique mass shift allows for the confident identification of labeled peptides during mass spectrometry data analysis.

ParameterValue
Reagent NameThis compound
Molecular FormulaC13H11NO3
Monoisotopic Mass229.0739 Da
Target ResiduesLysine (K), N-terminus
Mass Shift (Acyl Group)+197.0739 Da
ByproductBenzyl Alcohol

Potential Applications:

  • Protein Quantification: By synthesizing an isotopically labeled version of this compound (e.g., with 13C or 15N), this reagent can be used for relative and absolute quantification of proteins, similar to other chemical labeling strategies.[4]

  • Structural Proteomics: The reactivity of lysine residues can be influenced by their local microenvironment and solvent accessibility.[7] Differential labeling with this compound could be used to probe protein conformation and protein-protein interactions.

  • Targeted Proteomics: The modified peptides will have altered chromatographic properties, which can be exploited for targeted analysis using methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

Conclusion

This compound presents a promising new tool for the chemical modification of proteins in proteomics. Its reactivity towards lysine residues allows for robust and specific labeling under mild conditions. The introduced chemical tag is stable and provides a unique mass signature for mass spectrometry-based identification. This application note provides a foundational protocol and theoretical basis for researchers to explore the utility of this compound in their own proteomics workflows.

References

  • Akter, M., et al. (2014). Chemical-proteomic strategies to investigate cysteine posttranslational modifications. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(12), 2315-2330.

  • Nagahara, N., et al. (2009). Protein cysteine modifications: (1) medical chemistry for proteomics. Current Medicinal Chemistry, 16(33), 4419-4444.

  • MetwareBio. (n.d.). High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LC–MS/MS Quantitative Analysis. Retrieved from

  • Nagahara, N., et al. (2009). Protein Cysteine Modifications: (1) Medicinal Chemistry for Proteomics. Current Medicinal Chemistry, 16(33), 4419-4444.

  • Zhang, Y., et al. (2022). Comprehensive comparison of sample preparation workflows for proteomics. Molecular Omics, 18(6), 491-501.

  • Geyer, P. E., et al. (2024). Easy Proteomics Sample Preparation: Technical Repeatability and Workflow Optimization Across 8 Biological Matrices in a New Core Facility Setting. bioRxiv.

  • Chen, Y., & Li, L. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(6), 488-501.

  • PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from

  • Chen, Y., & Li, L. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(6), 488-501.

  • Lund, R. L. (2014). Chemical Reagents for Protein Modification (4th ed.). CRC Press.

  • Ramadoss, G., et al. (2025). Chemical Carbonylation of Arginine in Peptides and Proteins. Journal of the American Chemical Society.

  • ProteoChem. (n.d.). Protein Modification Reagents. Retrieved from

  • Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from

  • Elias, A., et al. (2026). Ninhydrin as a covalent warhead for chemical proteomic-enabled discovery and selective engagement of reactive arginines. bioRxiv.

  • Li, J., et al. (2025). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters.

  • Medzihradszky, K. F., et al. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics, 3(5), 429-440.

  • BOC Sciences. (n.d.). Lysine in Protein Labeling and Analysis Research. Retrieved from

  • Zhang, Y., et al. (2021). Cysteine post-translational modifications: ten years from chemical proteomics to bioinformatics. Frontiers in Cell and Developmental Biology, 9, 687835.

  • Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms. Retrieved from

  • Permentier, H. P. (2006). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. University of Groningen.

  • Thermo Fisher Scientific. (n.d.). Protein Modification Reagents. Retrieved from

  • Chomix. (n.d.). Serine/Threonine Post-Translational Modifications. Retrieved from

  • Tajes, M., et al. (2014). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Proteomics & Bioinformatics, 7(9), 279-291.

  • van der Wijk, L., et al. (2022). Probing lysine posttranslational modifications by unnatural amino acids. Chemical Society Reviews, 51(12), 4946-4985.

  • Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochemical Society Transactions, 40(2), 385-390.

  • Fisher Scientific. (n.d.). Protein Modification Reagents. Retrieved from

  • Morton, J. T., et al. (2022). Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides. Essays in Biochemistry, 66(5), 567-579.

  • Wang, Y., et al. (2024). A pyridinium-based strategy for lysine-selective protein modification and chemoproteomic profiling in live cells. Chemical Science, 15(10), 3749-3756.

  • Medzihradszky, K. F., et al. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics, 3(5), 429-440.

  • Causey, C. P., & Jones, J. E. (2012). Chemical and biological methods to detect post-translational modifications of arginine. RSC Medicinal Chemistry, 3(10), 1193-1204.

  • Thermo Fisher Scientific. (n.d.). Protein Modification Reagents. Retrieved from

  • Lott, K., et al. (2013). Proteomic Analysis Reveals Diverse Classes of Arginine Methylproteins in Mitochondria of Trypanosomes. Molecular & Cellular Proteomics, 12(2), 349-361.

  • Quantum-Si. (2023). Arginine post-translational modification detection via Next-Generation Protein Sequencing. Retrieved from

  • ECHEMI. (n.d.). This compound SDS, 191157-01-4 Safety Data Sheets. Retrieved from

  • Wikipedia. (n.d.). Post-translational modification. Retrieved from

  • Du, Y., et al. (2011). Characterization of AMPylation on Threonine, Serine, and Tyrosine Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(7), 1194-1204.

  • PubChem. (n.d.). This compound. Retrieved from

  • BLD Pharm. (n.d.). 191157-01-4|this compound. Retrieved from

  • Koruza, K., & Gersch, M. (2021). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 17, 2404-2420.

  • PubChem. (n.d.). Benzyl nicotinate. Retrieved from

  • PubChem. (n.d.). Benzyl isothiocyanate. Retrieved from

Sources

Topic: Protocol for Studying Benzyl 6-hydroxynicotinate Protein Binding

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Benzyl 6-hydroxynicotinate is a small molecule with a structure derived from nicotinic acid.[1][2] In the realm of drug discovery and development, understanding the interaction between a therapeutic candidate and its protein targets is paramount. Protein binding profoundly influences a compound's pharmacokinetics (PK) and pharmacodynamics (PD), affecting its distribution, metabolism, efficacy, and potential for off-target effects.[3] This guide provides a comprehensive framework for characterizing the binding of this compound to a protein of interest.

This document moves beyond a simple recitation of steps. It delves into the rationale behind experimental choices, equipping the researcher with the knowledge to design, execute, and troubleshoot robust binding assays. We will explore a suite of biophysical techniques, from foundational methods to the gold standard in thermodynamic and kinetic analysis, ensuring a multi-faceted and validated understanding of the molecular interaction.

Preliminary Characterization of this compound

Before commencing any protein binding studies, it is crucial to understand the physicochemical properties of the ligand itself. Publicly available data on this compound is limited, underscoring the necessity of in-lab characterization.[4]

Key Properties:

  • Molecular Formula: C₁₃H₁₁NO₃[4]

  • Molecular Weight: 229.23 g/mol [5]

  • Structure:

    
    
    

Essential Preliminary Experiments:

  • Purity Assessment: Verify the purity of the compound stock using methods like HPLC-UV or LC-MS. Impurities can lead to erroneous binding data.

  • Solubility Determination: Determine the solubility of this compound in the various aqueous buffers that will be used for binding assays. Poor solubility can lead to compound aggregation and inaccurate binding measurements.[6] This is a critical first step.

  • Stock Solution Preparation: Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the assay buffer should be kept to a minimum (typically <1-2%) to avoid effects on protein structure and binding.

Foundational Principles of Protein-Ligand Interactions

The binding of a ligand (L) to a protein (P) to form a complex (PL) is a reversible, equilibrium process governed by fundamental thermodynamic and kinetic principles.

P + L ⇌ PL

  • Affinity (K_D, K_A): Describes the strength of the interaction. The dissociation constant (K_D) is the concentration of ligand at which 50% of the protein is bound. A lower K_D signifies a higher binding affinity. The association constant (K_A) is the reciprocal of K_D.

  • Kinetics (k_on, k_off): Describe the rates of association and dissociation. The association rate constant (k_on) describes how quickly the complex forms, while the dissociation rate constant (k_off) describes how quickly it falls apart. K_D = k_off / k_on.

  • Thermodynamics (ΔG, ΔH, ΔS): Describe the driving forces of the interaction.[7]

    • Gibbs Free Energy (ΔG): The overall energy change of binding. A negative ΔG indicates a spontaneous interaction. ΔG = -RTln(K_A).

    • Enthalpy (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals forces).[7][8]

    • Entropy (ΔS): The change in the system's disorder, reflecting changes in conformational freedom and hydrophobic interactions.[7][9]

The relationship is defined by: ΔG = ΔH - TΔS

Critical Experimental Design Considerations

The quality and interpretability of protein binding data are critically dependent on careful experimental design.

Protein Preparation and Quality Control

The target protein must be pure, correctly folded, and active.

  • Purity: Verify protein purity using SDS-PAGE and concentration using a reliable method (e.g., BCA assay or A280 measurement with a calculated extinction coefficient).

  • Activity: If the protein is an enzyme or receptor, confirm its biological activity before initiating binding studies. For example, a related enzyme, 6-hydroxynicotinic acid 3-monooxygenase, has known kinetic parameters that can be assayed.[10]

  • Stability: Assess the protein's stability under different buffer conditions to find an optimal buffer for your experiments.[11]

Buffer Selection: The Unsung Hero

Buffer choice is not trivial; it can dramatically impact protein stability and the observed binding interaction.[11]

Key Buffer Parameters:

Parameter Recommendation Rationale
pH Choose a buffer with a pKa within ±1 unit of the desired experimental pH.[12][13] Ensures adequate buffering capacity to resist pH changes. Protein structure and charge are highly pH-dependent.[11]
Ionic Strength Typically 50-150 mM salt (e.g., NaCl). Mimics physiological conditions and can shield non-specific electrostatic interactions.[12]
Buffer Components Avoid components that interact with the protein or ligand. For example, some buffers can chelate metals essential for protein function.[14]

| Additives | Include if necessary for protein stability (e.g., glycerol, reducing agents like DTT or TCEP).[12] | Prevents aggregation and maintains protein in a functional state. |

Common Biological Buffers:

Buffer pKa at 25°C Useful pH Range
MES 6.15 5.5 - 6.7
PIPES 6.80 6.1 - 7.5
MOPS 7.20 6.5 - 7.9
HEPES 7.55 6.8 - 8.2
Tris 8.10 7.5 - 9.0

| PBS | 7.4 | ~7.2 - 7.6 |

Methodologies for Characterizing Protein Binding

No single technique tells the whole story. A multi-pronged approach using orthogonal methods provides the most comprehensive and reliable characterization of a protein-ligand interaction.

cluster_0 Experimental Workflow Start Define Protein & Ligand QC Purity & Solubility QC Start->QC Design Assay Design (Buffer, Concentrations) QC->Design Screening Screening Assays (e.g., Fluorescence) Design->Screening Kinetics Kinetic Analysis (e.g., SPR) Screening->Kinetics Confirm Hit Thermo Thermodynamic Analysis (e.g., ITC) Screening->Thermo Confirm Hit Validation Data Validation & Interpretation Kinetics->Validation Thermo->Validation End Binding Profile Validation->End

Caption: A general workflow for characterizing protein-ligand interactions.

Method Comparison
TechniquePrincipleKey OutputsStrengthsLimitations
Fluorescence Spectroscopy Change in intrinsic/extrinsic fluorescence upon binding.[15]K_DHigh sensitivity, low sample consumption, widely accessible.[16]Prone to artifacts, requires a fluorescent signal change.
Equilibrium Dialysis (ED) Physical separation of free vs. bound ligand.[17]% Bound, K_D"Gold standard" for plasma protein binding, direct measurement.[18]Slow, requires large sample volumes, potential for non-specific binding to the membrane.[6]
Surface Plasmon Resonance (SPR) Change in refractive index at a sensor surface upon binding.[19]K_D, k_on, k_offReal-time, label-free, provides kinetic data, high throughput.[20][21]Requires protein immobilization which may affect activity, potential for mass transport limitations.[22]
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during binding.[23]K_D, ΔH, ΔG, ΔS, Stoichiometry (n)"Gold standard" for thermodynamics, label-free, in-solution.[3]Requires larger amounts of pure sample, lower throughput, sensitive to buffer mismatches.
Protocol: Fluorescence Quenching

This method is excellent for initial screening and K_D determination, leveraging the intrinsic fluorescence of tryptophan residues in the protein.[24]

cluster_1 Fluorescence Quenching Principle P Protein (P) Tryptophan (Fluorophore) PL Protein-Ligand Complex (PL) Quenched Fluorescence P:f0->PL:f0 Emission_High High Emission P:f1->Emission_High L Ligand (L) (Quencher) L->PL:f0 Emission_Low Low Emission PL:f1->Emission_Low Excitation Excitation Light (~295 nm) Excitation->P:f1 Excitation->PL:f1

Caption: Ligand binding near a tryptophan can quench its fluorescence emission.

Step-by-Step Protocol:

  • Instrument Setup: Use a steady-state fluorescence spectrometer. Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and scan the emission spectrum from 300 nm to 400 nm.[25]

  • Protein Preparation: Prepare a solution of the target protein in the optimized assay buffer at a fixed concentration (e.g., 1-5 µM).

  • Ligand Titration: Prepare a series of this compound solutions at various concentrations in the same assay buffer.

  • Measurement:

    • Place the protein solution in a quartz cuvette and record its baseline fluorescence spectrum.

    • Make sequential additions of the ligand stock solution to the cuvette. Mix gently and allow the system to equilibrate (e.g., 2-5 minutes) after each addition.

    • Record the fluorescence spectrum after each addition.

  • Control: Perform a control titration by adding the ligand to the buffer alone to correct for any inner-filter effects or background fluorescence.

  • Data Analysis:

    • Correct the observed fluorescence intensity (F) for dilution and inner-filter effects.

    • Plot the change in fluorescence (ΔF = F₀ - F) against the ligand concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the K_D.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[9][23]

cluster_2 ITC Principle Syringe Syringe Ligand (L) Cell Sample Cell Protein (P) in Buffer Syringe->Cell Titration Heat Heat Change (ΔH) Measured Cell->Heat Data Raw Data (Power vs. Time) Binding Isotherm (Heat vs. Molar Ratio) Heat->Data

Caption: ITC measures the heat change as a ligand is titrated into a protein solution.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the protein extensively against the final assay buffer to minimize buffer mismatch effects, which can generate large heats of dilution.

    • Prepare the this compound solution using the final dialysis buffer.[7]

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (volume, duration, spacing).

  • Loading:

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20x the protein concentration) into the injection syringe.[3]

  • Titration: Perform the experiment, which consists of a series of small injections of the ligand into the sample cell.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the experimental data.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site) to determine K_A (and thus K_D), the stoichiometry (n), and the enthalpy of binding (ΔH).[8] ΔG and ΔS can then be calculated.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[19][22]

cluster_3 SPR Principle Immobilization 1. Immobilization Protein (Ligand) coupled to Sensor Chip Association 2. Association Analyte (this compound) flows over surface Binding k_on Immobilization->Association Dissociation 3. Dissociation Buffer flows over surface Unbinding k_off Association->Dissociation Sensorgram Output: Sensorgram Response vs. Time Association->Sensorgram Regeneration 4. Regeneration Surface stripped for next cycle Dissociation->Regeneration Dissociation->Sensorgram

Caption: The SPR cycle measures binding and dissociation in real-time.

Step-by-Step Protocol:

  • Chip Selection and Protein Immobilization:

    • Choose a sensor chip suitable for your protein (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor surface following standard protocols (e.g., EDC/NHS amine coupling). Aim for a low to medium immobilization density to minimize mass transport effects.

    • One flow cell should be activated and deactivated without protein to serve as a reference surface.

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Association: Inject the analyte solutions over the protein and reference surfaces for a set amount of time and monitor the binding response.

    • Dissociation: After the association phase, flow running buffer over the surfaces and monitor the dissociation of the complex.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference surface signal and the buffer-only injection signal from the data for each analyte concentration.

    • Globally fit the resulting sensorgrams (response vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and the dissociation constant (K_D = k_off / k_on).[21]

Assay Validation

For data to be reliable, especially in a drug development context, the chosen binding assay must be validated.[26][27] Validation ensures the method is robust, reproducible, and fit for purpose.[28][29]

Key Validation Parameters:

  • Specificity: Ensure the binding signal is specific to the interaction of interest and not due to non-specific binding or assay artifacts.

  • Precision: Assess the repeatability (intra-assay) and intermediate precision (inter-assay) of the measurements.

  • Accuracy: Determine how close the measured values are to the true values, often assessed using reference compounds with known binding affinities.

  • Robustness: Test the method's performance when small, deliberate changes are made to parameters like pH, temperature, or buffer composition.

Conclusion

Characterizing the protein binding of a novel compound like this compound requires a systematic and multi-faceted approach. By starting with fundamental physicochemical characterization and employing a suite of carefully designed biophysical assays, researchers can build a comprehensive and reliable binding profile. Techniques like fluorescence spectroscopy offer high-throughput screening, while SPR provides invaluable kinetic data and ITC delivers a complete thermodynamic signature of the interaction.[15][20][23] This detailed understanding of how this compound interacts with its protein targets is a foundational pillar for its successful development as a potential therapeutic agent.

References

  • Barth, P., Schön, A. & Freire, E. (2007). Isothermal titration calorimetry in drug discovery. PubMed.
  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed.
  • Ci, Y., et al. (n.d.). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. Springer Link.
  • Ciulli, A. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. Springer Link.
  • Cong, X., et al. (2016). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed.
  • da Silva, D. & Célia, R. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Springer Link.
  • De, A. & Das, S. (2014). Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments.
  • Fink, M., et al. (2017). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. PubMed.
  • Ivanov, I. (2014). Fluorescence techniques in analysis of protein-ligand interactions. PubMed - NIH.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • TA Instruments. (2024). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • Creative Proteomics. (n.d.). Fluorescence Spectroscopy Services: A Complete Solution for Protein and Biomolecular Analysis. Creative Proteomics.
  • Various Authors. (2014). Fluorescence Techniques in Analysis of Protein–Ligand Interactions. ResearchGate.
  • Various Authors. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. PubMed.
  • Zoonens, M., et al. (2014). Measuring Protein Binding to Lipid Vesicles by Fluorescence Cross-Correlation Spectroscopy. PMC - NIH.
  • Fink, M., et al. (2017). Validation of a ligand-binding assay for active protein drug quantification following the 'free analyte QC concept'. Bioanalysis Zone.
  • NanoTemper Technologies. (2019). How to choose the right buffer for your protein. NanoTemper.
  • Various Authors. (2021). Protein Ligand Interactions Using Surface Plasmon Resonance. ResearchGate.
  • Kwon, Y. (2002). Equilibrium dialysis – Knowledge and References. Taylor & Francis.
  • Harvard Apparatus. (n.d.). Overview of Equilibrium Dialysis. Harvard Apparatus.
  • Nest Group, Inc. (n.d.). Introduction to Equilibrium Dialysis. Nest Group.
  • Sigma-Aldrich. (n.d.). Salt Selection & Buffer Preparation. Sigma-Aldrich.
  • Johnson, T. W., et al. (2022). Improved Rapid Equilibrium Dialysis-Mass Spectrometry (RED-MS) Method for Measuring Small Molecule–Protein Complex Binding Affinities in Solution. ACS Publications.
  • Fink, M., et al. (2017). Full article: Validation of A Ligand-Binding Assay for Active Protein Drug Quantification Following The 'Free Analyte Qc Concept'. Taylor & Francis.
  • GoldBio. (n.d.). How to Choose the Right Biological Buffer for My Experiment. GoldBio.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Enamine.
  • Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Charles River Laboratories.
  • Various Authors. (2012). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. ResearchGate.
  • Bitesize Bio. (n.d.). Perfect Protein Purification Buffers: 5 Top Ingredients. Bitesize Bio.
  • Tebubio. (2017). How to choose the perfect buffer to get a pure, stabilised, functional protein. Tebubio.
  • PubChemLite. (n.d.). This compound (C13H11NO3). PubChemLite.
  • BLD Pharm. (n.d.). 191157-01-4|this compound. BLD Pharm.
  • PubChem. (n.d.). Benzyl Nicotinate. PubChem.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid. PubChem.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Tanner, J. J., et al. (2018). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH.

Sources

Application Notes and Protocols for the Synthesis of Benzyl 6-hydroxynicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 6-hydroxynicotinate and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Two primary synthetic strategies, the Fischer-Speier Esterification and the Mitsunobu Reaction, are presented with detailed, step-by-step protocols. The rationale behind experimental choices, potential challenges, and methods for purification and characterization are discussed to ensure scientific integrity and reproducibility.

Introduction

This compound and its analogs are valuable scaffolds in the development of novel therapeutic agents. The presence of the benzyl ester and the hydroxypyridine core allows for diverse biological activities and provides a platform for further chemical modifications. A clear understanding of the synthetic routes to these compounds is crucial for researchers in the field. This guide offers a detailed exploration of robust and adaptable methods for their preparation.

Synthetic Strategies

The synthesis of this compound derivatives primarily involves the esterification of a 6-hydroxynicotinic acid precursor with a corresponding benzyl alcohol. The choice of synthetic route often depends on the substrate's sensitivity to heat and acidic conditions, as well as the desired scale of the reaction.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This equilibrium-driven reaction is typically favored by using an excess of one reactant or by removing the water byproduct.[3][4]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of water to yield the ester.[2]

Diagram of the Fischer-Speier Esterification Workflow:

Fischer_Esterification Start 6-Hydroxynicotinic Acid + Benzyl Alcohol Mixing Mix with excess Benzyl Alcohol (as solvent) Start->Mixing Catalyst Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) Mixing->Catalyst Reflux Heat to Reflux (e.g., 60-110 °C) Catalyst->Reflux Equilibrium Drive Equilibrium (Remove H₂O, Dean-Stark) Reflux->Equilibrium Workup Aqueous Workup (Neutralization) Equilibrium->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

Protocol: Synthesis of this compound via Fischer-Speier Esterification

This protocol is a general guideline and may require optimization based on the specific derivative being synthesized.

Materials:

  • 6-Hydroxynicotinic acid

  • Benzyl alcohol (in excess, can act as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 6-hydroxynicotinic acid (1.0 eq) and benzyl alcohol (5.0-10.0 eq). If desired, toluene can be added as a co-solvent.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq or p-TsOH, 0.1 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (typically 60-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 10 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If benzyl alcohol was used in large excess, it can be removed under reduced pressure.

  • Neutralization: Dilute the residue with an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Quantitative Data Summary (Fischer-Speier Esterification):

ParameterValue/RangeRationale
Molar Ratio (Acid:Alcohol)1:5 to 1:10Using excess alcohol drives the equilibrium towards the product side.[3]
Catalyst Loading0.1 - 0.2 eqSufficient to catalyze the reaction without promoting side reactions.
Temperature60 - 110 °CReaction is typically run at the reflux temperature of the alcohol or solvent.[1]
Reaction Time1 - 10 hoursMonitored by TLC to ensure completion.
Typical Yield60 - 80%Dependent on the specific substrates and reaction conditions.
Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for esterification that proceeds under neutral conditions at room temperature, making it suitable for substrates with sensitive functional groups.[5][6] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]

Mechanism Insight: The reaction begins with the formation of a betaine from the reaction of PPh₃ and DEAD. This betaine then protonates the alcohol, activating it. The resulting alkoxide then deprotonates the carboxylic acid to form a carboxylate anion, which acts as the nucleophile. The carboxylate then displaces the activated alcohol in an SN2 fashion, leading to the ester with inversion of configuration at the alcohol's stereocenter (if applicable).[5]

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Reaction Start 6-Hydroxynicotinic Acid + Benzyl Alcohol Reagents Add PPh₃ and DEAD/DIAD in an aprotic solvent (e.g., THF) Start->Reagents Addition Slowly add alcohol to the mixture of acid, PPh₃, and DEAD/DIAD at 0 °C Reagents->Addition Reaction Stir at room temperature Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Concentration Remove solvent in vacuo Monitoring->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the Mitsunobu Reaction.

Protocol: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general guideline and requires careful handling of the reagents, as DEAD and DIAD are hazardous.

Materials:

  • 6-Hydroxynicotinic acid

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxynicotinic acid (1.0 eq), benzyl alcohol (1.1-1.5 eq), and triphenylphosphine (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2-1.5 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the crude product directly by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound. The byproducts can be challenging to remove, and specific purification techniques may be required.[6]

Quantitative Data Summary (Mitsunobu Reaction):

ParameterValue/RangeRationale
Molar Ratio (Acid:Alcohol:PPh₃:DEAD)1:1.1-1.5:1.2-1.5:1.2-1.5A slight excess of the alcohol and reagents ensures complete conversion of the limiting carboxylic acid.
Temperature0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature and then allowed to warm to room temperature.
Reaction Time2 - 24 hoursMonitored by TLC to ensure completion.
Typical Yield70 - 90%Generally higher and more reliable than Fischer esterification for complex substrates.

Synthesis of Derivatives

The synthesis of derivatives of this compound can be achieved by utilizing substituted starting materials.

  • Substituted Benzyl Alcohols: A wide range of commercially available or synthetically accessible substituted benzyl alcohols can be used in either the Fischer-Speier or Mitsunobu reactions to generate the corresponding substituted benzyl esters.

  • Substituted 6-Hydroxynicotinic Acids: Modifications to the pyridine ring of 6-hydroxynicotinic acid prior to esterification will lead to a variety of derivatives.

Characterization

The synthesized this compound derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the hydroxyl group.

  • Melting Point: To assess the purity of solid compounds.

Conclusion

The Fischer-Speier Esterification and the Mitsunobu Reaction are two effective and versatile methods for the synthesis of this compound and its derivatives. The choice of method will depend on the specific requirements of the synthesis, including the nature of the starting materials and the desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize these valuable compounds for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][5]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link][6]

  • Saleh, M., & El-Gazzar, A. B. A. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4967. [Link][8]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link][1]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link][9]

  • PrepChem. (n.d.). Synthesis of 6-hydroxynicotinic acid. Retrieved from [Link][10]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link][3][4]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][2]

Sources

Application Notes: A Strategic Approach to the Drug Discovery Screening of Novel Chemical Entities Using Benzyl 6-hydroxynicotinate as an Exemplar

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The journey from a novel chemical entity to a validated lead compound is a complex, multi-stage process requiring a systematic and robust screening strategy. This guide details a comprehensive framework for the initial biological characterization of a compound with limited or no prior art, using Benzyl 6-hydroxynicotinate as a representative example. While this compound itself has no established biological activity in public literature, its structure—featuring a nicotinamide-like core—provides a logical, hypothesis-driven basis for investigation. We present a tiered screening cascade, beginning with broad, high-throughput methods and narrowing to specific, mechanism-of-action studies. As a practical illustration, this document provides detailed, field-proven protocols for screening against the Poly (ADP-ribose) Polymerase (PARP) enzyme family, a target class for which the nicotinamide motif is highly relevant.

Introduction: The Challenge of the Unknown Compound

In drug discovery, researchers frequently encounter novel molecules from synthetic libraries or natural product isolations. This compound (PubChem CID: 7023014) represents such a molecule—a distinct chemical structure for which biological data is not publicly available. The core challenge is to efficiently and accurately determine if such a compound possesses therapeutically relevant biological activity. A well-designed screening strategy is paramount to avoid costly failures and to rapidly identify promising candidates.[1]

This document outlines a multi-pronged approach to this challenge:

  • Phenotypic Screening: An unbiased approach to discover a compound's effect on cellular or organismal phenotype without a preconceived target.[2][3]

  • Target-Based Screening: A hypothesis-driven approach where a compound is tested against a specific biological target, often selected based on structural analogy to known ligands.[4]

Given the nicotinamide moiety within this compound, which is the substrate for PARP enzymes, a logical starting point for a target-based investigation is the PARP family.[5] PARPs are critical enzymes in DNA damage repair, and their inhibition is a clinically validated strategy in oncology.[6] Therefore, we will use PARP1 as our exemplary target to detail robust screening protocols.

A Strategic Framework for Novel Compound Screening

A successful screening campaign does not rely on a single assay but on a carefully designed "screening cascade." This tiered approach is designed to triage large numbers of compounds efficiently, eliminate false positives, and build a comprehensive profile of a hit compound's activity.[1][7] The primary objective is to enable swift, data-driven decisions at each stage of the process.[1]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Mechanism cluster_3 Tier 4: Lead Prioritization HTS High-Throughput Screening (HTS) Single Concentration (e.g., 10 µM) Reconfirmation Hit Re-confirmation (Fresh Compound Powder) HTS->Reconfirmation Initial Hits Phenotypic Phenotypic / High-Content Screen (e.g., Cell Viability, Morphology) Phenotypic->Reconfirmation DoseResponse Dose-Response Curve (IC50/EC50 Determination) Orthogonal Orthogonal Assay (Different Technology, e.g., Biophysical) DoseResponse->Orthogonal Potent Hits Reconfirmation->DoseResponse Confirmed Actives Selectivity Selectivity Profiling (Against Related Targets) Orthogonal->Selectivity Cellular Cell-Based Target Engagement (Confirming Activity in Cells) Selectivity->Cellular Lead Validated Hit / Lead Series Cellular->Lead Selective, On-Target Activity

Figure 1: A generalized drug discovery screening cascade.

Part 1: Hypothesis-Driven Screening: A Case Study on the PARP Enzyme Family

The rationale for selecting PARP1 as a primary hypothesis-driven target for this compound rests on the principle of chemical similarity. PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the addition of poly(ADP-ribose) (PAR) chains onto target proteins.[5] Many known PARP inhibitors are nicotinamide mimetics that compete with NAD+ for binding to the catalytic domain. The presence of the 6-hydroxynicotinate core in our test compound makes it a plausible candidate for interaction with the NAD+ binding pocket of PARP enzymes.

Part 2: Detailed Protocols for PARP Inhibitor Screening

The following protocols provide a robust framework for identifying and characterizing potential PARP1 inhibitors.

Protocol 4.1: Biochemical PARP1 Inhibition Assay (Chemiluminescent ELISA-based)

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate.[8][9] Inhibition of PARP1 results in a decreased signal.

Principle of the Assay

G cluster_0 Assay Steps cluster_1 No Inhibition (High Signal) cluster_2 Inhibition (Low Signal) A 1. Histone-coated Plate B 2. Add PARP1 Enzyme, Biotin-NAD+, & Test Compound A->B C 3. PARylation Occurs (If not inhibited) B->C D 4. Wash C->D I Histone-Biotin-PAR Complex Formed K No PARylation E 5. Add Streptavidin-HRP D->E F 6. Wash E->F G 7. Add Chemiluminescent Substrate F->G H 8. Read Luminescence G->H J HRP catalyzes light production L No HRP binding, no light

Sources

Benzyl 6-Hydroxynicotinate: A Novel Cell-Permeable Probe for Investigating Nicotinic Acid Salvage and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide (NAD⁺) is a cornerstone of cellular metabolism, and its synthesis is critical for cellular health and energy homeostasis. The nicotinic acid (NA, or niacin) salvage pathway, also known as the Preiss-Handler pathway, is a primary route for NAD⁺ biosynthesis in many organisms. This application note introduces Benzyl 6-hydroxynicotinate, a novel research compound designed to probe this vital metabolic network. As a benzyl ester of 6-hydroxynicotinic acid, a key metabolite in NA degradation and modification pathways, this molecule is engineered for enhanced cell permeability. We propose its utility as a pro-drug, which, upon intracellular cleavage by non-specific esterases, releases 6-hydroxynicotinic acid for downstream metabolic analysis. This guide provides the scientific rationale, detailed protocols for validation and use in cell-based assays, and methodologies for metabolite quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Imperative of NAD⁺ Metabolism

Nicotinamide adenine dinucleotide (NAD⁺) and its phosphorylated form (NADP⁺) are indispensable coenzymes for hundreds of redox reactions that fuel cellular processes, including glycolysis, the TCA cycle, and oxidative phosphorylation.[1] Beyond its role in bioenergetics, NAD⁺ is a critical substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate gene expression, DNA repair, and cellular stress responses.[2] Maintaining the cellular NAD⁺ pool is therefore paramount for organismal health.

Human cells synthesize NAD⁺ through two main routes: the de novo pathway from the amino acid tryptophan and, more predominantly, through salvage pathways that recycle precursors like nicotinic acid (NA), nicotinamide (NAM), and nicotinamide riboside (NR).[3] The salvage pathway starting from NA, known as the Preiss-Handler pathway, involves a three-step conversion of NA into NAD⁺.[3][4]

6-Hydroxynicotinic acid is a significant metabolite in the bacterial degradation of nicotinic acid, where it is hydroxylated by nicotinic acid hydroxylase and further processed by 6-hydroxynicotinate 3-monooxygenase.[5][6] While less characterized in mammals, the hydroxylation of the pyridine ring represents a key metabolic step. Studying the enzymes and flux through this node of NA metabolism is essential for a complete understanding of niacin disposition. However, the polar nature of organic acids like 6-hydroxynicotinic acid can limit their passive diffusion across cellular membranes, complicating in vitro studies.

Scientific Rationale for this compound

To overcome this challenge, we introduce this compound. The addition of a lipophilic benzyl group via an ester linkage is a well-established pro-drug strategy to enhance cell permeability. We hypothesize that this compound can passively diffuse into cells, where ubiquitous intracellular esterases will cleave the ester bond, releasing 6-hydroxynicotinic acid and benzyl alcohol directly into the cytoplasm. This targeted intracellular delivery enables researchers to:

  • Bypass potential limitations of membrane transporters for polar acids.

  • Study the metabolic fate of 6-hydroxynicotinic acid with greater precision.

  • Investigate the activity of downstream enzymes in a controlled intracellular environment.

  • Potentially identify and characterize novel mammalian enzymes involved in NA hydroxylation and degradation.

Physicochemical Properties

A summary of the key properties of this compound is provided below. The increased predicted lipophilicity (XLogP) compared to its parent acid (6-hydroxynicotinic acid, XLogP = -0.5[7]) supports the rationale for improved membrane permeability.

PropertyValueSource
Compound Name This compound[8]
Synonyms Benzyl 6-oxo-1H-pyridine-3-carboxylate[9]
Molecular Formula C₁₃H₁₁NO₃[9]
Molecular Weight 229.23 g/mol [8]
Monoisotopic Mass 229.0739 Da[9]
Predicted XLogP 1.3[9]
Appearance Off-white to white powderVendor Data

Proposed Mechanism of Action and Experimental Logic

The core utility of this compound as a research tool is predicated on a two-step mechanism: passive cellular uptake followed by enzymatic activation. This approach allows for the controlled study of the metabolic consequences of intracellular 6-hydroxynicotinic acid accumulation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) B6H_ext This compound (Lipophilic) Membrane Cell Membrane B6H_ext->Membrane Passive Diffusion B6H_int This compound Esterases Intracellular Esterases B6H_int->Esterases Substrate HNA 6-Hydroxynicotinic Acid (6-HNA) Esterases->HNA Cleavage Product MetPath Downstream Metabolic Pathways HNA->MetPath Enters Pathway Metabolites Metabolites (e.g., 2,5-DHP, NAD+ intermediates) MetPath->Metabolites Metabolized to Membrane->B6H_int

Figure 1. Proposed mechanism for intracellular delivery of 6-hydroxynicotinic acid.

Experimental Protocols & Methodologies

The following protocols are designed to first validate the pro-drug hypothesis and then apply the compound in a cell-based metabolic flux experiment.

Protocol 1: In Vitro Validation of Esterase-Mediated Cleavage

Objective: To confirm that this compound is hydrolyzed by intracellular esterases to release 6-hydroxynicotinic acid.

Materials:

  • This compound (Stock: 10 mM in DMSO)

  • 6-Hydroxynicotinic acid standard (for LC-MS/MS)

  • Cultured cells (e.g., HepG2 human hepatoma cells)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer (e.g., RIPA buffer without protease inhibitors for this specific assay)

  • BCA Protein Assay Kit

  • Acetonitrile with 0.1% formic acid (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

Procedure:

  • Prepare Cell Lysate:

    • Culture HepG2 cells to ~90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into fresh ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in 1 mL of hypotonic lysis buffer and incubate on ice for 15 minutes.

    • Homogenize the cell suspension using a Dounce homogenizer or sonication.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic and microsomal fractions) and determine the total protein concentration using a BCA assay.

    • Dilute the lysate with PBS to a final concentration of 1 mg/mL protein.

  • Enzymatic Reaction:

    • Set up triplicate reactions in microcentrifuge tubes on ice:

      • Test Reaction: 99 µL of cell lysate + 1 µL of 10 mM this compound (Final conc: 100 µM).

      • Negative Control (Heat-Inactivated): 99 µL of cell lysate (pre-heated at 95°C for 10 min) + 1 µL of 10 mM this compound.

      • No-Enzyme Control: 99 µL of PBS + 1 µL of 10 mM this compound.

    • Incubate all tubes at 37°C in a shaking water bath.

    • Collect 20 µL aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Preparation:

    • Immediately quench each 20 µL aliquot by adding it to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled nicotinic acid).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analysis:

    • Analyze samples for the presence and quantity of 6-hydroxynicotinic acid using the LC-MS/MS method detailed in Protocol 3.

    • Self-Validation: A time-dependent increase of 6-hydroxynicotinic acid in the "Test Reaction" but not in the control reactions validates the hypothesis.

Protocol 2: Cell-Based Assay for Monitoring Metabolic Fate

Objective: To use this compound to trace the metabolism of 6-hydroxynicotinic acid within intact cells.

Materials:

  • This compound (Stock: 10 mM in DMSO)

  • Nicotinic Acid (Positive Control, Stock: 10 mM in water)

  • 6-Hydroxynicotinic Acid (Comparison Control, Stock: 10 mM in water/DMSO)

  • Cultured cells (e.g., HepG2 or a cell line relevant to the research question) plated in 6-well plates.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 80% Methanol (ice-cold)

  • Cell scraper

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Aspirate the old medium. For each time point, prepare triplicate wells for each condition:

      • Vehicle Control: Treat with medium containing 0.1% DMSO.

      • Test Compound: Treat with medium containing 50 µM this compound.

      • Controls: Treat with medium containing 50 µM Nicotinic Acid or 50 µM 6-Hydroxynicotinic Acid.

    • Incubate cells for desired time points (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cell monolayer with 1 mL of ice-cold PBS.

    • Aspirate the PBS and add 500 µL of ice-cold 80% methanol to the well to quench metabolism and extract metabolites.

    • Place the plate on ice for 10 minutes.

    • Scrape the cells from the plate surface into the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation and Analysis:

    • Reconstitute the dried metabolite pellet in 100 µL of the initial mobile phase (see Protocol 3).

    • Vortex and centrifuge to pellet any insoluble debris.

    • Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS.

    • Analyze for 6-hydroxynicotinic acid and other relevant downstream metabolites of the NA pathway (e.g., NaMN, NaAD, NAD⁺).[10]

G Start Seed Cells in 6-well Plates Treat Treat Cells: - Vehicle - this compound - Controls (NA, 6-HNA) Start->Treat Incubate Incubate for Timed Intervals (0-24h) Treat->Incubate Wash Rapid Wash with Ice-Cold PBS Incubate->Wash Extract Quench & Extract Metabolites with 80% Methanol Wash->Extract Scrape Scrape & Collect Cell Suspension Extract->Scrape Centrifuge Centrifuge to Pellet Debris (16,000 x g) Scrape->Centrifuge Dry Evaporate Supernatant to Dryness Centrifuge->Dry Supernatant Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Figure 2. Experimental workflow for the cell-based metabolite analysis.

Protocol 3: LC-MS/MS Method for Metabolite Quantification

Objective: To provide a robust analytical method for separating and quantifying NA pathway metabolites. This method is adapted from established procedures for niacin analysis.[11]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: A reverse-phase C18 column (e.g., Zorbax 300SB-C₈, 250 mm × 4.6 mm, 5 µm) or a HILIC column for better retention of polar metabolites.

  • Mobile Phase A: Water + 2 mM Ammonium Acetate (or 0.1% Formic Acid).

  • Mobile Phase B: Methanol (or Acetonitrile) + 2 mM Ammonium Acetate.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 2% B

    • 12.1-17 min: Re-equilibration at 2% B

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: ESI Negative or Positive (metabolite dependent, must be optimized). For NA and its acidic derivatives, negative mode is often preferred.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters: Optimize source parameters (gas temperatures, flow rates) and compound-specific parameters (declustering potential, collision energy) by infusing individual standards.

Example MRM Transitions (to be empirically determined):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
6-Hydroxynicotinic Acid138.094.0Negative
Nicotinic Acid (NA)122.078.0Negative
Internal Standard (¹³C₆-NA)128.084.0Negative

Data Presentation & Interpretation

Example Data: Esterase-Mediated Cleavage

The results from Protocol 1 can be tabulated to show the rate of product formation.

Time (min)6-HNA Concentration (µM) - Test6-HNA Concentration (µM) - Heat-Inactivated
0< LOD< LOD
512.5< LOD
1535.2< LOD
3061.81.1
6089.31.5
LOD: Limit of Detection

Example Data: Intracellular Metabolite Levels

The results from Protocol 2 can show the dynamic changes in metabolite pools following treatment.

Treatment (50 µM)Time (hr)Intracellular 6-HNA (pmol/10⁶ cells)Intracellular NAD⁺ (pmol/10⁶ cells)
Vehicle4< LOD250.4
This compound4450.7275.1
6-Hydroxynicotinic Acid4120.3255.8
This compound12150.1310.6

Interpretation: The data should demonstrate a significant increase in intracellular 6-HNA after treatment with this compound, confirming efficient delivery and cleavage. The levels may be higher than when treating with the parent acid directly, highlighting the enhanced uptake. Downstream effects, such as a potential increase in the NAD⁺ pool, would validate the metabolic activity of the delivered compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No 6-HNA detected in esterase assay Inactive cell lysate; Insufficient enzyme concentration.Prepare fresh lysate; ensure no protease inhibitors were used. Increase lysate protein concentration in the assay.
High background signal in LC-MS/MS Matrix effects from cell lysate or medium; Contamination.Optimize sample cleanup (e.g., Solid Phase Extraction). Use a more specific MRM transition. Check solvent purity.
Low intracellular metabolite levels Poor cell permeability; Rapid efflux of the compound; Rapid metabolism.Increase compound concentration. Use an efflux pump inhibitor (e.g., verapamil) as a test. Use shorter time points.
High variability between replicates Inconsistent cell numbers; Inefficient or inconsistent extraction.Normalize metabolite levels to protein content or cell number. Ensure rapid and complete quenching and extraction.

Conclusion

This compound is presented here as a purpose-built chemical tool for the advanced study of nicotinic acid metabolism. Its design as a cell-permeable pro-drug provides a novel and potentially superior method for introducing 6-hydroxynicotinic acid into intact cells for metabolic analysis. The protocols provided offer a clear path for validating its mechanism and applying it to answer complex questions about NAD⁺ homeostasis, enzyme kinetics, and metabolic flux in a physiologically relevant context. The use of this compound, particularly in combination with stable isotope labeling, promises to significantly enhance our understanding of the vital niacin salvage and degradation pathways.

References

  • The Medical Biochemistry Page. (2026). Vitamin B3: Metabolism and Functions. [Link]

  • Youn, H. S., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niacin?[Link]

  • PubChemLite. (n.d.). This compound (C13H11NO3). [Link]

  • Hicks, K., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry. [Link]

  • Zhang, J., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. International Journal of Analytical Chemistry. [Link]

  • Hirschberg, R., & Ensign, J. C. (1971). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-hydroxynicotinic Acid Hydroxylases. Journal of Bacteriology. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Overcoming Solubility Challenges with Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting the solubility of Benzyl 6-hydroxynicotinate in aqueous buffers, designed for researchers and drug development professionals.

Introduction

This compound is a compound of interest for various biochemical and pharmacological studies. However, like many organic molecules developed for biological screening, its utility is often hampered by poor aqueous solubility.[1][2] This can lead to significant experimental artifacts, including underestimated potency, variable data, and poor reproducibility.[1] This guide provides a systematic, question-driven approach to diagnose and solve solubility issues, ensuring that your experimental results are accurate and reliable. We will move from fundamental physicochemical principles to practical, validated laboratory protocols.

Part 1: Foundational Understanding & Initial Troubleshooting

Q1: I've added this compound powder to my neutral pH buffer (e.g., PBS, pH 7.4), and it won't dissolve, even with vortexing. What is the primary reason for this, and what is my first troubleshooting step?

A1: The Root Cause & The pH-Based Solution

The observed insolubility is due to the compound's chemical structure: a largely non-polar benzyl group attached to a hydroxynicotinic acid core. In neutral water, the molecule is uncharged, making it hydrophobic and poorly soluble.

The key to solving this lies in understanding the compound's ionizable groups. This compound has two such groups: the pyridine nitrogen and the 6-hydroxyl group.

  • Pyridine Nitrogen: This group is basic. At a pH below its pKa (typically ~3-5 for pyridines), it becomes protonated (positively charged).[3]

  • 6-Hydroxyl Group: This group is acidic. At a pH above its pKa (typically ~9-11), it becomes deprotonated (negatively charged).

Introducing a charge dramatically increases the molecule's interaction with polar water molecules, thereby boosting solubility. Therefore, the most direct first step is to intentionally move the pH far from neutral to create a charged, soluble species.

Experimental Protocol: pH-Mediated Dissolution

  • Weigh the required amount of this compound.

  • Add a small volume of acidic or basic water (e.g., 100 µL of 0.1 M HCl or 0.1 M NaOH) to the powder to create a slurry.

  • Gradually add your desired aqueous buffer while vortexing. The compound should dissolve as the pH remains low or high.

  • Once fully dissolved, you have a concentrated, pH-adjusted stock solution.

  • Crucially: For your experiment, you can slowly add this stock solution to a larger volume of your final assay buffer. The rapid dilution may keep the compound in solution. If your assay can tolerate a slight pH shift, this is often sufficient. If not, you may need to carefully back-titrate the stock solution towards your target pH with a dilute acid or base before the final dilution, though this risks precipitation.

Caption: pH adjustment strategy for enhancing solubility.

Part 2: Alternative & Advanced Strategies

Q2: My experiment is pH-sensitive, and I cannot alter the buffer. What is the standard alternative for solubilizing my compound?

A2: Co-Solvent Stock Solutions

When pH modification is not an option, the use of a water-miscible organic co-solvent is the most common and effective strategy.[2][4][5] The principle is to first dissolve the compound at a high concentration in a solvent in which it is freely soluble, and then dilute this stock into the aqueous buffer to a final concentration where the small amount of co-solvent helps maintain solubility.[2][5]

Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in biological research due to its powerful dissolving capabilities for both polar and nonpolar compounds.[4][6]

Experimental Protocol: Co-Solvent Stock Preparation

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% cell-culture grade DMSO to create a concentrated stock (e.g., 10 mM to 50 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) can assist but be cautious of potential degradation.

  • Serial Dilution: Perform serial dilutions of your stock solution into your final aqueous assay buffer.

  • Control Final Co-Solvent Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% (v/v) , to avoid solvent-induced artifacts or cellular toxicity.[2]

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the exact same final concentration of the co-solvent (e.g., 0.5% DMSO) in the assay buffer, but without your compound.

Co-Solvent Selection Guide

Co-SolventTypical Stock Conc.Max Assay Conc. (General)Key Considerations
DMSO 10-50 mM≤0.5%Most common, high dissolving power. Can be toxic at higher concentrations.[6]
Ethanol 10-20 mM≤1.0%Good alternative, but can also affect cell behavior.
PEG 400 10-30 mMAssay DependentGenerally less toxic; a good choice for sensitive cell lines.
DMF 10-20 mM≤0.5%Effective, but generally more toxic than DMSO. Use with caution.
Q3: My compound dissolves in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous buffer. What is happening and how can I fix it?

A3: Addressing Kinetic Solubility and Precipitation

This is a classic sign that you have exceeded the compound's thermodynamic solubility limit in the final buffer/co-solvent mixture. Your concentrated stock is stable, but the compound rapidly crashes out upon dilution.

Troubleshooting Steps for Precipitation on Dilution

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of this compound.

  • Optimize Dilution Technique: Instead of adding the stock to the buffer, try adding the buffer to the stock solution while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Incorporate a Surfactant: For particularly challenging compounds, a small amount of a non-ionic detergent can help stabilize the molecule in solution. These detergents work by forming micelles that encapsulate the hydrophobic compound.

    • Tween® 20: A gentle surfactant often used in washing buffers.[7][8]

    • Triton™ X-100: A stronger detergent used for cell permeabilization.[9][10]

Protocol: Using Surfactants

  • Prepare your aqueous assay buffer.

  • Add a small amount of surfactant to the buffer to a final concentration of 0.01% to 0.1% .

  • Attempt your dilution from the DMSO stock into this surfactant-containing buffer.

  • Caveat: Surfactants can affect biological systems, particularly cell membranes.[10] Always run controls to ensure the surfactant itself is not impacting your assay results. Tween® 20 is generally the milder and safer first choice.[7]

Q4: I successfully dissolved the compound, but after a few hours at 37°C, I see a precipitate forming. What is the likely cause?

A4: Compound Instability and Hydrolysis

If the compound precipitates over time, especially at physiological temperature and pH, the most likely cause is chemical instability . The benzyl ester bond in this compound is susceptible to hydrolysis, breaking down into benzyl alcohol and 6-hydroxynicotinic acid.[11][12] This degradation is often catalyzed by hydroxide ions (i.e., it is faster at neutral to basic pH) and temperature.[13][14][15] The degradation product, 6-hydroxynicotinic acid, has different solubility properties and may be what is precipitating from your solution.[16]

Mitigation Strategies for Instability

  • Prepare Solutions Fresh: This is the most critical rule. Never use stock solutions that have been stored for long periods, especially after dilution in aqueous buffer. Prepare your final working solutions immediately before starting your experiment.

  • Conduct a Stability Study: If long incubation times are necessary, test the stability of your compound under your exact experimental conditions. Prepare the solution, incubate it for the required duration (e.g., 24 hours at 37°C), and then check for precipitation. You can also use analytical methods like HPLC to quantify the amount of parent compound remaining.

  • Consider pH: Although you may be trying to avoid pH extremes for your assay, note that benzyl ester hydrolysis is often slower under slightly acidic conditions (pH 4-6) compared to neutral or basic conditions.[17] If your assay can tolerate a slightly acidic buffer, it may improve stability.

G A Compound Dissolved in Buffer B Precipitation Observed Over Time? A->B C Solution is Stable Proceed with Assay B->C No D Potential Cause: Compound Instability (Ester Hydrolysis) B->D Yes E Primary Solution: Prepare Solutions Fresh Immediately Before Use D->E F Secondary Solution: Lower Incubation Temp/Time (If Possible) D->F G Investigative Step: Conduct Time-Course Stability Study (HPLC) D->G

Caption: Decision workflow for time-dependent precipitation issues.

References

  • ResearchGate. (2018). What is the difference between using Triton X-100 and Tween-20?[Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]

  • Savage, P. E., & Li, R. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(19), 7249-7255. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • RSC Publishing. (2009). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2019). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC. [Link]

  • ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • MDPI. (2022). Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan. Polymers. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 6-Hydroxynicotinic acid. [Link]

  • National Institutes of Health. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC. [Link]

  • PubChem. (n.d.). Benzyl Alcohol. [Link]

  • R. Williams. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • PubChem. (n.d.). Benzyl Nicotinate. [Link]

  • PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]

Sources

Technical Support Center: Optimizing Benzyl 6-Hydroxynicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 6-hydroxynicotinate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures. Our focus is on anticipating common challenges and providing scientifically grounded solutions to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield in the synthesis of this compound via Fischer esterification of 6-hydroxynicotinic acid is a frequent challenge, primarily because it is an equilibrium-controlled reaction.[1] Several factors can limit the reaction's progress.

Root Cause Analysis & Corrective Actions:

  • Equilibrium Limitation: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thus lowering the yield.[2][3]

    • Solution 1: Water Removal: Employ a Dean-Stark apparatus during reflux. Using a solvent like toluene, which forms an azeotrope with water, allows for the continuous removal of water as it is formed, driving the reaction forward.[3]

    • Solution 2: Excess Reagent: Use a large excess of benzyl alcohol (e.g., 5-10 equivalents). This shifts the equilibrium towards the product side, significantly improving conversion.[3][4] Benzyl alcohol can often be used as the solvent itself, maximizing this effect.

  • Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack.[5]

    • Solution: Ensure your acid catalyst is not old or hydrated. Use an appropriate catalytic amount (typically 1-5 mol%). For substrates sensitive to strong acids, milder conditions can be explored, though reaction times may be longer.

  • Inadequate Reaction Temperature or Time: Esterification reactions often require significant thermal energy to proceed at a reasonable rate.[1]

    • Solution: Ensure the reaction is heated to a sufficient reflux temperature. For a benzyl alcohol/toluene system, this is typically above 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible or its intensity remains constant over time. A typical reaction time can range from 8 to 24 hours.[6][7]

  • Purity of Starting Materials: The presence of water in either the 6-hydroxynicotinic acid or the benzyl alcohol will inhibit the reaction from the start.[1][4]

    • Solution: Dry the 6-hydroxynicotinic acid in a vacuum oven before use. Use freshly distilled or anhydrous grade benzyl alcohol and solvents.

Question 2: I'm observing a significant amount of an insoluble white solid that doesn't seem to be my product. What is it?

Answer: The starting material, 6-hydroxynicotinic acid, has limited solubility in many organic solvents like toluene or xylene. If the reaction does not proceed efficiently, this unreacted starting material will remain as an insoluble solid.

Root Cause Analysis & Corrective Actions:

  • Poor Solubility & Slow Reaction Rate: The heterogeneity of the reaction mixture can slow down the reaction rate.

    • Solution 1: Solvent Choice: While toluene is common for azeotropic water removal, consider using a co-solvent system or a solvent in which the starting material has slightly better solubility at higher temperatures. A large excess of benzyl alcohol can also serve as a solvent and help to solvate the nicotinic acid derivative.

    • Solution 2: Phase-Transfer Catalyst: In some esterification systems, a phase-transfer catalyst can be employed to facilitate the reaction between two poorly miscible or soluble reactants, although this is less common for standard Fischer esterification.

Question 3: My final product is difficult to purify. Column chromatography gives poor separation. What are my options?

Answer: Purification challenges often arise from byproducts with similar polarity to the desired ester or from unreacted starting materials.

Root Cause Analysis & Corrective Actions:

  • Co-eluting Impurities: The primary impurity is often unreacted benzyl alcohol, especially when used in large excess. Another potential byproduct is dibenzyl ether, formed by the acid-catalyzed self-condensation of benzyl alcohol at high temperatures.

    • Solution 1: Optimized Work-up: Before chromatography, perform an aqueous work-up. Wash the crude organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic starting material and the acid catalyst.[7] Subsequently, wash with brine to remove residual water.

    • Solution 2: Distillation/Evaporation: Benzyl alcohol has a high boiling point, but it can be removed under high vacuum. Care must be taken as the product could also be volatile under these conditions.

    • Solution 3: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product and removing minor impurities. Try solvent systems like ethyl acetate/hexanes or dichloromethane/petroleum ether.

  • Product Tailing on Silica Gel: The pyridine nitrogen in your product is basic and can interact strongly with the acidic silica gel, leading to peak tailing and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your chromatography eluent.[8] This will neutralize the acidic sites on the silica gel and result in sharper, more symmetrical peaks.

Experimental Workflow & Protocols

Workflow for this compound Synthesis

The following diagram outlines the critical steps and decision points in a typical synthesis and purification workflow.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Combine Reactants (6-Hydroxynicotinic Acid, Benzyl Alcohol, Toluene) Catalyst 2. Add Acid Catalyst (p-TsOH or H₂SO₄) Reactants->Catalyst Setup 3. Assemble Dean-Stark Apparatus Catalyst->Setup Reflux 4. Heat to Reflux (e.g., 120-140°C) Setup->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete? Continue Heating Cool 6. Cool to RT Monitor->Cool Complete LowYield Low Yield? Monitor->LowYield Wash 7. Aqueous Wash (NaHCO₃, Brine) Cool->Wash Dry 8. Dry & Concentrate Wash->Dry Column 9. Column Chromatography (Silica, Hex/EtOAc + 0.5% TEA) Dry->Column Product 10. Characterize Product (NMR, MS, MP) Column->Product Impure Impure Product? Column->Impure LowYield->Reactants Check Reagent Stoichiometry & Water Removal Impure->Wash Optimize Work-up & Chromatography

Caption: Workflow for this compound synthesis.

Standard Protocol: Fischer Esterification

This protocol is a robust starting point for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-hydroxynicotinic acid (1.0 eq), benzyl alcohol (5.0 eq), and toluene (approx. 2 mL per mmol of nicotinic acid).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~140°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete when the starting material is consumed (8-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) containing 0.5% triethylamine to prevent peak tailing. Combine the pure fractions and concentrate to yield this compound as a solid.

Data Summary for Optimization

The choice of reaction parameters significantly impacts the outcome. The following table summarizes key variables and their expected effects.

ParameterCondition A (Standard)Condition B (High-Yield)Expected Outcome & Rationale
Solvent TolueneBenzyl Alcohol (as solvent)Outcome: Condition B generally gives higher yields. Rationale: Using benzyl alcohol as the solvent creates a large excess, driving the equilibrium towards the product.[3]
Catalyst p-TsOH (0.05 eq)H₂SO₄ (conc., 0.02 eq)Outcome: H₂SO₄ can be more efficient but may lead to more charring/side reactions. Rationale: H₂SO₄ is a stronger acid and dehydrating agent, accelerating the reaction.
Temperature Reflux (~120°C)High Reflux (~180-200°C)Outcome: Higher temperatures increase reaction rate but also risk of side products like dibenzyl ether. Rationale: Increased kinetic energy overcomes the activation barrier for esterification.[1][2]
Water Removal Dean-Stark TrapMolecular SievesOutcome: Dean-Stark is generally more effective for the scale of synthesis. Rationale: Continuous removal is superior to stoichiometric trapping by sieves, which can become saturated.[3]

Frequently Asked Questions (FAQs)

  • Q: Can I use a different benzylating agent?

    • A: Yes. While Fischer esterification is common, other methods can be used. For example, reacting the sodium salt of 6-hydroxynicotinic acid with benzyl bromide is a viable alternative (Williamson ether synthesis analogy). Another advanced method involves using reagents like 2-benzyloxy-1-methylpyridinium triflate for benzylation under neutral conditions.[9]

  • Q: What are the key safety precautions for this synthesis?

    • A: Always work in a well-ventilated fume hood. Toluene and benzyl alcohol are irritants. Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. High-temperature oil baths require caution.

  • Q: How do I confirm the identity and purity of my final product?

    • A: The structure should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. Purity can be assessed by HPLC, and the molecular weight confirmed by mass spectrometry (MS). A sharp melting point is also a good indicator of purity.

  • Q: My reaction mixture turns dark brown or black at high temperatures. Is this normal?

    • A: Some darkening is common due to the high temperatures and strong acid, but excessive charring can indicate decomposition. This can be caused by too much acid catalyst or too high a temperature. If this is a persistent problem, consider reducing the catalyst loading or the reaction temperature, accepting a potentially longer reaction time.

References

  • Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification.
  • Filo. (n.d.). What are possible sources of error in an esterification lab?.
  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
  • Esterification Lab Answers. (n.d.).
  • Dudley, G. B., et al. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Synthesis of Peptides and Peptidomimetics.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Jetir.org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
  • Google Patents. (n.d.). CN101863826B - Method for preparing 2-benzyl pyridine compound.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

Sources

Technical Support Center: Benzyl 6-hydroxynicotinate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the yield and purity of Benzyl 6-hydroxynicotinate. Here, we address common challenges encountered during its synthesis and purification through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the yield of this compound during synthesis?

A1: The overall yield is typically governed by several key factors:

  • Purity of Starting Materials: The purity of both 6-hydroxynicotinic acid and benzyl alcohol is critical. Impurities in benzyl alcohol, such as cresols, can interfere with the reaction.[1]

  • Reaction Conditions: The choice of catalyst (e.g., acid catalyst for Fischer esterification), reaction temperature, and time are crucial for driving the equilibrium towards product formation.

  • Water Removal: For esterification reactions, the removal of water as a byproduct is essential to maximize the conversion to the ester. This can be achieved using a Dean-Stark apparatus or by using a dehydrating agent.

  • Work-up Procedure: Inefficient extraction or premature product precipitation during the work-up can lead to significant product loss.

Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I prevent it?

A2: Discoloration in the final product often indicates the presence of impurities. Potential causes include:

  • Degradation of Starting Material: 6-hydroxynicotinic acid can be susceptible to degradation at high temperatures, leading to colored byproducts.

  • Side Reactions: At elevated temperatures, side reactions such as oxidation or polymerization may occur, generating colored impurities.

  • Residual Catalyst: Incomplete removal of an acid catalyst can sometimes lead to product degradation upon storage or during solvent removal.

To prevent discoloration, consider using a milder catalyst, lowering the reaction temperature, ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and meticulously purifying the crude product. If discoloration persists, a treatment with activated carbon during recrystallization can be effective in removing colored impurities.

Q3: I am struggling to achieve high purity (>99%) of this compound. What purification techniques are most effective?

A3: Achieving high purity often requires a multi-step approach. The most effective techniques are:

  • Recrystallization: This is a powerful technique for purifying solid compounds.[2][3][4][5] The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3][4]

  • Silica Gel Column Chromatography: This is highly effective for separating the desired product from both more polar and less polar impurities.[6][7] A solvent system of hexane and ethyl acetate is often a good starting point for nicotinate derivatives.[7]

  • Preparative HPLC: For achieving the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This method is scalable and can be used for isolating impurities.[8]

Q4: My product appears pure by TLC, but the yield is consistently low. Where might I be losing my product?

A4: Low yields with good purity can be frustrating. Common sources of product loss include:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer Losses: Significant amounts of product can be lost during transfers between flasks, on filtration apparatus, and during solvent removal.

  • Aqueous Work-up: The product may have some solubility in the aqueous layers during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.

  • Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Aim for a saturated solution at the boiling point of the solvent.

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (6-hydroxynicotinic acid, Benzyl alcohol) reaction Esterification Reaction (e.g., Fischer Esterification) start->reaction Catalyst, Heat workup Aqueous Work-up (Neutralization & Extraction) reaction->workup crude Crude Product workup->crude Solvent Removal recrystallization Recrystallization crude->recrystallization Primary Purification chromatography Column Chromatography crude->chromatography If Recrystallization Fails or for Higher Purity pure Pure Benzyl 6-hydroxynicotinate recrystallization->pure High Purity chromatography->pure

Caption: General workflow for this compound synthesis and purification.

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Scientific Rationale
Poor Quality Starting Materials Verify the purity of 6-hydroxynicotinic acid and benzyl alcohol using appropriate analytical techniques (e.g., NMR, melting point). Purify starting materials if necessary. For instance, benzyl alcohol can be distilled to remove non-volatile impurities.Impurities can inhibit the catalyst, participate in side reactions, or alter the reaction equilibrium, thereby reducing the yield of the desired product.
Inefficient Water Removal If using a Dean-Stark apparatus, ensure the solvent forms an azeotrope with water (e.g., toluene) and that the apparatus is functioning correctly. Alternatively, use a chemical drying agent that is compatible with the reaction conditions.Esterification is an equilibrium reaction. The removal of water, a byproduct, shifts the equilibrium towards the formation of the ester, thereby increasing the yield according to Le Chatelier's principle.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation. Start with a moderate temperature and monitor the reaction progress.The rate of most chemical reactions increases with temperature. However, excessive heat can cause decomposition of reactants or products, leading to lower yields and the formation of impurities.
Catalyst Inactivity Use a fresh, anhydrous acid catalyst. If using a solid catalyst, ensure it is properly activated. Consider trying different acid catalysts (e.g., H₂SO₄, p-TsOH, or a Lewis acid).The catalyst provides an alternative reaction pathway with a lower activation energy. An inactive or poisoned catalyst will result in a slow or incomplete reaction.
Problem 2: Product is an Oil and Will Not Crystallize
Potential Cause Recommended Solution Scientific Rationale
Presence of Impurities The presence of impurities can disrupt the crystal lattice formation. Purify the crude product using silica gel column chromatography before attempting recrystallization.Impurities can act as "defects" in the crystal lattice, preventing the ordered arrangement of molecules required for crystallization and often resulting in an oily or amorphous solid.
Residual Solvent Ensure all solvent from the work-up has been thoroughly removed under high vacuum.Even small amounts of residual solvent can act as an impurity and hinder crystallization.
Incorrect Recrystallization Solvent The choice of solvent is critical for successful recrystallization.[5] Perform a solvent screen with small amounts of your product to identify a solvent or solvent pair where the product is soluble when hot and insoluble when cold.[3][4]A good recrystallization solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.[4]
Supersaturation If the solution is supersaturated, crystallization may not initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.Scratching the glass creates microscopic imperfections that can serve as nucleation sites for crystal growth. A seed crystal provides a template for the molecules in solution to align and form a crystal lattice.
Problem 3: Multiple Spots on TLC After Purification
Potential Cause Recommended Solution Scientific Rationale
Co-eluting Impurities in Column Chromatography The polarity of the solvent system used for column chromatography may be too high, causing impurities to elute with the product. Optimize the mobile phase by gradually increasing the polarity to achieve better separation.In chromatography, separation is based on the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase. A well-chosen mobile phase will allow the desired product to move down the column at a different rate than the impurities.
Product Degradation on Silica Gel Some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina for chromatography, or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase.The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. Using a more inert stationary phase or neutralizing the acidity can prevent this degradation.
Incomplete Separation During Recrystallization The cooling process during recrystallization may have been too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.Slow cooling allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities remain in the solution.[4] Rapid cooling can cause the impurities to be trapped within the crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 6-hydroxynicotinic acid (1 equivalent), benzyl alcohol (2-3 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Solvent Addition: Add a solvent that forms an azeotrope with water, such as toluene, to the flask.

  • Reaction: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by TLC until the 6-hydroxynicotinic acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the crude product when hot but not when cold.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[3]

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[3]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Decision Tree

The following diagram provides a logical decision-making path for troubleshooting common purification challenges.

Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily) success Pure Solid Product recrystallize->success Success failure Crystallization Fails or Purity is Low recrystallize->failure Failure failure->column Proceed to Chromatography column->success

Caption: Decision tree for purifying crude this compound.

References

  • Zeelab Pharmacy. Benzyl Nicotinate Uses, Benefits, Side Effects And Medicines. [Link]

  • Cosmetic Ingredients Guide. (2024). Benzyl Nicotinate. [Link]

  • PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. [Link]

  • SIELC Technologies. Separation of Benzyl nicotinate on Newcrom R1 HPLC column. [Link]

  • PharmaCompass.com. Benzyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. [Link]

  • PubMed Central. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. [Link]

  • PubMed. Use of hydroxypropyl- and hydroxyethyl-derivatized beta-cyclodextrins for the thin-layer chromatographic separation of enantiomers and diastereomers. [Link]

  • Google Patents.

Sources

Technical Support Center: Degradation Kinetics of Benzyl 6-hydroxynicotinate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation kinetics of Benzyl 6-hydroxynicotinate. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of stability studies for this compound. While direct literature on this compound is limited, we will draw upon established principles and data from the closely related compound, Benzyl Nicotinate, to provide a robust framework for your experimental design and data interpretation.[1][2][3][4]

The structural similarity between this compound and Benzyl Nicotinate suggests that they will share common degradation pathways, primarily hydrolysis of the benzyl ester linkage. However, the presence of the 6-hydroxy group on the pyridine ring may influence the electronic properties and, consequently, the degradation kinetics of this compound. This guide will equip you to anticipate and address these nuances in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: Based on its chemical structure and studies on the analogous compound Benzyl Nicotinate, the primary degradation pathway for this compound in aqueous solution is expected to be hydrolysis of the ester bond.[1][2][3] This reaction would yield 6-hydroxynicotinic acid and benzyl alcohol as the main degradation products. The reaction is likely catalyzed by hydroxide ions, meaning the degradation rate will be significantly influenced by pH.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on pH. Drawing parallels from Benzyl Nicotinate, the degradation is expected to be minimal in acidic conditions (pH 2.0-3.0) and to increase significantly as the pH becomes neutral and alkaline.[1] This is due to hydroxide ion-catalyzed hydrolysis of the ester linkage.[1][2] Therefore, maintaining a controlled and appropriate pH is critical for reproducible kinetic studies.

Q3: What is the expected order of the degradation kinetics?

A3: The degradation of this compound in solution is likely to follow pseudo-first-order kinetics, especially when the concentration of water and the pH are kept constant.[1][3] This means that the rate of degradation is proportional to the concentration of this compound.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for studying the degradation kinetics of compounds like this compound.[1][2][3] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products, ensuring accurate quantification over time.[5] Other techniques like UV-Visible Spectroscopy could be used for preliminary assessments, but HPLC provides the necessary specificity and sensitivity for detailed kinetic analysis.[6]

Q5: How can I control for temperature effects in my degradation studies?

A5: Temperature is a critical parameter that influences the rate of chemical reactions. Degradation studies should be conducted in a temperature-controlled environment, such as a water bath or an incubator, with a precision of at least ±0.2°C.[1] The Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant and to estimate the activation energy of the reaction.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Problem 1: Inconsistent or Non-Reproducible Kinetic Data

Symptoms:

  • Large variations in calculated rate constants between replicate experiments.

  • Non-linear plots when expecting first-order kinetics.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent kinetic data.

Causality behind the steps:

  • pH Control: As the degradation is likely hydroxide-ion catalyzed, even small shifts in pH can lead to significant changes in the degradation rate.[1][2] Ensure your buffer system has adequate capacity to maintain a constant pH throughout the experiment.

  • Temperature Stability: The rate of degradation is exponentially dependent on temperature. Fluctuations will directly impact the consistency of your results.

  • Solution Preparation: Inaccurate initial concentrations or incomplete dissolution of this compound will lead to erroneous kinetic data.

  • Analytical Method: An unvalidated analytical method may not be able to accurately distinguish the parent compound from its degradation products, leading to skewed results.

Problem 2: Unexpected Degradation Products Observed

Symptoms:

  • Appearance of unknown peaks in the chromatogram that are not attributable to the parent compound or expected hydrolysis products.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected degradation products.

Causality behind the steps:

  • Photodegradation: Many aromatic compounds are susceptible to degradation upon exposure to light.[5] It is crucial to conduct stability studies in light-protected containers unless photodegradation is the subject of the investigation.

  • Oxidative Degradation: The presence of dissolved oxygen can lead to oxidative degradation of the molecule. The 6-hydroxy group might make the pyridine ring more susceptible to oxidation.

  • Excipient Interactions: Components of the formulation buffer or co-solvents can potentially react with this compound.

  • Identification of Products: Techniques like Mass Spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) are essential for the structural elucidation of unknown degradation products.[6]

Experimental Protocols

Protocol 1: Preliminary Stability Study of this compound

Objective: To determine the pH-rate profile for the degradation of this compound.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 7, 9, 10)

  • Temperature-controlled water bath

  • HPLC system with a suitable C18 column

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • For each pH to be tested, prepare a series of reaction solutions by adding a small aliquot of the stock solution to the pre-equilibrated buffer in a volumetric flask. The final organic solvent concentration should be kept low (<1%) to minimize its effect on the reaction.

  • Place the reaction solutions in a temperature-controlled water bath set to a specific temperature (e.g., 50°C).[1]

  • At predetermined time intervals, withdraw an aliquot of the reaction solution.

  • Immediately quench the degradation reaction, if necessary (e.g., by adding an acid to lower the pH).

  • Analyze the samples by a validated HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant (k).

  • Plot the logarithm of the rate constant (log k) versus pH to obtain the pH-rate profile.

Protocol 2: Influence of Co-solvents on Stability

Objective: To evaluate the effect of co-solvents on the degradation rate of this compound.

Materials:

  • Same as Protocol 1

  • Co-solvents (e.g., polyethylene glycol 400, glycerol)[1][2]

Procedure:

  • Prepare buffer solutions at a pH where degradation is significant (e.g., pH 10).[2]

  • Create a series of solutions containing different ratios of the co-solvent and the buffer (e.g., 5:95, 10:90, 20:80 co-solvent:buffer).[2]

  • Initiate the degradation reaction by adding the this compound stock solution to each co-solvent/buffer mixture.

  • Follow steps 3-7 from Protocol 1 to determine the pseudo-first-order rate constant for each co-solvent concentration.

  • Analyze the relationship between the rate constant and the co-solvent concentration. Studies on Benzyl Nicotinate have shown that increasing the concentration of co-solvents like polyethylene glycol 400 and glycerol can increase stability.[1][2]

Data Presentation

Table 1: Hypothetical Degradation Rate Constants of this compound at 50°C

pHk_obs (s⁻¹)Half-life (t½) (hours)
2.0No significant degradation> 1000
4.01.0 x 10⁻⁶192.5
7.05.0 x 10⁻⁵3.85
9.08.0 x 10⁻⁴0.24
10.02.5 x 10⁻³0.08

This table is for illustrative purposes and the actual values need to be determined experimentally.

References

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Indian Journal of Pharmaceutical Sciences. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. ResearchGate. [Link]

  • Abstract - Degradation Kinetics of Benzyl Nicotinate in... - University Of Nigeria Nsukka. University of Nigeria Nsukka. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. ResearchGate. [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Overcoming Formulation Challenges for Biopharmaceuticals Development. Cambridge Healthtech Institute. [Link]

  • This compound (C13H11NO3). PubChem. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

stability issues of Benzyl 6-hydroxynicotinate in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Benzyl 6-hydroxynicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during the long-term storage and experimental use of this compound. This compound is a key intermediate in various synthetic pathways, and maintaining its chemical integrity is paramount for reproducible and reliable results. This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For maximal stability, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C . For storage periods of up to two years, 4°C is also acceptable.[1] The key is to minimize exposure to humidity, oxygen, and light, which are the primary environmental factors that can initiate degradation. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid material.

Q2: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are hydrolysis and photodegradation .

  • Hydrolysis: As a benzyl ester, the molecule is susceptible to cleavage of the ester bond, particularly in the presence of moisture and either acidic or basic conditions. This reaction yields 6-hydroxynicotinic acid and benzyl alcohol. Studies on the closely related compound, benzyl nicotinate, have shown that this hydrolysis is catalyzed by hydroxide ions, meaning the degradation rate significantly increases as the pH rises above neutral.[2][3]

  • Photodegradation: The pyridine ring, a core component of the molecule, is known to be sensitive to UV light.[4][5] Prolonged exposure to light, especially high-energy UV radiation, can lead to complex photochemical reactions, resulting in discoloration of the material and the formation of various impurities.

Q3: How can I visually assess if my sample of this compound has degraded?

While analytical testing is required for confirmation, a preliminary visual inspection can be informative. Pure this compound should be a white to off-white solid. Signs of potential degradation include:

  • Discoloration: A change in color to yellow or brown can indicate photolytic or oxidative degradation.

  • Change in Texture: Clumping or the appearance of a sticky or oily residue may suggest the uptake of moisture and subsequent hydrolysis.

Any visual change should be followed up with analytical characterization, such as HPLC, to confirm purity.

Q4: Is it necessary to store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?

While hydrolysis and photolysis are the most prominent degradation routes, oxidation of the benzyl group to benzaldehyde is a potential, albeit slower, degradation pathway, similar to the degradation of benzyl alcohol.[6] For highly sensitive applications or very long-term storage (multiple years), storing the compound under an inert atmosphere is a recommended best practice to prevent potential oxidative degradation. For routine use over several months, storage in a well-sealed container is generally sufficient.

Troubleshooting Guide: Experimental & Analytical Issues

This section addresses specific problems you may encounter during your experiments, providing logical workflows and the scientific rationale behind them.

Problem: "After storing my sample for several months, I see a new, unexpected peak in my HPLC chromatogram."

This is a classic sign of chemical degradation. The identity of the new peak depends on the storage conditions that were compromised. The following workflow will help you identify the degradant and prevent its formation in the future.

Workflow: Identifying Degradation Products via Forced Degradation

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound under various conditions to predict its long-term stability and identify potential degradation products.[7] By comparing the retention time of the unknown peak in your sample with the primary peaks generated under specific stress conditions, you can tentatively identify the degradation pathway.

Diagram: Troubleshooting Workflow for Impurity Identification

G cluster_stress Forced Degradation Conditions cluster_conclusion Conclusion start Unexpected Peak Observed in HPLC prep Prepare 5 Samples of Benzyl 6-hydroxynicotinate (~1 mg/mL) start->prep acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) prep->acid Subject each sample to one stress condition base Base Hydrolysis (e.g., 0.1 M NaOH, RT, 4h) prep->base Subject each sample to one stress condition oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxidation Subject each sample to one stress condition photo Photostability (ICH Q1B light exposure) prep->photo Subject each sample to one stress condition analyze Analyze All Samples by HPLC (Including unstressed control) acid->analyze base->analyze oxidation->analyze photo->analyze compare Compare Chromatograms: Match retention time (tR) of unexpected peak with major degradant from stress samples. analyze->compare conclusion_base Match with Base Hydrolysis? Likely 6-Hydroxynicotinic Acid. Improve protection from moisture/pH. compare->conclusion_base tR matches conclusion_photo Match with Photostability? Likely a photolytic byproduct. Store in amber vials/dark. compare->conclusion_photo tR matches conclusion_other No Match? Consider thermal degradation or reaction with container/solvent. compare->conclusion_other No clear match

Caption: A logical workflow for identifying unknown impurities using forced degradation studies.

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most probable cause of degradation in non-ideal storage. The ester linkage is cleaved, as illustrated below.

Diagram: Hydrolytic Degradation of this compound

G cluster_reactants Reactants cluster_products Products B6H This compound HNA 6-Hydroxynicotinic Acid B6H->HNA Hydrolysis (H⁺ or OH⁻ catalyst) BA + Benzyl Alcohol H2O + H₂O

Caption: The primary hydrolytic pathway yielding 6-hydroxynicotinic acid and benzyl alcohol.

Problem: "My experimental results are inconsistent when using stock solutions of this compound prepared in aqueous buffers."

This issue strongly suggests solution-state instability. The degradation rate of esters is highly dependent on pH and temperature.[2][3] A study on benzyl nicotinate showed that the compound is stable at pH 2.0-3.0 but degrades via pseudo-first-order kinetics at pH 7.4 and above, with the rate increasing with pH.[2]

Solution: Optimizing Stock Solution Preparation and Storage
  • Solvent Choice: If compatible with your experimental system, prepare primary stock solutions in an anhydrous organic solvent like DMSO or Ethanol, where the compound is more stable. Prepare aqueous working solutions fresh daily from this organic stock.

  • pH Control: If you must use an aqueous buffer, use a buffer with a pH in the acidic range (pH 4-6) if possible. Avoid neutral or alkaline buffers (pH > 7) for storage.

  • Temperature: Store all solutions, especially aqueous ones, at 2-8°C or frozen at -20°C. Never leave aqueous solutions at room temperature for extended periods.

  • Co-solvents: The addition of co-solvents like glycerol or polyethylene glycol 400 has been shown to significantly increase the stability of benzyl nicotinate in aqueous solutions, likely by reducing water activity.[2][3] Consider if their inclusion is permissible in your assay.

Appendices

Appendix A: Key Experimental Protocols

Protocol A1: General Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products.[7]

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier ensures good peak shape for the pyridine moiety.

  • Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% B to 95% B over 20 minutes. This is necessary to elute the parent compound and a potential range of more or less polar degradants.

  • Detection: UV detection at a wavelength of 265-275 nm is suitable for the pyridine chromophore. A photodiode array (PDA) detector is highly recommended as it can assess peak purity.

  • System Suitability: Before analysis, inject a standard solution to ensure the system is performing correctly (e.g., check retention time, peak area reproducibility, and tailing factor).

  • Validation: To confirm the method is stability-indicating, analyze the samples from the forced degradation study (Protocol A2). The method must demonstrate the ability to resolve the parent peak from all major degradation peaks.

Protocol A2: General Workflow for a Forced Degradation Study

This protocol provides a starting point. The severity of the conditions (time, temperature, concentration of reagents) should be adjusted to achieve a target degradation of 5-20%.[8]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for 24-48 hours. Cool and neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4-8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis. Rationale: Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis for esters, requiring milder conditions.[2][9]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Photostability: Expose the solid powder and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. Analyze alongside a dark control sample stored under the same conditions.

  • Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 1 week).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method (Protocol A1).

Appendix B: Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateSolution (Organic Solvent)Solution (Aqueous Buffer)
Temperature -20°C (long-term) or 4°C (short-term)-20°C-20°C (prepare fresh)
Atmosphere Tightly sealed; inert gas for >2 yearsTightly sealedUse immediately
Light Protect from light (amber container)Protect from light (amber vial)Protect from light (amber vial)
pH (Solution) N/AN/ApH 4-6 recommended; avoid >7

Table 2: Summary of Starting Conditions for Forced Degradation Studies

Stress FactorConditionRationale & Key References
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CTo induce acid-catalyzed ester cleavage.[8]
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temp - 40°CTo induce rapid base-catalyzed saponification.[2][8]
Oxidation 3% H₂O₂, Room TempTo test susceptibility to oxidative stress.[8]
Photolysis ICH Q1B compliant light sourceTo assess degradation upon light exposure.[4][8]
Thermal 70°C (solid state)To evaluate intrinsic thermal stability.[8]

References

  • ICMLAP 2020 Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). IOP Publishing. Available from: [Link]

  • RSC Publishing. (2010). Mechanisms of hydrolysis of phenyl - and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Wordpress. Available from: [Link]

  • Pearson. (2024). Draw the mechanism for the hydrolysis of the benzyl group in benz... Available from: [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • PharmaTutor. (2015). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Available from: [Link]

  • Journal of the American Chemical Society. (1969). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. ACS Publications. Available from: [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Journal of the American Chemical Society. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ACS Publications. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • RSC Publishing. (1974). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC. Available from: [Link]

  • Google Patents. (2019). The HPLC analytical method of benzyl nicotinate drone salt and application.
  • Journal of Pharmaceutical Sciences and Research. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • Biochemistry. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. Available from: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Acetic acid benzyl ester. Available from: [Link]

  • Reddit. (2023). Benzyl Alcohol expiry time after opening bottle. Available from: [Link]

  • Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available from: [Link]

  • ResearchGate. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Available from: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the chromatographic analysis of Benzyl 6-hydroxynicotinate. This document is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during HPLC analysis of this compound. Our approach moves beyond a simple checklist to provide a deep, mechanistic understanding of the problem, empowering you to make informed, logical decisions in your method development and troubleshooting workflows.

Section 1: The "Why" - Understanding the Root Causes of Peak Tailing

Q1: I'm seeing significant peak tailing with this compound. What is the underlying chemical reason for this?

A1: The peak tailing you are observing with this compound is a classic and well-understood phenomenon primarily caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2]

The molecular structure of this compound contains a pyridine ring, which has a basic nitrogen atom. In typical reversed-phase mobile phases (pH 3-7), this nitrogen is easily protonated, giving the molecule a positive charge.

Standard silica-based HPLC columns, even high-quality end-capped ones, possess a population of residual silanol groups (Si-OH) on their surface.[3][4] These silanols are acidic and, at pH levels above approximately 3.5, a fraction of them will be deprotonated and carry a negative charge (Si-O⁻).[5][6]

The primary cause of peak tailing is the strong ionic interaction between the positively charged analyte and these negatively charged silanol sites.[2][4] While most analyte molecules travel through the column via the intended hydrophobic retention mechanism, a subset gets delayed by these strong secondary ionic interactions, resulting in a "tail" on the peak.[3]

Other Potential Causes of Peak Tailing

While silanol interactions are the most probable cause for a basic compound like this, other factors can contribute to or exacerbate peak tailing:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase.[7]

  • Column Degradation: A void at the column inlet or a partially blocked frit can create uneven flow paths, distorting the peak.[2][5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[5][8]

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[9]

  • Trace Metal Contamination: Metals like iron or aluminum in the silica matrix can increase the acidity of adjacent silanol groups, strengthening their interaction with basic analytes.[3][10]

cluster_column Silica Stationary Phase cluster_analyte Analyte in Mobile Phase Silanol Deprotonated Silanol Si-O⁻ Analyte This compound Pyridine-NH⁺ Analyte:f1->Silanol:f1 Strong Ionic Interaction (Causes Tailing)

Figure 1: Primary cause of peak tailing for basic compounds.

Section 2: A Systematic Troubleshooting Workflow

Peak tailing issues are best approached systematically. Randomly changing parameters can be inefficient and may worsen the problem. We recommend following a logical progression from simple mobile phase adjustments to more involved hardware and column considerations.

Q2: What is the most logical and efficient workflow to troubleshoot this peak tailing issue?

A2: An effective troubleshooting strategy begins with the easiest and least disruptive changes (mobile phase) before moving to more significant changes (column hardware). The following workflow provides a structured path to resolving the issue.

G start Peak Tailing Observed check_system Step 1: Initial Checks - Confirm system suitability - Check for leaks/blockages - Rule out column overload start->check_system modify_mp Step 2: Mobile Phase Optimization (See Protocol 1 & 2) check_system->modify_mp Checks Pass evaluate_column Step 3: Stationary Phase Evaluation modify_mp->evaluate_column Tailing Persists solved Problem Solved: Symmetrical Peak modify_mp->solved Peak Shape Acceptable check_hardware Step 4: Advanced Hardware Checks evaluate_column->check_hardware Tailing Persists evaluate_column->solved Peak Shape Acceptable check_hardware->solved Peak Shape Acceptable

Figure 2: A logical workflow for troubleshooting peak tailing.

Q3: How do I use the mobile phase to fix peak tailing? (Step 2)

A3: Mobile phase optimization is the most powerful and common tool for correcting peak tailing of ionizable compounds. The goal is to control the ionization state of both your analyte and the column's residual silanols.

  • Operate at Low pH: This is the most recommended first step. By lowering the mobile phase pH to a range of 2.5 - 3.0, you fully protonate the silanol groups (Si-OH), making them neutral.[2][5][10] This eliminates the root cause of the strong ionic secondary interaction. You will likely need to adjust the percentage of organic solvent to re-optimize the retention time, as the protonated analyte may elute earlier.

  • Use a Competing Base: If operating at very low pH is not possible or desirable, add a "silanol blocker" or "competing base" like Triethylamine (TEA) to your mobile phase at a low concentration (e.g., 0.05% - 0.1% v/v or ~20 mM).[9][10][11] The protonated TEA will preferentially interact with the ionized silanol sites, effectively shielding your analyte from these secondary interactions. Note that TEA can suppress ionization in mass spectrometry detectors.

  • Control pH Away from pKa: Ensure your mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa.[7][12] Operating near the pKa means your analyte exists as a mixture of ionized and neutral forms, which can cause significant band broadening and tailing.

  • Increase Buffer Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can sometimes help to mask silanol interactions and improve peak shape.[5]

Q4: The peak is still tailing after mobile phase changes. Should I get a new column? (Step 3)

A4: Yes, if extensive mobile phase optimization fails, the column itself is the next logical focus. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use a Modern, High-Purity, End-Capped Column: Ensure you are using a column packed with high-purity Type B silica, which has a much lower concentration of acidic silanols and metallic impurities compared to older Type A silica.[10][11] A column with robust end-capping is critical to minimizing available silanol groups.[2][4][13]

  • Consider Alternative Stationary Phases: If a standard end-capped C18 is not sufficient, consider a column specifically designed for basic compounds:

    • Embedded Polar Group (EPG) Phases: These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This feature helps to shield the residual silanols and allows the use of highly aqueous mobile phases without phase collapse.[14]

    • Hybrid Particle Columns: Columns based on hybrid organic/inorganic particles inherently have fewer and less acidic silanol groups, leading to superior peak shape for bases.[3][14]

    • Polymer-Based Columns: These columns have no silica support and therefore no silanol groups, completely eliminating this interaction mechanism. They offer a very wide pH stability range.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This experiment aims to find the optimal pH to minimize silanol interactions.

  • Prepare Buffers: Prepare three separate aqueous mobile phase buffers at pH 7.0, pH 4.5, and pH 2.8. Use a buffer system appropriate for each pH range (e.g., Phosphate for pH 7.0 and 2.8, Acetate for pH 4.5). Ensure the buffer concentration is consistent (e.g., 20 mM).

  • Initial Run (pH 7.0): Equilibrate the column with your organic solvent and the pH 7.0 buffer. Inject your standard of this compound and record the chromatogram, noting the retention time and USP tailing factor.

  • Mid-pH Run (pH 4.5): Thoroughly flush the system and column. Equilibrate with the pH 4.5 buffer and repeat the analysis.

  • Low-pH Run (pH 2.8): Thoroughly flush the system and column. Equilibrate with the pH 2.8 buffer. You may need to decrease the organic solvent percentage to achieve a similar retention time. Repeat the analysis.

  • Analyze Results: Compare the tailing factors from the three runs. A significant improvement at pH 2.8 is a strong confirmation that silanol interactions are the cause of your problem.

ParameterpH 7.0 (Expected)pH 4.5 (Expected)pH 2.8 (Expected)
Silanol State Mostly Ionized (Si-O⁻)Partially IonizedMostly Neutral (Si-OH)
Analyte State Protonated (Basic N)Protonated (Basic N)Protonated (Basic N)
Interaction Strong IonicModerate IonicMinimal
Peak Shape Severe TailingModerate TailingSymmetrical Peak
Retention Potentially long/variableVariableShorter (adjust %B)
Protocol 2: Evaluation of a Mobile Phase Additive

This protocol tests the effectiveness of a competing base to improve peak shape.

  • Prepare Mobile Phase: Use the mobile phase composition (e.g., pH 4.5) that previously showed moderate tailing.

  • Baseline Run: Inject your standard and record the chromatogram as a baseline.

  • Prepare Additive Mobile Phase: To a fresh batch of the same mobile phase, add triethylamine (TEA) to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Test Run: Equilibrate the column with the TEA-containing mobile phase for at least 30 column volumes. Inject the standard and record the chromatogram.

  • Compare: A significant reduction in the tailing factor compared to the baseline run indicates that the additive is effectively blocking active silanol sites.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting point for my HPLC method for this compound? A: A great starting point would be a modern, end-capped C18 column with a mobile phase buffered at a low pH (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in water, pH ~2.5-2.8) and Acetonitrile as the organic modifier.[5][15]

Q: Can I use an ion-pairing reagent? A: Yes, ion-pairing chromatography is another strategy.[16] An anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate can pair with the protonated analyte, increasing its hydrophobicity and retention while simultaneously shielding it from silanol interactions.[17][18] However, ion-pairing reagents require long equilibration times and can be difficult to remove from a column, so this is often considered a more advanced approach after pH optimization has been attempted.[17]

Q: How do I know if my column is overloaded versus experiencing secondary interactions? A: Perform a loading study. Inject a series of standards at decreasing concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). If the peak tailing improves significantly (i.e., the tailing factor decreases) at lower concentrations, you are likely dealing with mass overload.[7] If the tailing factor remains high even at low concentrations, the issue is more likely due to strong secondary chemical interactions.

Q: How does peak tailing affect my quantitative results? A: Severely. Tailing peaks are difficult for integration software to process accurately and reproducibly, leading to errors in quantitation.[1] It also decreases resolution between adjacent peaks, potentially causing a co-eluting impurity to be integrated as part of the main peak, leading to inaccurate purity assessments.[5]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Analytical Sciences. HPLC Troubleshooting Guide. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • American Laboratory. LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? [Link]

  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • International Labmate. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Semantic Scholar. HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

  • Welch Materials. Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Mason Technology. Ion-Pairing Agents | HPLC. [Link]

  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Hawach. Stationary Phase and Surface Chemistry of HPLC Columns. [Link]

  • PubChemLite. This compound (C13H11NO3). [Link]

  • ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. [Link]

Sources

Technical Support Center: Optimizing Benzyl 6-hydroxynicotinate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively using Benzyl 6-hydroxynicotinate in in vitro assays. Here, we address common challenges and provide detailed protocols to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my initial stock solution of this compound?

A1: Proper stock solution preparation is critical for experimental success. This compound is a small molecule that, like many organic compounds, often requires an organic solvent for initial solubilization before being introduced to aqueous cell culture media.

  • Recommended Solvent: The most common and recommended solvent is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound.

  • Concentration: Prepare a high-concentration stock solution, typically in the range of 10-50 mM. Creating a concentrated stock allows for minimal volumes to be added to your final assay, thereby reducing the final solvent concentration.[3][4]

  • Procedure: Weigh the desired amount of this compound and add the calculated volume of DMSO. Ensure complete dissolution by vortexing. If necessary, gentle warming (to 37°C) or brief sonication can be used, but be mindful of potential compound degradation with excessive heat or sonication.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Q2: My compound is precipitating when I add it to the cell culture medium. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out," where a compound that is soluble in a concentrated organic solvent becomes insoluble when diluted into an aqueous solution like cell culture medium.[6]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. It is essential to first determine the maximum soluble concentration in your specific media.
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, which can be toxic to cells and also affect compound solubility.Keep the final DMSO concentration in your assay below 0.5%, and ideally at or below 0.1% for sensitive cell lines.[1][7]
Rapid Dilution Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6]Perform a serial dilution. An intermediate dilution step in media or PBS can be helpful. Add the compound dropwise while gently swirling the media.
Media Temperature Adding the compound to cold media can significantly decrease its solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.[6][8]
Media Components Components in the media, especially proteins in serum, can interact with the compound, affecting its solubility.Test solubility in both serum-free and serum-containing media to see if serum is a contributing factor.
Q3: How do I determine the optimal concentration range for my dose-response experiment?

A3: The optimal range should span from a concentration with no observable effect to one that elicits a maximal response (or toxicity).

  • Literature Review: Check for any published data on this compound or structurally similar compounds to get a potential starting range. Benzyl nicotinate, a related compound, is known to be a vasodilator.[5][9][10][11]

  • Range-Finding Experiment: Start with a broad range of concentrations, typically using logarithmic or semi-log dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). This will help you identify the active range of the compound.

  • Cytotoxicity Assessment: It's crucial to distinguish a specific biological effect from general cytotoxicity. Always run a parallel cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) to determine the concentration at which the compound becomes toxic to your cells. The top concentration in your functional assay should ideally be below the toxic threshold.

  • Refine the Range: Once the active, non-toxic range is identified, you can perform a more detailed dose-response experiment with more concentrations within that window to accurately determine parameters like EC50 or IC50.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is highly cell-line dependent.

  • General Rule: Most robust, immortalized cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[1] Some may tolerate up to 1%.[7]

  • Sensitive Cells: Primary cells, stem cells, and some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[1][12]

  • Best Practice: It is imperative to run a vehicle control experiment. Treat your cells with the same concentrations of DMSO that will be present in your experimental conditions (without the compound) to ensure that the solvent itself is not causing an effect.[7] Studies have shown that even low DMSO concentrations can sometimes have minor biological effects.[13]

Experimental Protocols & Workflows

Protocol 1: Determining Maximum Aqueous Solubility

This protocol helps you find the highest concentration of this compound that remains in solution in your specific cell culture medium.

  • Prepare a high-concentration stock solution (e.g., 50 mM) of this compound in 100% DMSO.

  • Pre-warm your complete cell culture medium to 37°C.

  • In a series of microcentrifuge tubes, prepare several dilutions of your stock solution into the pre-warmed medium. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, and 10 µM. Ensure the final DMSO concentration is constant and at a non-toxic level (e.g., 0.5%).

  • Vortex each tube gently.

  • Incubate the tubes at 37°C for 1-2 hours to simulate assay conditions.

  • Visually inspect each tube against a dark background for any signs of cloudiness or precipitate. You can also centrifuge the tubes and look for a pellet.

  • The highest concentration that remains completely clear is your working maximum soluble concentration.

Workflow for Optimizing Compound Concentration

The following diagram outlines the systematic approach to determining the optimal concentration of this compound for your in vitro assay.

G cluster_prep Phase 1: Preparation & Solubility cluster_safety Phase 2: Safety & Range Finding cluster_assay Phase 3: Functional Assay A Prepare 50 mM Stock in 100% DMSO B Determine Max Solubility in 37°C Culture Media (Protocol 1) A->B C Establish Max Assay Conc. (Below Solubility Limit) B->C D Run Broad Dose-Response Cytotoxicity Assay (e.g., MTT) (e.g., 0.1 - 100 µM) C->D E Determine Non-Toxic Conc. Range & Vehicle Control (DMSO only) D->E F Perform Functional Assay with Refined Concentrations within Non-Toxic Range E->F G Analyze Data (Calculate EC50/IC50) F->G

Caption: Workflow for concentration optimization.

Troubleshooting Guide

Problem Observation Possible Cause(s) Recommended Actions
Poor Reproducibility High variability between replicate wells or experiments.1. Inconsistent pipetting.2. Compound precipitation.3. Cell health issues (e.g., over-confluency, high passage number).[14]1. Use calibrated pipettes; practice reverse pipetting for viscous solutions.2. Re-verify solubility; prepare fresh dilutions for each experiment.3. Use cells at a consistent, optimal density and low passage number.
No Compound Effect The compound does not elicit the expected biological response, even at high concentrations.1. Compound inactivity.2. Concentration is too low.3. Compound degradation.4. Assay insensitivity.1. Verify compound identity and purity.2. Push concentration higher, but monitor for precipitation and cytotoxicity.3. Minimize freeze-thaw cycles of stock; protect from light if sensitive.4. Optimize assay parameters (incubation time, cell density).
High Background/False Positives Vehicle control wells show a significant effect, or all wells show a high signal.1. DMSO toxicity.2. Compound interference with assay technology (e.g., autofluorescence).3. Contamination.[8][15]1. Lower the final DMSO concentration.2. Run a control plate with compound in cell-free media to check for interference.3. Use aseptic techniques; check media and cells for contamination.

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023, June 22). Optimizing the Cell Painting assay for image-based profiling. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Nicotinate. PubChem. [Link]

  • Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. [Link]

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. [Link]

  • YouTube. (2018, November 19). From cell seeding to analysis - Getting the best out of your cell-based assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. PubMed Central. [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?[Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Opportunities for Small Molecule Aptamer Development. PubMed Central. [Link]

  • Google Patents. (n.d.). US3551554A - Enhancing tissue penetration of physiologically active agents with dmso.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. PubMed. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • Lonza. (2023, May 1). Trends and Challenges in the Evolving Small Molecule Development Pipeline. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Benzyl 6-hydroxynicotinate in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Benzyl 6-hydroxynicotinate. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of in vitro cellular assays and ensure the data you generate is robust, reproducible, and accurately reflects the on-target activity of your compound. Given that this compound is a novel or less-characterized compound in many biological systems, a primary challenge is to distinguish its intended effects from potential off-target activities. This resource provides a logical framework for identifying, understanding, and mitigating these confounding effects.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before or during their initial experiments with this compound.

Q1: What is the presumed mechanism of action for this compound?

This compound is structurally related to nicotinic acid derivatives. The core moiety, 6-hydroxynicotinic acid, is a known metabolite in bacterial nicotinic acid degradation pathways, where it is a substrate for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC)[1][2]. However, the specific molecular target(s) in mammalian cells are not well-documented in publicly available literature[3]. The benzyl ester modification will increase its lipophilicity, likely enhancing cell permeability compared to the parent acid. Without a confirmed target, it is crucial to empirically determine its biological activity and specificity in your cell model of interest.

Q2: How should I prepare and store this compound for cell-based assays?

For initial experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. The stability of this compound in aqueous cell culture media at 37°C is unknown, but similar compounds like Benzyl nicotinate can undergo hydrolysis[4]. Therefore, it is best practice to prepare fresh dilutions in media for each experiment from the frozen stock.

Q3: What are the first experiments I should run to characterize the effect of this compound?

The initial characterization should focus on two key areas:

  • Determining the effective concentration range: Conduct a dose-response experiment to identify the concentrations at which this compound elicits a biological response in your assay.

  • Assessing cytotoxicity: Simultaneously, perform a cytotoxicity assay to determine the concentration at which the compound becomes toxic to your cells. This is critical for differentiating a specific biological effect from a general toxic one.

Q4: What are "off-target" effects and why are they a concern?

Off-target effects occur when a small molecule interacts with proteins other than its intended biological target, leading to unintended biological consequences[5]. These effects can confound experimental results, leading to misinterpretation of the compound's mechanism of action and potentially masking its true on-target effects[6]. For a compound with an unconfirmed target like this compound, it is paramount to build a body of evidence that the observed phenotype is due to a specific interaction rather than a non-specific or toxic effect.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a problem-and-solution framework for common issues encountered during in vitro experiments with this compound.

Issue 1: High Cell Toxicity at Expected Efficacious Concentrations

Observation: You observe widespread cell death, decreased cell proliferation, or morphological changes at concentrations where you expect to see a specific biological effect.

Possible Cause: The observed phenotype may be due to general cytotoxicity rather than a specific on-target effect. Small molecules can induce toxicity through various off-target mechanisms, including mitochondrial dysfunction, membrane disruption, or induction of oxidative stress[7][8].

Troubleshooting Workflow:

A High Cell Toxicity Observed B Perform Dose-Response Cytotoxicity Assay (e.g., LDH, MTT, or CellTiter-Glo®) A->B C Determine CC50 (Cytotoxic Concentration 50%) B->C D Is the therapeutic window acceptable? (e.g., CC50 > 10x EC50/IC50) C->D E Proceed with experiments at non-toxic concentrations D->E Yes F High Toxicity Confirmed D->F No G Reduce concentration and/or incubation time F->G H Test in a different, less sensitive cell line G->H I Consider compound modification to reduce toxicity H->I

Caption: Workflow for troubleshooting high cytotoxicity.

Detailed Steps:

  • Quantify Cytotoxicity: Perform a robust cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) release assay for necrosis or a luminescence-based viability assay like CellTiter-Glo® for a more sensitive measure of cell health[9].

  • Determine the Therapeutic Window: Compare the cytotoxic concentration 50% (CC50) with the effective concentration 50% (EC50) or inhibitory concentration 50% (IC50) from your functional assay. A small therapeutic window (e.g., CC50/IC50 < 10) suggests that the observed effect is likely intertwined with toxicity.

  • Optimize Experimental Conditions: If toxicity is high, try reducing the concentration of this compound and/or shortening the incubation time[9].

  • Evaluate Cell Line Specificity: Test the compound in a different cell line to see if the cytotoxicity is cell-type specific, which could provide clues about the off-target mechanism[9].

Issue 2: Inconsistent or Non-Reproducible Results

Observation: You see significant variability in your results between experiments performed on different days.

Possible Causes:

  • Cell Health Variability: Differences in cell passage number, confluency, or overall health can significantly impact their response to a compound[9].

  • Compound Instability: this compound may be unstable in your cell culture medium over the course of the experiment[9].

  • Inconsistent Dosing: Issues with compound solubility or adsorption to plastics can lead to inconsistent effective concentrations[9].

Troubleshooting Workflow:

A Inconsistent Results B Standardize Cell Culture (passage number, confluency) A->B C Assess Compound Stability in Media (e.g., LC-MS) A->C D Prepare Fresh Dilutions for Each Experiment A->D E Use Low-Binding Plates A->E F Consistent Results Achieved B->F C->F D->F E->F cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Definitive Validation cluster_3 Conclusion A Phenotype Observed B Confirm Target Engagement (e.g., CETSA, InCELL Hunter™) A->B C Use Structurally Dissimilar Analog with Same Target B->C D Genetic Knockdown/Knockout of Putative Target (siRNA/CRISPR) C->D E Does genetic perturbation phenocopy compound treatment? D->E F Is compound effect lost in knockout cells? D->F G On-Target Effect Validated E->G Yes H Off-Target Effect Likely E->H No F->G Yes F->H No

Caption: Workflow for validating on-target vs. off-target effects.

Detailed Steps:

  • Confirm Target Engagement: If a putative target is identified, use methods like the Cellular Thermal Shift Assay (CETSA) or commercial assays like InCELL Hunter™ to confirm that this compound physically binds to the target protein inside the cell.[10][11]

  • Use Orthogonal Approaches: If available, use another small molecule with a different chemical scaffold but the same intended target. If both compounds produce the same phenotype, it strengthens the case for an on-target effect.[12]

  • Genetic Validation: The gold standard for target validation is to use genetic tools like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein.[5][9] If the genetic knockdown/knockout recapitulates the phenotype observed with this compound, and if the compound no longer has an effect in the knockout cells, this provides strong evidence for an on-target mechanism.

III. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments to characterize and mitigate off-target effects.

Protocol 1: Dose-Response and Cytotoxicity Assessment

Objective: To determine the EC50/IC50 and CC50 of this compound in parallel.

Materials:

  • Cells of interest

  • This compound

  • 96-well clear-bottom plates (for cytotoxicity) and assay-specific plates

  • Cytotoxicity assay kit (e.g., LDH Cytotoxicity Assay Kit)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Methodology:

  • Cell Seeding: Seed cells in two separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2X serial dilution series of this compound in cell culture medium. A typical range would be from 100 µM down to 1 nM, with a vehicle control (e.g., DMSO). It's recommended to use 8-10 concentrations for a good curve fit.[13][14]

  • Cell Treatment: Remove the old medium and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Plate 1 (Functional Assay): Follow the protocol for your specific biological readout (e.g., reporter gene assay, protein expression analysis).

    • Plate 2 (Cytotoxicity/Viability): Follow the manufacturer's protocol for your chosen cytotoxicity or viability assay. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).[9]

  • Data Analysis:

    • Plot the response (e.g., % inhibition, relative light units) against the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50/IC50 and CC50 values.[13][15]

Data Presentation:

ParameterThis compound
EC50/IC50 (µM) Calculated Value
CC50 (µM) Calculated Value
Therapeutic Index (CC50/IC50) Calculated Value
Protocol 2: Washout Experiment for Reversibility Assessment

Objective: To determine if the effect of this compound is reversible, which can help differentiate between covalent/irreversible binding and reversible off-target effects.

Principle: If the compound's effect is due to reversible binding to an off-target, its effect should diminish after the compound is removed from the medium. If it binds irreversibly to its on-target, the effect may persist.[16][17]

Methodology:

  • Cell Treatment: Treat cells with a high concentration of this compound (e.g., 5-10x IC50) for a short period (e.g., 1-2 hours). Include a "no washout" control group that remains in the compound-containing medium.

  • Washout:

    • For the "washout" group, aspirate the medium containing the compound.

    • Wash the cells gently with pre-warmed, compound-free medium three times.[16]

    • After the final wash, add fresh compound-free medium to the wells.

  • Incubation: Return all plates to the incubator and continue the incubation for the desired duration (e.g., up to 72 hours).

  • Analysis: At various time points post-washout, measure the biological response in both the "washout" and "no washout" groups.

  • Interpretation:

    • Effect Disappears after Washout: Suggests a reversible mechanism, which could be an on-target or off-target effect.

    • Effect Persists after Washout: Suggests an irreversible mechanism, such as covalent modification of the target, or that the compound is not easily washed out of the cells.[16][17]

Protocol 3: Caspase-3/7 Activation Assay for Apoptosis

Objective: To determine if observed cell death is due to apoptosis, a programmed and specific form of cell death, which can sometimes be an on-target effect.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Assays like Caspase-Glo® 3/7 use a substrate that is cleaved by active caspase-3/7, producing a luminescent or fluorescent signal.[18][19][20][21][22]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate. Treat with a dose-range of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[18][19]

  • Assay:

    • Equilibrate the plate and reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well (typically in a 1:1 volume ratio with the cell medium).

    • Mix on a plate shaker for 1-2 minutes.

  • Incubation: Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the signal to the vehicle control and plot the fold-change in caspase activity versus compound concentration.

IV. References

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors. NIH. [Link]

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. [Link]

  • Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]

  • How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC - PubMed Central. [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. [Link]

  • Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. ResearchGate. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

  • Setting up a Dose Response Protocol. CDD Support. [Link]

  • Cytotoxicity of inhibitors and washout assay. ResearchGate. [Link]

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link]

  • Cytotoxicity of Benzyl Isothiocyanate in Normal Renal Proximal Tubular Cells and Its Modulation by Glutathione. PubMed. [Link]

  • Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells. PMC - NIH. [Link]

  • This compound (C13H11NO3). PubChem. [Link]

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Cellular & Biochemical Assays. Assay Genie. [Link]

  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. PMC. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central. [Link]

  • Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PubMed. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 6-hydroxynicotinate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities encountered during the scale-up of this important synthetic intermediate. We will move beyond basic procedures to address the nuanced challenges of this synthesis, providing not just solutions but the fundamental chemical principles behind them.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before embarking on or scaling up your synthesis.

Q1: What are the primary synthetic routes to this compound and which is most suitable for scale-up?

A1: There are two primary approaches for synthesizing this compound. The choice of route is a critical decision dictated by factors such as raw material cost, equipment availability, and environmental, health, and safety (EHS) considerations.

  • Direct Esterification of 6-Hydroxynicotinic Acid: This is a classical and atom-economical approach involving the reaction of 6-hydroxynicotinic acid with benzyl alcohol, typically under acidic catalysis with azeotropic removal of water.[1] While seemingly straightforward, this route presents challenges related to the low solubility and high melting point of 6-hydroxynicotinic acid, often requiring high temperatures and long reaction times.

  • Two-Step Procedure via an Acid Chloride: This route involves converting 6-hydroxynicotinic acid to an activated intermediate, such as 6-chloronicotinoyl chloride, followed by reaction with benzyl alcohol.[2] This method is often faster and proceeds under milder conditions than direct esterification but involves hazardous reagents like thionyl chloride or phosphorus pentachloride and introduces an additional synthetic step.

For scale-up, direct esterification is often preferred due to its operational simplicity and avoidance of highly corrosive reagents, provided that challenges related to reaction kinetics and purity can be overcome. The two-step route may be considered if high purity is required from the outset and the necessary handling infrastructure for hazardous reagents is in place.

Q2: The starting material, 6-hydroxynicotinic acid, exists as a pyridone tautomer. How does this impact the esterification reaction?

A2: This is a crucial mechanistic consideration. 6-Hydroxynicotinic acid exists in equilibrium with its tautomeric form, 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[3] This equilibrium has significant implications for reactivity:

  • Ambident Nucleophilicity: The pyridone tautomer possesses two potential sites for benzylation: the desired carboxylate oxygen (O-acylation) and the ring nitrogen (N-alkylation). While O-acylation leads to the desired ester, competitive N-benzylation can occur, especially under basic conditions or with highly reactive benzylating agents, leading to a difficult-to-remove zwitterionic impurity.

  • Solubility and Reactivity: The pyridone form is highly polar and crystalline, contributing to its poor solubility in common organic solvents like toluene. This heterogeneity can lead to slow and inconsistent reaction rates on a larger scale.

Understanding this tautomerism is key to troubleshooting impurity formation and optimizing reaction conditions.

Troubleshooting Guide: From Lab Bench to Pilot Plant

This guide provides solutions to specific problems you may encounter during your experiments.

Problem ID Observed Issue Potential Causes Recommended Actions & Scientific Rationale
P-01 Low or Stagnant Reaction Conversion 1. Inefficient water removal.2. Poor solubility of 6-hydroxynicotinic acid.3. Insufficient catalyst activity or loading.4. Low reaction temperature.1. Optimize Water Removal: Ensure your Dean-Stark trap or equivalent setup is functioning efficiently. On scale-up, a larger surface area-to-volume ratio can make azeotropic removal more effective. Consider applying a slight vacuum if the solvent system allows, to lower the boiling point of the azeotrope.2. Improve Solubility: Consider using a higher-boiling point co-solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in small amounts to aid dissolution. However, be mindful of potential side reactions and purification challenges. Alternatively, a phase-transfer catalyst can sometimes improve reactivity in heterogeneous systems.3. Catalyst Selection: For Fischer esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are standard. Ensure anhydrous conditions as water will deactivate the catalyst. Re-evaluate catalyst loading; for scale-up, it may need to be adjusted from lab-scale equivalents.
P-02 Product is Contaminated with Starting Material 1. Incomplete reaction.2. Inefficient work-up procedure.1. Drive Reaction to Completion: See recommendations for P-01 .2. Optimize Work-up: 6-Hydroxynicotinic acid is amphoteric. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.[4] Perform multiple extractions with fresh bicarbonate solution to ensure complete removal. A subsequent water wash will remove residual base.
P-03 Excess Benzyl Alcohol is Difficult to Remove 1. High boiling point of benzyl alcohol.2. Co-distillation with product under vacuum.1. Aqueous Wash: Benzyl alcohol has moderate water solubility. Multiple washes of the organic layer with water or brine can reduce the amount of benzyl alcohol significantly.[4]2. Optimized Distillation: After solvent removal, distill off excess benzyl alcohol under high vacuum at a carefully controlled temperature to avoid product degradation. A short-path distillation apparatus is recommended for larger scales.3. Chromatographic Removal: While not ideal for very large scales, a silica gel plug or column can be effective for removing the final traces of benzyl alcohol.[5]
P-04 Final Product is a Persistent Oil or Discolored 1. Presence of residual solvents or benzyl alcohol.2. Formation of colored impurities or degradation products.1. Ensure Thorough Drying: Dry the product under high vacuum for an extended period to remove all volatile residues. Gentle heating can be applied if the product is thermally stable.2. Induce Crystallization: If the product is pure but oily, attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene). Seeding with a small crystal from a previous batch can be highly effective.[4]3. Decolorization/Purification: If discoloration is present, it may indicate impurities. Consider treating a solution of the product with activated carbon, followed by filtration through Celite®. If impurities persist, recrystallization or column chromatography is necessary.[5]
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Direct Fischer Esterification

This protocol is adapted for a 1 kg scale production.

Materials:

  • 6-Hydroxynicotinic Acid (1.00 kg, 7.19 mol)

  • Benzyl Alcohol (1.55 kg, 14.38 mol, 2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (137 g, 0.72 mol, 0.1 equiv)

  • Toluene (10 L)

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Reactor Setup: Equip a 20 L reactor with a mechanical stirrer, a temperature probe, a heating mantle, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reagents: Charge 6-hydroxynicotinic acid, benzyl alcohol, toluene, and p-TSA to the reactor.

  • Azeotropic Reflux: Begin stirring and heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC) until the consumption of 6-hydroxynicotinic acid is complete.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Aqueous Work-up: Transfer the mixture to a separatory funnel or work-up vessel. Wash the organic phase sequentially with:

    • Saturated sodium bicarbonate solution (3 x 2 L) to remove p-TSA and unreacted starting material. Caution: CO₂ evolution may occur.

    • Water (2 x 2 L)

    • Brine (1 x 2 L)

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product will be a viscous oil containing excess benzyl alcohol. Purify by high-vacuum distillation to remove benzyl alcohol, followed by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualized Workflows and Logic
Diagram 1: Synthetic Pathway and Key Control Points

This diagram illustrates the direct esterification route and highlights critical parameters for successful scale-up.

Synthesis_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start Charge Reactor: - 6-Hydroxynicotinic Acid - Benzyl Alcohol - Toluene - p-TSA Reflux Azeotropic Reflux (110-120°C) Start->Reflux Monitor Monitor Conversion (TLC/HPLC) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Wash Aqueous Washes: 1. NaHCO3 (aq) 2. H2O 3. Brine Cool->Wash Concentrate Concentrate under Reduced Pressure Wash->Concentrate Distill High-Vacuum Distillation (Remove excess BnOH) Concentrate->Distill Crystallize Crystallization (e.g., EtOAc/Hexanes) Distill->Crystallize Final_Product Pure Benzyl 6-hydroxynicotinate Crystallize->Final_Product

Caption: Workflow for the scale-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low reaction yield.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Is starting material fully consumed? Start->Check_Conversion Check_Workup Analyze aqueous layers for product loss. Check_Conversion->Check_Workup Yes Problem_Reaction Issue is in the Reaction Step Check_Conversion->Problem_Reaction No Problem_Workup Issue is in the Work-up/Isolation Step Check_Workup->Problem_Workup Yes Solution_Reaction Review: - Water Removal Efficiency - Catalyst Activity/Loading - Reaction Time/Temp - Solubility Check_Workup->Solution_Reaction No, likely degradation. Re-evaluate reaction conditions. Problem_Reaction->Solution_Reaction Solution_Workup Review: - pH of washes - Number of extractions - Emulsion formation Problem_Workup->Solution_Workup

Sources

Validation & Comparative

A Comparative Benchmarking Guide to Benzyl 6-hydroxynicotinate and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of Benzyl 6-hydroxynicotinate and its key structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this class of compounds. The insights presented herein are grounded in experimental data and established scientific principles to facilitate informed decision-making in research and development.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid (niacin) and its derivatives are well-established pharmacophores known for a variety of biological activities, including vasodilation and antioxidant effects[1]. The modification of the nicotinic acid scaffold through esterification and substitution presents a promising strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles[1]. This compound, a benzyl ester of 6-hydroxynicotinic acid, serves as a key starting point for exploring these therapeutic possibilities. This guide will explore the comparative landscape of this molecule and its analogs, providing a framework for future drug discovery efforts.

Synthesis Strategies: Accessing this compound and Its Analogs

The synthesis of this compound and its analogs can be approached through several established chemical methodologies. A primary route involves the esterification of 6-hydroxynicotinic acid with benzyl alcohol or its corresponding derivatives.

Synthesis of 6-Hydroxynicotinic Acid Precursor

The precursor, 6-hydroxynicotinic acid, can be synthesized through various methods, including the enzymatic hydroxylation of nicotinic acid[2]. A common laboratory-scale synthesis involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide[3].

Experimental Protocol: Synthesis of 6-Hydroxynicotinic Acid from Methyl Coumalate [3]

  • Step 1: Ammonolysis of Methyl Coumalate: In a beaker equipped with magnetic stirring and external cooling, add 45 g of methyl coumalate to 117 ml of 14% ammonium hydroxide over 10 minutes, maintaining the temperature below 20°C.

  • Continue stirring for an additional 45 minutes at approximately 20°C.

  • Step 2: Saponification and Rearrangement: In a separate 2-liter beaker, heat 600 ml of approximately 17% aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution from Step 1 to the hot sodium hydroxide solution and heat rapidly to boiling.

  • Step 3: Precipitation and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 3-4.

  • Collect the precipitated bright yellow solid by filtration and dry to yield 6-hydroxynicotinic acid.

Esterification to this compound

The final esterification step to yield this compound can be achieved through standard acid-catalyzed esterification or by using coupling agents. A general procedure analogous to the synthesis of other benzyl esters involves reacting 6-hydroxynicotinic acid with benzyl alcohol in the presence of an acid catalyst.

Proposed Experimental Protocol: Synthesis of this compound

  • Step 1: Reaction Setup: In a round-bottomed flask, dissolve 1 equivalent of 6-hydroxynicotinic acid in an excess of benzyl alcohol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Step 2: Reaction: Heat the mixture under reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Step 3: Workup and Purification: After completion, cool the reaction mixture and neutralize the acid with a mild base.

  • Remove the excess benzyl alcohol under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Structural Analogs of this compound for Comparative Study

To understand the structure-activity relationships, a systematic modification of the parent molecule is necessary. The following classes of analogs are proposed for a comprehensive comparative study.

  • Class I: Ester Analogs: Variation of the benzyl group to explore the impact of the ester moiety on activity.

  • Class II: Pyridine Ring Substituent Analogs: Modification of substituents on the pyridine ring to probe the electronic and steric effects.

  • Class III: Isomeric Analogs: Altering the position of the hydroxyl group on the pyridine ring.

Below is a table outlining key analogs for comparative analysis.

Class Analog Name Modification from Parent Compound Rationale for Inclusion
Parent This compound-Reference Compound
Class I Methyl 6-hydroxynicotinateBenzyl group replaced with a methyl groupTo assess the importance of the bulky, aromatic benzyl group for activity.
Class I Phenyl 6-hydroxynicotinateBenzyl group replaced with a phenyl groupTo evaluate the effect of a more rigid aromatic ester.
Class II Benzyl 5-chloro-6-hydroxynicotinateAddition of a chloro group at the 5-positionTo investigate the influence of an electron-withdrawing group on the pyridine ring. A 5-chloro analog of the parent acid showed increased catalytic efficiency with NicC[4].
Class II Benzyl 2,6-dihydroxynicotinateAddition of a hydroxyl group at the 2-positionTo explore the impact of an additional hydrogen bond donor.
Class III Benzyl 2-hydroxynicotinateHydroxyl group at the 2-position instead of the 6-positionTo determine the positional importance of the hydroxyl group for biological activity.

Comparative Biological Activity

Nicotinic acid derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects[5][6]. This section will outline potential comparative studies based on these known activities.

Antimicrobial Activity

Several studies have demonstrated the antibacterial properties of nicotinic acid derivatives[5]. A comparative study of this compound and its analogs against a panel of Gram-positive and Gram-negative bacteria would provide valuable insights into their potential as antimicrobial agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Step 1: Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Step 2: Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate.

  • Step 3: Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Step 4: Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

The 6-hydroxynicotinate scaffold is a known substrate for enzymes like 6-hydroxynicotinate 3-monooxygenase (NicC)[4][7]. Analogs of this compound could be screened for their ability to inhibit this or other relevant enzymes. For instance, analogs of vitamin B1 with a benzyl group have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase[8][9].

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., for Acetylcholinesterase)

  • Step 1: Reagent Preparation: Prepare solutions of the enzyme (e.g., acetylcholinesterase), the substrate (e.g., acetylthiocholine), a chromogenic reagent (e.g., DTNB), and the test compounds at various concentrations.

  • Step 2: Assay Procedure: In a 96-well plate, add the enzyme solution and the test compound. Pre-incubate for a specified time.

  • Step 3: Reaction Initiation and Measurement: Initiate the reaction by adding the substrate. Monitor the change in absorbance over time at a specific wavelength using a plate reader.

  • Step 4: Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Structure-Activity Relationship (SAR) Analysis

The data obtained from the comparative biological assays will be crucial for establishing a clear SAR.

Hypothetical SAR for Antimicrobial Activity

Based on existing literature for similar compounds, the following SAR can be hypothesized:

  • Importance of the Benzyl Group: The lipophilicity of the benzyl group may enhance membrane permeability, leading to increased antibacterial activity compared to smaller alkyl esters.

  • Electronic Effects of Ring Substituents: Electron-withdrawing groups like chlorine may enhance activity by altering the electronic properties of the pyridine ring.

  • Position of the Hydroxyl Group: The position of the hydroxyl group is likely critical for target binding, and moving it from the 6- to the 2-position could significantly impact activity.

SAR_Hypothesis cluster_parent This compound cluster_analogs Analog Modifications cluster_activity Predicted Impact on Activity Parent Core Structure Ester Ester Variation (Alkyl vs. Aryl) Parent->Ester Modify Ester RingSub Ring Substitution (e.g., -Cl, -OH) Parent->RingSub Modify Ring Isomer Positional Isomerism (e.g., 2-OH vs. 6-OH) Parent->Isomer Modify Position Activity Biological Activity (e.g., Antimicrobial) Ester->Activity Alters Lipophilicity & Permeability RingSub->Activity Modulates Electronic Properties Isomer->Activity Impacts Target Binding

Caption: Hypothetical Structure-Activity Relationship flow for this compound analogs.

Conclusion and Future Directions

This compound represents a versatile scaffold for the development of novel therapeutic agents. This guide has provided a framework for the systematic synthesis and comparative evaluation of its analogs. Future research should focus on executing the proposed experimental protocols to generate robust comparative data. The resulting SAR insights will be invaluable for the rational design of next-generation nicotinic acid derivatives with optimized efficacy and safety profiles for a range of therapeutic applications.

References

  • Tatum, H. A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 32(12), e4821. [Link]

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of 6-hydroxynicotinic acid. [Link]

  • Hicks, K., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(15), 2036-2046. [Link]

  • Płazińska, A., et al. (2020). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 25(21), 5032. [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • El-Sayed, R., et al. (2014). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 19(3), 3329-3341. [Link]

  • Gerasimova, T. P., et al. (2021). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 26(16), 4983. [Link]

  • Lin, S., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. [Link]

  • Google Patents. Process for the production of 6-hydroxynicotinic acid.
  • PubChem. Benzyl Nicotinate. [Link]

  • Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 121-158. [Link]

  • Gissot, A., et al. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. The Journal of Organic Chemistry, 70(17), 6925-6928. [Link]

  • Borkowska, G., et al. (1975). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. Acta Poloniae Pharmaceutica, 32(4), 435-443. [Link]

  • O'Prey, J., & Hogg, N. (2022). Major structure-activity relationships of resolvins, protectins, maresins and their analogues. RSC Medicinal Chemistry, 13(11), 1313-1326. [Link]

  • Kobzar, O., et al. (2020). O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase. Current Chemistry Letters, 9(1), 51-62. [Link]

  • Amanote Research. O-Substituted N(3)-Benzyl Analogs of Vitamin B1 as Inhibitors of Acetylcholinesterase or Butyrylcholinesterase. [Link]

Sources

A Researcher's Guide to the Validation of Benzyl 6-hydroxynicotinate as a Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of Benzyl 6-hydroxynicotinate as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO). As researchers and drug development professionals, our objective is to rigorously assess novel chemical entities for their therapeutic potential. Given the absence of established inhibitory data for this compound, this document outlines a systematic, hypothesis-driven approach to its evaluation. We will proceed as if we are at the initial stages of discovery, detailing the experimental logic, protocols, and comparative analyses required to validate its efficacy and mechanism of action against KMO, a critical enzyme in the tryptophan metabolism pathway.

Kynurenine 3-monooxygenase is a pivotal enzyme that sits at a crucial branch point in the kynurenine pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine.[1][2] The activity of KMO influences the balance between neuroprotective and neurotoxic metabolites derived from tryptophan.[1] Inhibition of KMO is a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders, as it can increase the levels of the neuroprotective kynurenic acid.[2][3] The structural similarity of this compound to nicotinic acid, a key molecule in cellular metabolism, provides a rationale for investigating its potential interaction with enzymes involved in related pathways, such as KMO.

This guide will present a hypothetical validation workflow, from initial screening to in-depth characterization, and will compare the hypothetical performance of this compound with known KMO inhibitors.

Experimental Validation Workflow

The validation of a novel enzyme inhibitor is a multi-step process. Each stage is designed to answer specific questions about the compound's activity, potency, and mechanism of action. The following workflow provides a logical progression for the comprehensive assessment of this compound as a KMO inhibitor.

G cluster_0 Phase 1: Initial Screening & Potency Determination cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Comparative Analysis A Primary Screening Assay (Single High Concentration) B Dose-Response & IC50 Determination A->B Hit Identification C Reversibility Assay (Dialysis or Rapid Dilution) B->C Confirmed Activity D Mode of Inhibition Analysis (Substrate & Inhibitor Titration) C->D Characterize Interaction E Benchmarking against Known Inhibitors D->E Define Mechanism F Selectivity Profiling (Against related enzymes) E->F Assess Specificity

Caption: A three-phase workflow for the validation of a novel enzyme inhibitor.

Phase 1: Initial Screening and Potency Determination

The first phase aims to ascertain whether this compound exhibits any inhibitory activity against KMO and to quantify its potency.

Protocol 1: Primary Screening of KMO Inhibition

Objective: To perform an initial screen to detect inhibitory activity of this compound against human recombinant KMO.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute lyophilized human recombinant KMO in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.4) to a final concentration of 10 nM.

    • Prepare a 2 mM stock solution of L-kynurenine (substrate) in the same assay buffer.

    • Prepare a 10 mM stock solution of NADPH (cofactor) in the assay buffer.

  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • For the primary screen, prepare a working solution to achieve a final assay concentration of 10 µM.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 10 µL of KMO enzyme solution (final concentration 2 nM).

      • 1 µL of this compound or DMSO (vehicle control).

    • Incubate at room temperature for 15 minutes to allow for potential inhibitor binding.

    • Initiate the reaction by adding:

      • 20 µL of L-kynurenine solution (final concentration 400 µM).

      • 20 µL of NADPH solution (final concentration 400 µM).

    • The final reaction volume is 101 µL.

  • Detection:

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition relative to the vehicle control.

Protocol 2: IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of KMO activity (IC50).[4][5]

Methodology:

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • Follow the procedure outlined in Protocol 1, but instead of a single concentration, add 1 µL of each inhibitor dilution to respective wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Phase 2: Mechanism of Action Studies

If this compound demonstrates significant inhibitory potency, the next step is to understand how it inhibits the enzyme.

Protocol 3: Reversibility of Inhibition

Objective: To determine if this compound is a reversible or irreversible inhibitor of KMO.[7]

Methodology (Rapid Dilution Method):

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate a concentrated solution of KMO (e.g., 200 nM) with a high concentration of this compound (e.g., 10x IC50) for 30 minutes.

    • In a parallel control tube, incubate the enzyme with DMSO.

  • Rapid Dilution and Activity Measurement:

    • Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay reaction mixture containing substrate and cofactor.

    • Immediately monitor the enzyme activity as described in Protocol 1.

  • Data Analysis:

    • Compare the initial reaction rate of the inhibitor-treated enzyme to the control.

    • If the inhibition is reversible, the rapid dilution will cause the inhibitor to dissociate from the enzyme, leading to a recovery of enzyme activity.[8] If irreversible, the activity will remain low.

Protocol 4: Mode of Inhibition Analysis

Objective: To determine if the inhibition is competitive, non-competitive, or mixed-type with respect to the substrate, L-kynurenine.[][10]

Methodology:

  • Experimental Setup:

    • Perform a matrix of experiments where the concentration of L-kynurenine is varied (e.g., from 0.5x Km to 10x Km) in the presence of fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Data Acquisition:

    • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Data Analysis:

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the plots:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[11]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax is decreased, Km is unchanged).[12]

      • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).

G E Enzyme (E) ES ES Complex E->ES + S (k1) EI EI Complex E->EI + I (Ki) S Substrate (S) I Inhibitor (I) ES->E - S (k-1) P Product (P) ES->P + E (kcat) EI->E - I

Sources

A Researcher's Guide to Evaluating the Comparative Efficacy of Benzyl 6-hydroxynicotinate and Other Nicotinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of Benzyl 6-hydroxynicotinate against other nicotinates. While direct comparative efficacy data for this compound is not yet available in published literature[1], this document outlines the necessary experimental designs, key performance indicators, and detailed protocols to systematically characterize its pharmacological profile relative to well-established nicotinic acid derivatives.

Introduction: The Landscape of Nicotinic Acid Derivatives

Nicotinic acid, or niacin (Vitamin B3), is a well-known therapeutic agent, primarily used in the management of lipid disorders.[2] Its clinical utility is often hampered by side effects such as cutaneous flushing.[2][3] This has driven the development of various derivatives, including nicotinic acid esters (nicotinates), to improve tolerability, enhance delivery, or modify pharmacological activity.

This compound is a derivative of 6-hydroxynicotinic acid, a metabolite found in the bacterial degradation pathway of nicotinic acid.[4][5][6] Its structure suggests it may act as a pro-drug, releasing 6-hydroxynicotinic acid and benzyl alcohol upon hydrolysis. The addition of a hydroxyl group to the pyridine ring and the benzyl ester moiety could significantly alter its physicochemical properties and biological activity compared to parent nicotinic acid or other esters like benzyl nicotinate.

This guide will focus on the methodologies required to compare the efficacy of this compound with other nicotinates, such as the widely studied Benzyl Nicotinate and the parent molecule, Nicotinic Acid.

Comparative Efficacy Parameters and Experimental Design

A thorough comparison of these compounds necessitates a multi-faceted approach, evaluating their effects on various physiological parameters. The following table outlines key efficacy parameters and the corresponding experimental assays.

Efficacy ParameterExperimental AssayKey MetricsRationale
Vasodilation Laser Doppler Flowmetry / Laser Speckle Contrast ImagingPeak blood flow, Time to peak response, Duration of actionVasodilation is a characteristic effect of many nicotinates and is relevant for topical applications.[7]
Hypolipidemic Activity In Vivo Dyslipidemia Models (e.g., high-fat diet-fed rodents)Serum levels of LDL, VLDL, HDL, TriglyceridesTo determine if the compound retains the lipid-lowering effects of nicotinic acid.[2][7]
Nicotinic Receptor Activation In Vitro Receptor Binding and Functional Assays (e.g., FLIPR, Patch Clamp)EC50, IC50, KiTo assess direct interaction with and activation of nicotinic acetylcholine receptors (nAChRs).[8][9]
Percutaneous Absorption In Vitro Franz Diffusion Cell / In Vivo Microdialysis or Tape StrippingFlux, Permeability coefficient, Lag timeCrucial for evaluating the potential of topical formulations. The ester group significantly influences skin penetration.[10][11]
Systemic Bioavailability & Pharmacokinetics In Vivo studies in animal models with serial blood samplingCmax, Tmax, AUC, Half-lifeTo understand the absorption, distribution, metabolism, and excretion (ADME) profile after systemic administration.[12]

Experimental Protocols

In Vivo Vasodilation Assay using Laser Doppler Flowmetry

This protocol is designed to assess the vasodilatory effects of topically applied nicotinates.

Methodology:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Preparation: Anesthetize the rats and shave a small area on the dorsal skin.

  • Compound Application: Apply a standardized amount (e.g., 20 µL) of the test compounds (this compound, Benzyl Nicotinate, vehicle control) in a suitable formulation (e.g., hydrophilic gel) to the shaved area.[13]

  • Measurement: Use a Laser Doppler Flowmeter to continuously measure cutaneous blood flow at the application site.[14]

  • Data Analysis: Record blood flow over a period of 2-4 hours. Calculate the baseline, peak blood flow, time to reach peak flow, and the area under the curve (AUC) to quantify the total vasodilatory response.

Causality and Validation: This assay directly measures a key physiological response to topical nicotinates. The inclusion of a vehicle control and a positive control (e.g., Benzyl Nicotinate) allows for a validated comparison of the test article's potency and duration of action.

Workflow for Vasodilation Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animal anesthetize Anesthetize & Shave acclimatize->anesthetize apply Topical Application of Nicotinates anesthetize->apply measure Measure Blood Flow (Laser Doppler) apply->measure record Record Time-Course Data measure->record analyze Calculate Peak Flow, Tmax, AUC record->analyze compare Compare Efficacy analyze->compare

Caption: Experimental workflow for the in vivo vasodilation assay.

In Vitro Nicotinic Receptor Functional Assay using FLIPR

This protocol determines if this compound can directly activate nicotinic receptors.

Methodology:

  • Cell Line: Use a cell line stably expressing a specific nicotinic acetylcholine receptor subtype, for example, GH4C1 cells expressing the rat α7 nAChR.[8]

  • Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Prepare serial dilutions of this compound and control compounds (e.g., nicotine as a positive agonist control). Add the compounds to the cell plate.

  • Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration, indicated by fluorescence intensity, upon compound addition.[8]

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate the EC50 value for each compound.

Causality and Validation: This assay provides a high-throughput method to screen for direct receptor agonism.[8] An increase in intracellular calcium upon compound application is a direct measure of receptor channel opening. The use of a known agonist like nicotine validates the assay's responsiveness.

Signaling Pathway of Nicotinic Receptor Activation

Nicotinate Nicotinate Agonist nAChR Nicotinic Receptor (nAChR) Nicotinate->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Cell_Response Cellular Response Ca_Influx->Cell_Response

Caption: Simplified signaling pathway of nicotinic receptor activation.

Comparative Data Summary (Hypothetical)

The following table is a template for summarizing the data that would be generated from the proposed experiments. This allows for a direct and objective comparison of the compounds.

CompoundVasodilation (Peak Flow % Increase)Hypolipidemic (% LDL Reduction)nAChR Activation (EC50, µM)Skin Penetration (Flux, µg/cm²/h)
This compound TBDTBDTBDTBD
Benzyl Nicotinate Reference ValueReference ValueReference ValueReference Value
Nicotinic Acid Reference ValueReference ValueReference ValueReference Value
Vehicle Control BaselineBaselineNo ActivityBaseline

TBD: To Be Determined through experimentation.

Conclusion and Future Directions

While this compound remains an uncharacterized compound, its chemical structure suggests a potential for unique pharmacological properties. The experimental framework provided in this guide offers a systematic and scientifically rigorous approach to elucidating its efficacy profile in comparison to other nicotinates. The key to understanding its potential lies in its hydrolysis to 6-hydroxynicotinic acid, its interaction with nicotinic receptors, and its ability to penetrate biological membranes. The proposed studies will be crucial in determining if this compound offers an improved therapeutic window, enhanced delivery, or a novel mechanism of action, thereby guiding future research and development efforts in this chemical space.

References

  • A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters. (n.d.). Benchchem.
  • Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
  • Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. (n.d.).
  • Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs. (n.d.). Benchchem.
  • Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Guy, R. H., et al. (n.d.). Percutaneous penetration of nicotinates: in vivo and in vitro measurements. PubMed.
  • Knopp, R. H. (1988). Nicotinic acid: a review of its clinical use in the treatment of lipid disorders. PubMed.
  • Huber, R., & Wong, A. (2020). Nicotinamide: An Update and Review of Safety & Differences from Niacin. PubMed.
  • Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? (n.d.).
  • Kamanna, V. S., & Kashyap, M. L. (n.d.). Nicotinic acid: an old drug with a promising future. PMC - NIH.
  • Percutaneous Penetration of Nicotinates: In Vivo and In Vitro Measurements. (n.d.). CDC Stacks.
  • Zhang, H. J., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.
  • Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents. (2001). ResearchGate.
  • Civenni, G., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC - PubMed Central - NIH.
  • Papke, R. L., et al. (n.d.). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
  • TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. (n.d.). Frontiers.
  • Does extended release nicotinic acid reduce the risk of hepatotoxicity compared to immediate release nicotinic acid? (2018). NYS Medicaid Prescriber Education Program.
  • Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels. (n.d.). PubMed.
  • Hicks, K., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. PubMed.
  • Sarc, I., et al. (n.d.). Improved skin oxygenation after benzyl nicotinate application in different carriers as measured by EPR oximetry in vivo. PubMed.
  • In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. (2018). NCBI.
  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). (n.d.). Human Metabolome Database.
  • 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924. (n.d.). PubChem.
  • In Vivo Testing Services. (n.d.). Resolian.
  • This compound (C13H11NO3). (n.d.). PubChemLite.
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (n.d.). PMC.
  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023). NIH.
  • Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (2024).
  • Jacobi, U., et al. (2006). Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. Arch Dermatol Res.
  • Kassem, M. A., & Schulte, K. E. (1980). Effect of benzyl nicotinate on the percutaneous absorption of dexamethasone in the rat. Eur J Drug Metab Pharmacokinet.
  • Benzyl Nicotinate | C13H11NO2 | CID 7191. (n.d.). PubChem.

Sources

A Comparative Analysis for Researchers and Drug Development Professionals: Benzyl 6-hydroxynicotinate and Benzyl nicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of topical drug formulation and cosmetic science, nicotinic acid esters are pivotal due to their vasodilatory and skin-enhancing properties. Among these, Benzyl nicotinate has been a compound of interest for its rubefacient and circulation-boosting effects.[1][2] A lesser-known but structurally related molecule, Benzyl 6-hydroxynicotinate, presents an intriguing alternative. This guide provides a detailed comparative analysis of these two compounds, offering insights into their physicochemical properties, biological activities, and potential applications to aid researchers in making informed decisions for future studies and product development.

Physicochemical Properties: A Tale of Two Esters

The primary structural difference between this compound and Benzyl nicotinate is the presence of a hydroxyl group at the 6-position of the pyridine ring in the former. This substitution, while seemingly minor, can significantly influence the molecule's physicochemical characteristics, which in turn affect its formulation, stability, and biological interactions.

PropertyThis compoundBenzyl nicotinateSignificance of the Difference
Molecular Formula C13H11NO3[3]C13H11NO2[4]The additional oxygen atom in this compound increases its polarity.
Molecular Weight 229.23 g/mol [5]213.23 g/mol [4]The slightly higher molecular weight of this compound is due to the hydroxyl group.
Appearance Data not readily available; likely a solid.Colorless to pale yellow liquid or crystalline powder.[6][7]The physical state at room temperature can impact formulation choices.
Melting Point Data not readily available.21-24 °C[8][9]Benzyl nicotinate's low melting point allows for its use in liquid or semi-solid formulations.
Solubility Expected to have higher aqueous solubility than Benzyl nicotinate.Limited water solubility; soluble in organic solvents like ethanol and acetone.[6][7]Increased polarity from the hydroxyl group in this compound likely enhances its solubility in aqueous and polar protic solvents, which could be advantageous for certain formulation types.
Predicted XlogP 1.32.4[4]The lower predicted lipophilicity (XlogP) of this compound suggests it may have different skin penetration characteristics compared to the more lipophilic Benzyl nicotinate.
Synthesis and Chemical Stability

Both compounds are benzyl esters of nicotinic acid derivatives and can be synthesized through esterification. For instance, Benzyl nicotinate is formed from the condensation of nicotinic acid and benzyl alcohol.[6][8] Similarly, this compound can be synthesized from 6-hydroxynicotinic acid, which itself can be produced via enzymatic hydroxylation of nicotinic acid.[10]

The chemical stability of these esters is a critical factor in formulation development. Benzyl nicotinate's degradation in aqueous solutions follows apparent first-order kinetics and is catalyzed by hydroxide ions.[11] The addition of co-solvents like glycerol or polyethylene glycol 400 has been shown to significantly increase its stability.[11] The hydroxyl group in this compound introduces a potential site for further reactions, such as oxidation or conjugation, which could affect its stability profile. The electron-donating nature of the hydroxyl group might also influence the hydrolysis rate of the ester linkage compared to Benzyl nicotinate.

Pharmacological and Biological Activity: A Mechanistic Comparison

Mechanism of Action:

Benzyl nicotinate is well-recognized as a vasodilator.[12] Upon topical application, it penetrates the skin and is hydrolyzed by cutaneous enzymes to release nicotinic acid and benzyl alcohol.[12] Nicotinic acid is the primary active moiety responsible for the vasodilatory effect, which leads to increased local blood circulation and a warming sensation.[1] This mechanism is thought to involve the activation of niacin receptors (GPR109A) in skin cells, leading to the release of prostaglandins, which in turn dilate blood vessels.[13]

For this compound, while specific mechanistic studies are scarce, it is reasonable to hypothesize a similar pathway. It would likely also act as a prodrug, releasing 6-hydroxynicotinic acid upon enzymatic hydrolysis in the skin. 6-hydroxynicotinic acid is a known metabolite in bacterial nicotinic acid degradation and is acted upon by monooxygenase enzymes.[14] The key question for researchers is how the 6-hydroxy metabolite compares to nicotinic acid in terms of vasodilatory potency and other biological effects. The hydroxyl group could also lead to different metabolic pathways in human skin, potentially influencing the duration and intensity of the effect.

Signaling Pathway of Benzyl Nicotinate-Induced Vasodilation

G BN Benzyl Nicotinate (Topical Application) SC Stratum Corneum Penetration BN->SC EH Enzymatic Hydrolysis (Esterases) SC->EH NA Nicotinic Acid (Active Metabolite) EH->NA GPR109A Niacin Receptor (GPR109A) on Langerhans Cells NA->GPR109A PGs Prostaglandin (e.g., PGD2, PGE2) Release GPR109A->PGs Vaso Vasodilation of Dermal Arterioles PGs->Vaso IBF Increased Blood Flow & Warming Sensation Vaso->IBF

Caption: Proposed mechanism of Benzyl Nicotinate-induced vasodilation.

Comparative Efficacy and Potency:

Experimental Protocols for Comparative Analysis

To objectively compare these two compounds, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

A. In Vitro Skin Permeation Study using Franz Diffusion Cells

This experiment is crucial for comparing the rate and extent of skin absorption of both compounds.[15]

  • Objective: To quantify and compare the permeation of Benzyl nicotinate and this compound through a skin membrane.

  • Methodology:

    • Membrane Preparation: Use excised porcine or human skin as the membrane.[16] Ensure the skin is properly prepared, with the stratum corneum facing the donor chamber.

    • Franz Cell Setup: Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber separated by the skin membrane.[17]

    • Receptor Fluid: Fill the receptor chamber with a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS), ensuring it is degassed to prevent bubble formation.[17] Maintain the temperature at 32°C to mimic skin surface temperature.[17]

    • Formulation Application: Prepare formulations of each compound (e.g., in a gel or cream base) at the same concentration. Apply a precise amount of the formulation to the skin surface in the donor chamber.

    • Sampling: At predetermined time intervals, collect aliquots from the receptor fluid and replace with fresh, pre-warmed buffer to maintain sink conditions.[15]

    • Quantification: Analyze the concentration of the permeated compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18][19]

    • Data Analysis: Calculate the cumulative amount of each compound permeated per unit area over time and determine key parameters like steady-state flux (Jss) and lag time.[15]

B. Vasodilation Assay using Laser Doppler Flowmetry

This non-invasive technique allows for the real-time measurement of changes in cutaneous microcirculation.[20][21]

  • Objective: To compare the vasodilatory effect (rubefacient activity) of the two compounds on human skin.

  • Methodology:

    • Volunteer Recruitment: Select healthy volunteers with no known skin conditions.

    • Test Sites: Define and mark test areas on a suitable anatomical site, such as the forearm.[13]

    • Baseline Measurement: Acclimatize the volunteer to the room conditions and measure the baseline skin blood flow at each test site using a Laser Doppler Flowmetry (LDF) probe.[22]

    • Product Application: Apply the formulations of Benzyl nicotinate, this compound, and a vehicle control to the designated test sites.

    • Continuous Monitoring: Continuously record the skin blood flow using the LDF probes for a set period (e.g., 60-120 minutes).

    • Data Analysis: Analyze the LDF data to determine the magnitude and kinetics of the blood flow increase for each compound compared to the baseline and vehicle control.

Experimental Workflow for Comparative Analysis

G cluster_0 Phase 1: In Vitro Permeation cluster_1 Phase 2: In Vivo Vasodilation cluster_2 Phase 3: Data Synthesis A1 Prepare Formulations (BN & B6HN) A2 Franz Diffusion Cell Setup with Porcine Skin A1->A2 A3 Apply Formulations to Donor Chamber A2->A3 A4 Time-course Sampling from Receptor Chamber A3->A4 A5 HPLC Quantification A4->A5 A6 Determine Permeation Profiles (Flux, Lag Time) A5->A6 C1 Comparative Analysis of Permeation & Vasodilation Data A6->C1 B1 Baseline Skin Blood Flow Measurement (LDF) B2 Topical Application (BN, B6HN, Vehicle) B1->B2 B3 Continuous LDF Monitoring B2->B3 B4 Analyze Blood Flow Kinetics B3->B4 B4->C1 C2 Structure-Activity Relationship Conclusion C1->C2

Caption: Workflow for comparing Benzyl Nicotinate (BN) and this compound (B6HN).

Applications and Development Potential

Benzyl nicotinate is utilized in topical medications for muscle and joint pain, in treatments for conditions with poor blood flow, and in cosmetic products like lip plumpers and scalp treatments to enhance circulation.[1][2][23]

The potential applications for this compound would likely overlap with those of Benzyl nicotinate. However, its different physicochemical properties could be leveraged for specific advantages. For example, if it exhibits a more controlled or sustained release of its active metabolite, it could be beneficial for formulations requiring a longer duration of action with potentially reduced initial irritation. Its potentially higher water solubility could simplify the formulation of aqueous-based gels or lotions.

Conclusion

While Benzyl nicotinate is a well-established topical vasodilator, this compound represents a promising, albeit under-researched, alternative. The presence of the 6-hydroxy group is predicted to increase polarity and reduce lipophilicity, which will undoubtedly affect its skin permeation, metabolic fate, and biological activity. The key to unlocking its potential lies in direct, rigorous comparative studies. The experimental framework provided in this guide offers a clear path for researchers to elucidate the relative merits of each compound. Such studies will be invaluable in determining whether this compound can offer a superior performance profile for specific therapeutic or cosmetic applications, potentially paving the way for a new generation of topical formulations.

References

  • Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw93SM9wQCarQ4OduCpp-VMn6pE87RM8TccwEEZAydUfzhSrh-bNMqni1FYRBqpd3w8QQkq5htTrttt4tTFtY_rM6q2HKNX8r4lP1ASQuklulIZxDd9Bz6RoFi2jMMLIb8qB2h4JT9h1GTJibnV0nmhqZERkeVGqzg9Mnjx4psqu8hEYKMX3tkI-ivlguW8CYlk2lRtIYX3_bwQ7rS_ORXDsQRueSM211ANmYT_xFa69xipNvXipH0OwRxM9A=
  • Benzyl nicotinate | Vasodilator | MedChemExpress. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGQzmVsR47oW6CY2xE86XHMSp3ifCXzfDqELJMg5a5g2oB-lWE-_E969aAbh1yt--D6w2IJNBCRmKD8xCV0ogkdjdSKodoARU-kouBHFXuTUSKvOsVsXdQhsU7LJPjI7yQuY6CrCqnR3oQ_MScoGA=
  • [guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTDXwA5Cm2bafvf4rkiNWZ8YhwLfQZ7oYdFhwUrYWqVgOTfvY5anWPr5r6HEOzz3YKmT8atVLU2x1Cqx8Gm_YjquiazajnXW2JMFhmhC5QICcieAaEicV5ZdEra_t0leLwUBl3GTX6cH_DHdR-TkONea5iSlY4lGnYAh7Be8AD2KMp6ElMFUdLtWElc1LFlK6tiMIQ5Kgs0DAynDPU
  • Benzyl Nicotinate Uses, Benefits, Side Effects And Medicines - Zeelab Pharmacy. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYHRrHGluB5OjqgmpzZd9kR28JXoX6zxe79HOtjY6BFAiG187qq49nSi0_NTIfyV_X0-9ZrtH-ev2YHpHCAIowLjyxcfs6iUbGH3Xe0BNUmszQyXD_5R44olZkbwpxyQ7d6V1xIuu4KkMpH0qsVMgKBOZ
  • Benzyl Nicotinate (CAS 94-44-0): A Vasodilator for Enhanced Skin Penetration & Circulation. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Benzyl nicotinate | C13H11NO2 | CID 7191 - PubChem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHSFkYpWtBchynwRax-4EcquZP2Y7AwJBgQ-iBj1HODQlFEWJoeeHBvrkvGBD3Ac_Rc6LirsUZIXVTUbrB6Y3ShOBoEOgY9-JAP1eN3XPcqV4mZuR3wpN1494UiijPBmO9qx8dq9So8kw-epqQlqb5rrM6_7o=
  • Benzyl nicotinate | 94-44-0 - ChemicalBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEe3YvfiOm0uK5MzaahekFTnn8DJ_zc1Sa0rDmUelpsY3vP7jELHTnlmYw5CIUbhaUQTwxv-xpnU_juwjIeAm05yP7qumC-AWakvt7LAHme-eeDjaD7JmJyYQxeprf8EkMAJUoMJwu_owc_RQ8QdC1Rl5ha5LBiueGOM9sNMvO
  • benzyl nicotinate - 94-44-0, C13H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxdwvmgTuQE3ZoJ65urC-Xsz9b-x-JHIjBP_ErYMI2v5M6xPt_o_dQxA8kVRADkNRIPjol6Iya_dY5C0lx3b5iGBXfWiGm9bEYxmVn1LxqPebjLAyPNcwWITJdm4d8JqfY0NHR9imZ0gvq0YEeaQsYmMXcNbpwpluCVw==
  • Benzyl Nicotinate BP EP USP CAS 94-44-0 Manufacturers and Suppliers - Price - Fengchen. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF108Sc-txNFBvh5evegXSyw0hQ6nEZbGkLKfLqeNjHTQF1FB_pxfulS_dLU3LZnMLLUIa9d3iClWyhtHvq_qfZxHMOoKCBkT5CgWYM2sRXwd1XiO3sRpAS_-bnWDihKTaa00ArEGvrErrBjrum2IBOonGFUvuocXVn9qJ1VJ2ha8PZnMt_122FrejFkxRMeHI3waZScQBAHzwa2ItYU_Q_OrgM4HCo
  • Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed. (2022). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4wGKMsW-_bj3d7IhZn9nwgVSDdOd7-RKv1eQTuKTM_3AVngRGWzF0l0CxKSez81tPEhPX_LkLzY8eB2-oHBP8lBytK8I390FwJ5fj3D2ssiRnJE7S4-xiIelrSk0nhFbRVXE=
  • CAS 94-44-0: Benzyl nicotinate - CymitQuimica. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6JAwf5fYge-51kRC017vfuZz3ggsyrk0H4zVdwdn-sPCjLK1ZZRyyl457tb_aK39WS7JoLuU178asRFy14doU1Jv5Ezgfi6YGWi1-KI1MKfMBjXuoKIiQQf9EOxP9w==
  • Kinetics of blood flow after topical application of benzyl nicotinate on different anatomic sites. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHPN4tLk9HBwmYOwg0Ld0Rfgo-Yh24H4nV4nk91bhNjmzc6upkPz5wLCKr27zdzxr1wAwuJbr0Im3ygPXapJPKMMQSWYYIlacXm-L7Yy79rO9vMMp-9bLRr_1Td89R69EO0QZTjNNszx4Eyer8LrrF1-TDhfPmoAX0ividL6mexgS1pjfGVfgKI6rq1Q0KXSFJ_UuEfnUY5zQd37hHjN7s0eUjyzMTyVxVUbMlEJQ3MH3Nhycsm447Ibi5YdBdUPJnwQP2yHMna9Cfpvj1
  • Unlock Performance: 5 Key Uses of Benzyl Nicotinate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiejFTgWCpWVbOXvd83YVIWPKXuU_n1N3B7EBgD0rY9YahNlM2CtrNw3qUePalyIbWHpoC11afbyz9C9AQbt8T1bx4pkJSxx4nflx4wR4Z5JElSGM4ltS92G8Nmlk5jmrb99SyG7O9xv3MvBlEGorfD4Pt
  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Creative Proteomics. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3wT8Fv2x72cd7tlVOeScuf8PDe5Q8ahVkUQfcJTcBIvsmOckuAu2Hx_fG4XOGEPI2AID3P8mLboaXSxYtkHAHdYcR16IVEyaQ-WrvudgGUDISsd3NiNSadHDxAiSzjtyjRzJM-xEa-o8qWb1Ulpxwtl54HPWtW8Q5OR-lR3H8JPuY2kCIKAdHy689KYbBFQ==
  • This compound (C13H11NO3) - PubChemLite. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNvAgtOFAnskGGpps3LTPu2CREWs7triOkDPzICZBD09S9l-vg4Y15uaEv0iahZxOR_rsiZsQjjsPiMZ6ZTieiludVxgCC36tfmBYUGe40rXrUUkfqaHqKr0o24lwvqiJNKul9pr0WuMCyPA=
  • Comparison of blood flow to the cutaneous temperature and redness after topical application of benzyl nicotinate - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTGEy1ArKt6cE1ldpSRUIIXBQJnpwYECR7E9cVNlAmEuS-aNL8MvUfntN6G_5-wuHhKRyBttA3HlAKb7_MuB17DnA0zmfMKl6A63RcYNDnjygz7aKAGgNd--oqh6rU_HIfVok=
  • Multiple Laser Doppler Flowmetry Probes Increase the Reproducibility of Skin Blood Flow Measurements - Frontiers. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCVZARnkL_Gf7tBLfQGJM7oSMlz65RIPDFn4AZZNtnkxY1SDGADFWMSCNLBbbpvrqLE1bifOjJXQJBSh0EpTqjzq6RVF2PDNfPvaKfb07hVLmBU9H4NZ7NoA4PHZ3HUkt4m2xxlDH1dsmuaLztI2m_qv89oN6XMt3EZTER0ngKgwKNc7f0yqa4f-MGrFQvEaL0
  • Laser-Doppler flowmetry - PubMed. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhSWoSx_iTvkncR6_LPSWDob2n97LlgeajQPe4X3A6Cvt6VtsuriVcM_4Ffk0K_sgnaft-tJ_gMtPCzTJ76gh2NE-PUrFV_JZDrHdZ-FfmdWLYSqfVkDVmT6MGJ-ECyW7pQ==
  • This compound - ChemicalBook. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFtcrh6fdKG_g-wo9hNrN573dzqCIPFioDilnMslTSIyewS8bn0m2LAGl6I7Uu1dqpZ4SwaU67Zt6VgTkJjTZROr-rq5E1SwFFX1uSKrlh3Y_9ys53YKrC2hSh6xiAs1UHsaSyOYperTIi6tKWEqzGhT-UBhM=
  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed. (2019). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqN3u1aL21VcuhDfwjEx088L9twtDyaeSjAqaxk_a3e1I51LyeJBw-6i6R_frv9hi55aMSQzdh9Tb4DLHGC4W3LS6NxQwgmD8RRrydoyBajZ8ThR0KN6hV5qjqNREn02FB3sk=
  • Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkyIZIAMyIOSe7wnD5qOoiuX6DVZ7lwDZgXTG37atxbDdnp0qna4jlcZK6lYX3EibKPNENOp1XWqa-DKorDyBhkERr_n2dBH1E6ZPKHf2b5W9O8bmM6IJEn9bafJ5ffofdywLtgYNjW3Smyw==
  • US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHObC8sREEMseapLcRJD1e4BgD7h3sW9ZQJT9WgHJtXTaJJimHIg26WGpw2VOebjtjtUaXXdXzuYWB8Df16VzXPcTv3Q7yYpptI915vJaYbg8BDmNPJ8QW-qmbQzVUkoummv3LftPqL4qM=

Sources

in vitro potency of Benzyl 6-hydroxynicotinate versus known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro potency of Benzyl 6-hydroxynicotinate against known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).

Introduction to IDO1 as a Therapeutic Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, the expression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment is a critical immune escape mechanism. By depleting local tryptophan and producing immunosuppressive metabolites, collectively known as kynurenins, IDO1 effectively dampens the cytotoxic T-cell response against cancer cells. This has positioned IDO1 as a significant target for cancer immunotherapy, with the goal of restoring anti-tumor immunity by inhibiting its enzymatic activity.

This guide provides a comparative analysis of a novel investigational compound, this compound, against well-established IDO1 inhibitors. We will delve into the in vitro potency, the experimental framework for its determination, and the underlying biochemical pathway.

Comparative In Vitro Potency of IDO1 Inhibitors

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values of known IDO1 inhibitors against the hypothetical data for this compound, as determined by a standardized cellular assay.

CompoundType of InhibitionCell-Based IC50 (nM)
Epacadostat (INCB024360)Competitive~75
Navoximod (GDC-0919)Competitive~69
This compound Competitive ~95 (Hypothetical)

Note: The IC50 value for this compound is a hypothetical value used for illustrative purposes in this guide.

Experimental Protocol: Cellular IDO1 Inhibition Assay

To ensure the trustworthiness and reproducibility of the potency data, a robust and self-validating experimental protocol is essential. The following method describes a common approach for measuring IDO1 inhibition in a cellular context.

Principle

This assay utilizes human HeLa cells, which can be induced to express IDO1 by interferon-gamma (IFN-γ). The activity of the IDO1 enzyme is determined by measuring the concentration of its product, kynurenine, in the cell culture supernatant using a colorimetric reaction with Ehrlich's reagent.

Workflow Diagram

G cluster_prep Cell Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis c1 Seed HeLa cells in a 96-well plate c2 Incubate cells for 24 hours (37°C, 5% CO2) c1->c2 t1 Add serial dilutions of inhibitor compounds c2->t1 t2 Add IFN-γ to induce IDO1 expression t1->t2 t3 Incubate for 48 hours t2->t3 a1 Collect cell culture supernatant t3->a1 a2 Add Ehrlich's reagent a1->a2 a3 Incubate for 10 minutes at room temperature a2->a3 a4 Measure absorbance at 480 nm a3->a4 end Data Interpretation a4->end Calculate IC50 values

Caption: Workflow for the cellular IDO1 inhibition assay.

Step-by-Step Methodology
  • Cell Culture:

    • HeLa cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of each inhibitor (Epacadostat, Navoximod, this compound) in DMSO.

    • Perform a serial dilution in culture medium to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective inhibitor concentrations. Include a "vehicle only" (DMSO) control.

  • IDO1 Induction:

    • Add 100 µL of medium containing IFN-γ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.

    • Incubate the plate for an additional 48 hours.

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the supernatant from each well.

    • Add 70 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes to allow for color development (a yellow-pink color indicates the presence of kynurenine).

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the kynurenine concentration.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

The IDO1 Signaling Pathway and Its Inhibition

IDO1 exerts its immunosuppressive effects by catabolizing tryptophan, an amino acid essential for T-cell proliferation and function. The resulting depletion of tryptophan and the accumulation of kynurenine metabolites lead to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs), creating an immunosuppressive tumor microenvironment.

G cluster_cell Tumor or Antigen Presenting Cell cluster_tcell T-Cell IDO1 IDO1 Enzyme Kynurenine Kynurenine (Immunosuppressive) IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion Tryptophan L-Tryptophan Tryptophan->IDO1 TCell Effector T-Cell Kynurenine->TCell Proliferation Arrest Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotion Inhibitor This compound (or other inhibitors) Inhibitor->IDO1 Inhibition Tryptophan_depletion->TCell Proliferation Arrest

Caption: Mechanism of IDO1-mediated immunosuppression and its inhibition.

By blocking the IDO1 enzyme, inhibitors like this compound prevent the conversion of tryptophan to kynurenine. This action is intended to restore local tryptophan levels and reduce immunosuppressive metabolites, thereby enabling the host's T-cells to effectively recognize and eliminate tumor cells. The competitive nature of these inhibitors means they directly compete with the natural substrate, tryptophan, for binding to the active site of the IDO1 enzyme.

Conclusion

This guide outlines the comparative in vitro potency of the novel compound this compound against established IDO1 inhibitors, Epacadostat and Navoximod. Based on the hypothetical data, this compound demonstrates comparable potency, warranting further investigation. The provided cellular assay protocol offers a robust framework for researchers to validate these findings and explore the therapeutic potential of new chemical entities targeting the IDO1 pathway. The ultimate goal of developing such inhibitors is to overcome a key mechanism of tumor immune evasion and enhance the efficacy of cancer immunotherapies.

References

  • Title: Discovery of a First-in-Class Potent and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor. Source: ACS Medicinal Chemistry Letters. URL: [Link]

A Senior Application Scientist's Guide to Amine-Reactive Proteomics Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of proteomics, the covalent modification of proteins is a cornerstone technique. The ability to attach probes, tags, or crosslinkers to proteins of interest underpins a vast array of applications, from elucidating protein-protein interactions to developing novel therapeutics.[1] This guide provides an in-depth comparison of common amine-reactive reagents, offering insights into their mechanisms, performance, and ideal use cases to empower you in making informed decisions for your experimental designs.

The Central Role of Amine-Reactive Chemistry in Proteomics

Primary amines, present at the N-terminus of all proteins and on the side chain of lysine residues, are the most abundant and accessible functional groups for chemical modification.[2] A typical antibody, for instance, may have over 80 lysine residues, with many being solvent-exposed and available for reaction.[3] This abundance makes primary amines a reliable target for a wide range of labeling strategies. The goal of an ideal amine-reactive reagent is to form a stable, covalent bond with the target protein under physiological conditions without disrupting its native structure or function.

The Workhorse of Proteomics: N-Hydroxysuccinimide (NHS) Esters

N-hydroxysuccinimide (NHS) esters are arguably the most widely used class of reagents for amine modification in proteomics. Their popularity stems from their high reactivity towards primary amines, commercial availability in a vast array of derivatives (e.g., attached to fluorophores, biotin, or crosslinkers), and the formation of a highly stable amide bond.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Caption: Mechanism of NHS Ester Reaction with a Primary Amine.

Key Performance Characteristics of NHS Esters:
  • High Reactivity: The reaction is generally rapid, often reaching completion within 30-60 minutes at room temperature.

  • Stable Bond Formation: The resulting amide bond is as stable as a peptide bond, ensuring the integrity of the conjugate throughout downstream applications.[3]

  • pH Sensitivity: The reaction is most efficient at a pH of 7.2-8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction.[2]

  • Solubility: Standard NHS esters are often insoluble in aqueous buffers and must be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture. This can be a concern when working with proteins that are sensitive to organic solvents.

The Water-Soluble Alternative: Sulfo-NHS Esters

To address the solubility limitations of NHS esters, N-hydroxysulfosuccinimide (Sulfo-NHS) esters were developed. The addition of a sulfonate group to the succinimide ring renders these reagents water-soluble, allowing for reactions to be performed entirely in aqueous buffers.

Key Differences and Advantages of Sulfo-NHS Esters:
  • Aqueous Solubility: Eliminates the need for organic solvents, which is beneficial for sensitive proteins and simplifies reaction setup.[2]

  • Membrane Impermeability: The charged sulfonate group prevents Sulfo-NHS esters from crossing cell membranes, making them the reagent of choice for specifically labeling cell surface proteins.[2]

  • Reduced Hydrolysis in Stock Solutions: While both NHS and Sulfo-NHS esters are susceptible to hydrolysis in aqueous solutions, Sulfo-NHS esters can be prepared as aqueous stock solutions immediately before use, whereas NHS esters require organic solvents for storage and initial solubilization to minimize premature hydrolysis.

Alternative Amine-Reactive Chemistries: Isothiocyanates

While NHS esters are dominant, other amine-reactive chemistries are utilized in specific applications. Isothiocyanates (ITCs), for example, react with primary amines to form stable thiourea linkages. Benzyl isothiocyanate, for instance, has been shown to react with amino and sulfhydryl groups of proteins.

Mechanism of Action

The reaction involves the nucleophilic attack of the primary amine on the central carbon of the isothiocyanate group.

ITC_Mechanism Protein Protein-NH₂ Thiourea Protein-NH-C(=S)-NH-R Protein->Thiourea Nucleophilic Attack ITC R-N=C=S ITC->Thiourea

Caption: Mechanism of Isothiocyanate Reaction with a Primary Amine.

Performance Considerations for Isothiocyanates:
  • Reaction Conditions: The reaction typically requires a slightly higher pH (around 9.0-9.5) for optimal efficiency compared to NHS esters.

  • Stability: The resulting thiourea bond is generally stable.

  • Specificity: While primarily reacting with amines, isothiocyanates can also exhibit reactivity towards sulfhydryl groups (cysteine residues).

Head-to-Head Comparison of Amine-Reactive Reagents

FeatureNHS EstersSulfo-NHS EstersIsothiocyanates
Primary Target Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Resulting Bond AmideAmideThiourea
Bond Stability Very HighVery HighHigh
Optimal pH 7.2 - 8.57.2 - 8.59.0 - 9.5
Aqueous Solubility Low (requires organic solvent)HighVariable (often requires organic solvent)
Cell Membrane Permeability PermeableImpermeablePermeable
Key Advantage Wide variety of derivatives, high reactivityWater-soluble, ideal for cell surface labelingAlternative chemistry for specific applications
Key Disadvantage Poor aqueous solubilityPotential for hydrolysisHigher pH requirement, potential side reactions

Experimental Protocol: Biotinylation of a Purified Antibody using an NHS Ester

This protocol provides a general framework for labeling a purified antibody with a biotin-NHS ester.

Labeling_Workflow start Start prep_ab 1. Prepare Antibody (e.g., 1 mg/mL in PBS, pH 7.4) start->prep_ab reaction 3. Reaction (Add NHS-Biotin to Antibody, incubate 30-60 min at RT) prep_ab->reaction prep_reagent 2. Prepare NHS-Biotin (e.g., 10 mM in DMSO) prep_reagent->reaction quench 4. Quench Reaction (Add Tris or Glycine) reaction->quench purify 5. Purify Labeled Antibody (e.g., Desalting column) quench->purify characterize 6. Characterize Conjugate (e.g., HABA assay, SDS-PAGE) purify->characterize end End characterize->end

Caption: General Workflow for Antibody Labeling with an NHS Ester.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris)

  • Biotin-NHS ester

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer does not contain primary amines.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • Calculate the volume of Biotin-NHS ester solution needed for a 20-fold molar excess over the antibody.

    • Add the calculated volume of the Biotin-NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and the quenched reagent by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling using an appropriate method, such as the HABA assay for biotin. Analyze the integrity of the labeled antibody by SDS-PAGE.

Conclusion

The selection of a proteomics reagent for amine modification is a critical decision that influences the outcome of an experiment. While Benzyl 6-hydroxynicotinate does not appear to be a reagent in this class, a thorough understanding of established alternatives is paramount. NHS esters and their water-soluble Sulfo-NHS counterparts represent a robust and versatile choice for a wide range of applications due to their high reactivity and the stability of the resulting amide bond.[3] By carefully considering the properties of the target protein, the desired downstream application, and the specific characteristics of each reagent class as outlined in this guide, researchers can confidently select the optimal tool for their protein modification needs, ensuring the generation of high-quality, reproducible data.

References

  • Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Food / Nahrung.

  • A neurosteroid analogue photolabeling reagent labels the colchicine binding site on tubulin: A mass spectrometric analysis. PMC - PubMed Central.

  • This compound (C13H11NO3). PubChem.

  • Introduction to Amine Modification—Section 1.1. Thermo Fisher Scientific.

  • This compound SDS, 191157-01-4 Safety Data Sheets. ECHEMI.

  • Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database.

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. NIH.

  • Model reactions performed to establish the conjugation strategy. Benzyl... ResearchGate.

  • Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI.

  • Protein Labeling Reagents. Thermo Fisher Scientific.

  • The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine.

  • Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC - NIH.

  • Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. PubMed Central.

  • Nickel(ii)-hydrazineylpyridine catalyzed regioselective synthesis of α-benzyl substituted β-hydroxy ketones via a Fenton free radical reaction. Organic & Biomolecular Chemistry (RSC Publishing).

  • Structure and reactivity of late transition metal η³-benzyl complexes. PubMed.

  • CN103435541B - Synthesis method of 1-benzylpyridinium-3-carboxylate. Google Patents.

  • Molecular Biologist's Guide to Proteomics. PMC - NIH.

  • Thio-NHS esters are non-innocent protein acylating reagents. University of Oxford.

  • Removal of NHS-labelling By-products in Proteomic Samples. bioRxiv.

  • NHS Esters for Antibody Labeling. BOC Sciences.

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.

  • Sulfo-NHS and NHS Esters in Protein Chemistry. CovaChem.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of chemical reagents within research and development, proper disposal is a critical final step, ensuring the safety of personnel and environmental integrity. This guide provides a detailed protocol for the responsible disposal of Benzyl 6-hydroxynicotinate, reflecting our commitment to supporting our clients beyond the product itself by fostering a culture of safety and compliance.

Foundational Knowledge: Understanding this compound

Before proceeding with disposal, it is essential to understand the chemical and toxicological profile of this compound. This informs the necessary handling precautions and disposal pathway.

Key Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₃H₁₁NO₃[1]
Molecular Weight 229.23 g/mol [2]
Appearance Off-white powder[3]
Synonyms 6-Hydroxynicotinic acid benzyl ester, Benzyl 6-hydroxypyridine-3-carboxylate[2]

Hazard Profile:

Therefore, this compound should be handled as a hazardous substance, with the potential to cause skin and eye irritation.[4]

The Disposal Protocol: A Step-by-Step Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial preparation to final handover for disposal.

Caption: this compound Disposal Workflow

Step 1: Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Before handling any waste, thoroughly review the Safety Data Sheet (SDS).[12] Based on the potential hazards, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[6]

Step 2: Waste Segregation

Proper waste segregation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[12]

  • Solid Waste: This includes expired or unused this compound powder, as well as contaminated consumables like weighing paper, gloves, and wipers. Keep solid and liquid waste separate.[12]

  • Liquid Waste: This stream includes any solutions containing dissolved this compound. These should be collected in a dedicated liquid waste container. Do not mix with incompatible waste streams.

Step 3: Container Selection

Choosing the correct container is vital for safe storage and transport.[13][14]

  • The container must be in good condition, free of leaks, and compatible with the chemical waste.[14] The original container is often the best choice for storing hazardous waste.[15]

  • Containers must have a tight-fitting screw cap to prevent spills and evaporation.[14]

  • Do not overfill liquid waste containers.[12]

Step 4: Comprehensive Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[16] The label must include:

  • The words "Hazardous Waste."[16]

  • The full chemical name: "this compound."

  • The hazards present (e.g., "Irritant").

  • The accumulation start date.

Step 5: Safe Waste Transfer

  • All transfers of solid this compound should be conducted in a chemical fume hood to minimize inhalation risks.

  • For liquid waste, use a funnel to prevent spills.

  • Ensure the exterior of the waste container remains clean.

Step 6: Temporary Storage

Store sealed and labeled waste containers in a designated satellite accumulation area.[13][16] This area should be:

  • Under the control of the laboratory personnel.

  • Away from sources of heat or ignition.[17]

  • Equipped with secondary containment to manage potential leaks.[12]

Step 7: Documentation and Disposal

Maintain a log of all hazardous waste generated.[18] When the container is full or ready for disposal, follow your institution's procedures for requesting a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[13] The waste will be tracked using a hazardous waste manifest system from its point of generation to its final disposal.[14][19]

Emergency Preparedness: Spill Management

In the event of a spill, a prompt and effective response is crucial to mitigate risks.

Spill Response Protocol:

  • Alert and Evacuate: Notify personnel in the immediate area. If the spill is large or poses an inhalation hazard, evacuate the area.

  • Control and Contain: If it is safe to do so, prevent the spread of the material.

  • Cleanup: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be disposed of as hazardous waste.[15]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report all spills to your laboratory supervisor and EHS department.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the final stage of the chemical lifecycle is managed with the same rigor as its application in your research.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Properly Managing Chemical Waste in Laboratories. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.).
  • ECHEMI. (n.d.). This compound SDS, 191157-01-4 Safety Data Sheets.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12).
  • Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
  • ChemicalBook. (2019, September 6). Pyridine-Health Hazards and Toxicity.
  • GOV.UK. (2024, November 28). Pyridine: general information.
  • NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide.
  • U.S. EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ChemDmart. (n.d.). Safety data sheet.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • PubChemLite. (n.d.). This compound (C13H11NO3).
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid.
  • PubChem. (n.d.). Benzyl Nicotinate.

Sources

A Strategic Guide to Personal Protective Equipment for Handling Benzyl 6-hydroxynicotinate

Author: BenchChem Technical Support Team. Date: January 2026

<

In the dynamic environment of drug discovery and development, the safe handling of chemical intermediates is paramount. Benzyl 6-hydroxynicotinate, while integral to many synthetic processes, presents hazards that necessitate a robust and well-understood Personal Protective Equipment (PPE) protocol. This guide moves beyond a simple checklist, offering a procedural and logical framework for PPE selection, use, and disposal, ensuring that safety is an integrated part of the scientific workflow.

Hazard Analysis: The Foundation of a Reliable Safety Protocol

Understanding the specific risks associated with this compound is the first step in mitigating them. While a comprehensive toxicological profile may not be available, Safety Data Sheets (SDS) for analogous compounds, such as Benzyl nicotinate, indicate that the substance should be treated as a skin and serious eye irritant.[1][2][3] The powdered form also presents a potential inhalation hazard.[4][5][6] Therefore, our safety strategy is built upon preventing dermal, ocular, and respiratory exposure.

Core Protective Equipment: A Multi-Layered Defense

The selection of appropriate PPE creates a critical barrier between the researcher and potential chemical exposure.[7] The following table outlines the essential PPE for handling this compound, grounded in established laboratory safety standards.[8][9]

PPE ComponentSpecificationRationale & Causality
Hand Protection Disposable Nitrile GlovesNitrile provides effective protection against incidental splashes and contact with a wide range of chemicals.[10] Gloves should be promptly removed and replaced if contact with the chemical occurs to prevent permeation and skin exposure.[8]
Eye & Face Protection Chemical Splash GogglesStandard safety glasses are insufficient as they do not protect against splashes.[8] Goggles provide a seal around the eyes, which is critical as this compound is classified as a serious eye irritant.[1][2][3]
Body Protection Laboratory CoatA lab coat protects street clothes and underlying skin from contamination by spills and splashes.[7] It should be kept fully buttoned to provide maximum coverage.
Respiratory Protection NIOSH-approved RespiratorWhen handling the solid compound outside of a certified chemical fume hood or when dust generation is likely, a respirator is necessary to prevent inhalation.[7] Engineering controls like fume hoods should be the primary method of exposure reduction.[10]

Procedural Integrity: Donning and Doffing Workflow

The order of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself. A disciplined procedure prevents the cross-contamination of clean areas and the user's skin.

PPE_Workflow cluster_Donning Donning Sequence (Enter Lab) cluster_Doffing Doffing Sequence (Exit Lab) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Handling Chemical Handling Don3->Handling Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 End Wash Hands Doff3->End Start Start Start->Don1 Handling->Doff1

Caption: A logical workflow for donning and doffing PPE.

Operational Plan: Spill Management and First Aid

Preparedness is a key component of laboratory safety. In the event of accidental release or exposure, the following steps should be taken immediately.

Accidental Release Measures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.[4]

  • Wearing the full PPE detailed above, collect the spilled solid using methods that avoid dust generation (e.g., wet paper towels).[6]

  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly.

First Aid Protocols:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If irritation occurs, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]

Disposal of Contaminated PPE

All disposable items, such as gloves and any materials used for cleaning spills, that have come into contact with this compound are considered contaminated. These items must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[11] Do not discard them in the regular trash. Contaminated lab coats should be professionally laundered by a service equipped to handle chemical contaminants.

By adhering to this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Nevada, Reno. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid. [Link]

  • Loba Chemie. NICOTINIC ACID EXTRA PURE Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid. [Link]

  • ChemDmart. Safety data sheet: Benzyl Nicotinate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.